molecular formula C3H6N4S B7763750 1-ethyltetrazole-5-thiol

1-ethyltetrazole-5-thiol

Cat. No.: B7763750
M. Wt: 130.17 g/mol
InChI Key: JLQLTELAOKOFBV-UHFFFAOYSA-N
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Description

1-ethyltetrazole-5-thiol is a useful research compound. Its molecular formula is C3H6N4S and its molecular weight is 130.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyltetrazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-2-7-3(8)4-5-6-7/h2H2,1H3,(H,4,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQLTELAOKOFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyltetrazole-5-thiol and its Tautomeric Forms

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Ethyltetrazole-5-thiol is a heterocyclic organic compound featuring a tetrazole ring substituted with an ethyl group at a nitrogen atom and a thiol group at a carbon atom. This molecule and its structural isomers, particularly 5-(ethylthio)-1H-tetrazole, are of significant interest in medicinal chemistry and materials science. They serve as crucial intermediates in the synthesis of pharmaceuticals, including cephalosporin antibiotics, and as activating agents in oligonucleotide synthesis.[1][2][3][4] A comprehensive understanding of the physicochemical properties of this system is paramount for its effective application. However, the properties of this compound are intrinsically linked to the complex tautomeric equilibrium between its thiol and thione forms, as well as the existence of a stable S-alkylated isomer. This guide provides an in-depth analysis of the key physicochemical characteristics, spectroscopic signatures, and experimental protocols necessary for the accurate characterization of this compound, with a strong emphasis on the practical implications of its isomeric and tautomeric nature for researchers and drug development professionals.

Introduction to the 1-Ethyl-5-thiotetrazole System

Nomenclature, Isomerism, and Tautomerism

The molecular formula C3H6N4S can represent multiple distinct chemical entities, leading to potential ambiguity.[1][5][6][7] It is critical to differentiate between the N-alkylated and S-alkylated isomers, and to understand the thiol-thione tautomerism inherent to the N-alkylated form.

  • 1-Ethyl-1H-tetrazole-5-thiol (N-Ethyl Isomer, Thiol Form): CAS RN 15217-53-5. The ethyl group is attached to the N1 position of the tetrazole ring, and the sulfur exists as a thiol (-SH) group.[8]

  • 1-Ethyl-1,4-dihydro-5H-tetrazole-5-thione (N-Ethyl Isomer, Thione Form): A tautomer of the above, where the proton resides on a ring nitrogen, and the sulfur exists as a thione (C=S) group. This form is often in equilibrium with the thiol form in solution.[9][10]

  • 5-(Ethylthio)-1H-tetrazole (S-Ethyl Isomer): CAS RN 89797-68-2. The ethyl group is attached to the sulfur atom, creating a thioether. This is a stable isomer, not a tautomer of the N-ethyl forms, and much of the commercially available data corresponds to this compound.[1][6][7]

The thiol-thione tautomerism is a fundamental characteristic of many heterocyclic thiols and plays a vital role in their reactivity and biological interactions.[10][11][12][13] The equilibrium between these forms can be influenced by factors such as solvent polarity, pH, and temperature.

Tautomerism cluster_N_Ethyl N-Ethyl Isomers in Tautomeric Equilibrium cluster_S_Ethyl S-Ethyl Isomer Thiol 1-Ethyl-1H-tetrazole-5-thiol (Thiol Form) Thione 1-Ethyl-1,4-dihydro-5H-tetrazole-5-thione (Thione Form) Thiol->Thione Proton Transfer S_Ethyl 5-(Ethylthio)-1H-tetrazole (Thioether) caption Fig. 1: Isomeric and tautomeric forms of C3H6N4S. HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Dissolve sample (1 mg/mL in ACN) prep2 Dilute to 10 µg/mL in mobile phase prep1->prep2 hplc Inject onto C18 Column (HPLC Separation) prep2->hplc ms Electrospray Ionization (Mass Spectrometry) hplc->ms Eluent chrom Generate Chromatogram (Separated Peaks) ms->chrom quant Integrate Peak Areas & Calculate Tautomer Ratio chrom->quant caption Fig. 2: Workflow for HPLC-MS analysis of tautomers. Synthesis reagents Ethyl Isothiocyanate + Sodium Azide (NaN₃) product 1-Ethyl-1H-tetrazole-5(4H)-thione reagents->product [3+2] Cycloaddition conditions Water / Pyridine Room Temp conditions->product caption Fig. 3: Synthesis of the 1-ethyltetrazole-5-thione core.

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Applications of 1-Ethyltetrazole-5-thiol in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Database Clarification

In chemical informatics and drug development, structural precision is paramount. Before detailing the applications of our target molecule, it is critical to address a common database misattribution: the CAS registry number 89-39-4 actually corresponds to 1,4-dimethoxy-2-nitrobenzene [1],[2].

The rigorously validated CAS registry number for 1-ethyltetrazole-5-thiol (also systematically named 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione) is 15217-53-5 [3]. As a Senior Application Scientist, I have designed this whitepaper to focus exclusively on the true this compound (CAS 15217-53-5), detailing its physicochemical behavior, structural tautomerism, and its critical role as a nucleophilic intermediate in the synthesis of third-generation cephalosporin antibiotics.

Chemical Structure and Structural Tautomerism

This compound is a highly reactive heterocyclic compound. Its core consists of a five-membered tetrazole ring (containing four nitrogen atoms) substituted with an ethyl group at the N-1 position and a sulfur moiety at the C-5 position[3].

In aqueous and organic solutions, the molecule does not exist in a static state; it undergoes rapid tautomerization between its thiol (-SH) and thione (=S) forms. Understanding this equilibrium is crucial for drug developers, as the reaction conditions (specifically pH) dictate which tautomer dominates, thereby controlling the molecule's nucleophilicity during active pharmaceutical ingredient (API) synthesis.

Tautomerism Thiol 1-Ethyl-1H-tetrazole-5-thiol (Thiol Form) Thione 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione (Thione Form) Thiol->Thione Tautomeric Equilibrium

Figure 1: Thiol-thione tautomerization of this compound in solution.

Quantitative Physicochemical Profile

To facilitate formulation and reaction modeling, the core quantitative properties of this compound are summarized below.

PropertyValueClinical / Synthetic Relevance
Molecular Weight 130.17 g/mol [3]Optimal low-molecular-weight side chain for API integration.
Exact Mass 130.0313 Da[3]Critical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area 72.1 Ų[3]Indicates high polarity, ensuring solubility in aqueous reaction buffers.
Hydrogen Bond Donors 1[3]Participates in the crucial thiol-thione tautomeric shift.
Hydrogen Bond Acceptors 4[3]Facilitates strong interactions with target bacterial enzymes.

Mechanistic Role in Cephalosporin Synthesis

In the realm of antibiotic development, this compound is predominantly utilized to modify the C-3 position of the cephalosporin nucleus, such as 7-aminocephalosporanic acid (7-ACA).

By displacing the naturally occurring acetoxy group at the C-3 position with the ethyltetrazole-thiol moiety, developers create potent broad-spectrum antibiotics (e.g., Cefoperazone). This specific structural modification enhances the drug's pharmacokinetic profile, prevents deacetylation in vivo, and significantly broadens its efficacy against Gram-negative pathogens like Pseudomonas aeruginosa.

Experimental Protocol: C-3 Nucleophilic Substitution

The following protocol outlines the self-validating, step-by-step methodology for coupling this compound to a 7-ACA core. Every parameter is engineered with strict causality to maximize yield while preserving the fragile β-lactam ring.

Objective: Nucleophilic displacement of the C-3 acetoxy group of 7-ACA by this compound to form an advanced antibiotic intermediate.

  • Step 1: Substrate Suspension

    • Action: Suspend 10.0 g of 7-ACA in 100 mL of deionized water at 20°C.

    • Causality: 7-ACA is poorly soluble in neutral water. Creating a uniform suspension ensures controlled, homogeneous dissolution during the subsequent pH adjustment, preventing localized degradation spikes.

  • Step 2: Thiolate Activation via pH Modulation

    • Action: Add 1.1 molar equivalents of this compound[3]. Slowly titrate the mixture with 10% w/v

      
       until the pH stabilizes strictly between 6.5 and 7.0.
      
    • Causality: The tetrazole-thiol must be deprotonated to form the highly nucleophilic thiolate anion. Maintaining the pH below 7.5 is an absolute requirement to prevent base-catalyzed hydrolysis of the sensitive β-lactam antibiotic core.

  • Step 3: Thermal Displacement

    • Action: Elevate the reaction temperature to 60–65°C and maintain continuous agitation for 4 hours.

    • Causality: The displacement of the robust C-3 acetate leaving group requires significant activation energy. The 60–65°C window provides this thermodynamic push while remaining safely below the thermal degradation threshold of the cephalosporin nucleus.

  • Step 4: Self-Validating Checkpoint (In-Process Control)

    • Action: Withdraw a 0.5 mL aliquot, quench in cold dilute

      
      , and analyze via RP-HPLC (UV detection at 254 nm).
      
    • Validation Logic: The system structurally validates itself when the 7-ACA peak (lower retention time) diminishes to <1% total area, and the target intermediate peak emerges. If unreacted 7-ACA remains >1%, thermal agitation is extended by 1 hour.

  • Step 5: Product Isolation

    • Action: Cool the mixture to 5°C and adjust the pH to 3.5 using 2M HCl to precipitate the product. Filter, wash with cold water, and dry under vacuum.

    • Causality: Lowering the pH neutralizes the carboxylate group on the cephalosporin core, drastically reducing its aqueous solubility and driving high-purity crystallization.

CephalosporinSynthesis Step1 7-ACA Core Suspension (Aqueous Medium) Step2 pH Adjustment (pH 6.5-7.0) Generates Thiolate Anion Step1->Step2 Step3 Addition of this compound (Nucleophilic Attack) Step2->Step3 Step4 Thermal Activation (60-65°C) Displaces Acetate Group Step3->Step4 Step5 C-3 Substituted Cephalosporin (Target Intermediate) Step4->Step5

Figure 2: Workflow for C-3 nucleophilic substitution in cephalosporin synthesis.

References

  • Title: Toxic Substances Control Act (TSCA) Chemical Substance Inventory Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: PubChem Compound Summary for CID 3034248, 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Tautomeric Equilibrium of 1-Ethyl-5-Mercaptotetrazole: Structural Dynamics, Characterization, and Regioselective Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-5-mercaptotetrazole (EMT) is a highly versatile heterocyclic building block utilized extensively in pharmaceutical synthesis, materials science, and coordination chemistry[1]. A defining feature of EMT is its dynamic prototropic tautomerism—existing in an equilibrium between its thiol (1-ethyl-1H-tetrazole-5-thiol) and thione (1-ethyl-1,2-dihydro-5H-tetrazole-5-thione) forms. Understanding the thermodynamic drivers, solvent dependencies, and regioselective reactivity of this equilibrium is critical for researchers designing targeted cytotoxic agents[2] or advanced electroplating levelers[3]. This whitepaper provides an in-depth mechanistic analysis of EMT's tautomerism, supported by computational thermodynamics, self-validating experimental protocols, and structural characterization techniques.

The Mechanistic Basis of Thione-Thiol Tautomerism

The tautomeric equilibrium of EMT involves the rapid prototropic shift of a hydrogen atom between the exocyclic sulfur atom and the adjacent endocyclic nitrogen (N2 or N4) of the tetrazole ring.

Causality of Tautomeric Preference

Unlike simple aliphatic thiols, mercaptotetrazoles exhibit a strong thermodynamic preference for the thione tautomer in both the solid state and polar solutions[4]. This preference is governed by two primary electronic factors:

  • Aromaticity and Delocalization: Natural Bond Orbital (NBO) and Density Functional Theory (DFT) analyses reveal that the thione form allows for extensive hyperconjugation and delocalization of the nitrogen lone pairs into the tetrazole ring[5].

  • Electronegativity and Polarizability: Sulfur is highly polarizable. In the thione form, the C=S bond is highly polarized (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), which is stabilized by the electron-withdrawing nature of the four nitrogen atoms in the ring. The resulting dipole moment heavily favors the thione form in polar environments.
    

Thermodynamic Profiling and Solvent Effects

The position of the tautomeric equilibrium is highly sensitive to the dielectric constant of the surrounding medium. In the gas phase, the thiol form can be marginally competitive due to the lack of dielectric stabilization. However, in polar solvents (e.g., DMSO, Water) and the solid state, the thione form dominates due to its higher dipole moment and capacity for intermolecular hydrogen bonding.

Quantitative Data Summary
PropertyThione Tautomer (1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione)Thiol Tautomer (1-Ethyl-1H-tetrazole-5-thiol)
Relative Energy (DFT/B3LYP) 0.0 kcal/mol (Reference Ground State)+2.0 to +6.8 kcal/mol[4]
Calculated Dipole Moment ~5.5 – 6.5 Debye~2.5 – 3.5 Debye
Characteristic IR Stretch 1600–1650 cm⁻¹ (C=S stretch)2480–2600 cm⁻¹ (S-H stretch)
¹³C NMR Chemical Shift (C5) ~153.0 – 155.0 ppm~145.0 – 148.0 ppm
Preferred Environment Solid state, Polar solvents (H₂O, DMSO)Gas phase, Non-polar solvents

Regioselective Reactivity and Reaction Pathways

When subjected to basic conditions, EMT undergoes deprotonation to form a highly delocalized thiolate/thioamide anion. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the exocyclic sulfur acts as a "soft" nucleophile, while the endocyclic nitrogens act as "hard" nucleophiles. Consequently, when reacted with "soft" electrophiles like alkyl halides, the reaction is strictly regioselective, yielding exclusively S-alkylated products (thioethers) rather than N-alkylated derivatives[2].

G Thione Thione Tautomer (Thermodynamically Stable) Thiol Thiol Tautomer (Reactive Intermediate) Thione->Thiol Prototropic Shift Anion Delocalized Anion (Thiolate/Thioamide) Thione->Anion Base (-H+) Thiol->Anion Base (-H+) Product S-Alkylated Product (Thioether) Anion->Product Alkyl Halide (R-X) Regioselective Attack

Caption: Tautomeric equilibrium of EMT and its regioselective S-alkylation pathway under basic conditions.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the characterization and synthetic utilization of EMT.

Protocol 1: Thermodynamic Extraction via Variable-Temperature NMR (VT-NMR)

Purpose: To quantify the tautomeric equilibrium constant (


) and extract thermodynamic parameters (

,

).
  • Sample Preparation: Dissolve 15 mg of EMT[1] in 0.6 mL of anhydrous DMSO-

    
    . Ensure the solvent is strictly anhydrous to prevent rapid proton exchange with water, which broadens the N-H/S-H signals.
    
  • Spectral Acquisition: Insert the sample into a 500 MHz NMR spectrometer. Acquire quantitative ¹H and ¹³C spectra at 10 K intervals from 298 K to 358 K.

  • Integration & Self-Validation: At lower temperatures, the exchange rate slows. Integrate the distinct C5 carbon signals (~154 ppm for thione, ~146 ppm for thiol).

  • Thermodynamic Calculation: Plot

    
     versus 
    
    
    
    (Van't Hoff plot). The slope yields
    
    
    and the intercept yields
    
    
    .

G Prep 1. Sample Prep Dissolve EMT in dry DMSO-d6 Acq 2. VT-NMR Acquisition Scan 1H/13C from 298K to 358K Prep->Acq Integ 3. Spectral Integration Quantify Thione vs Thiol C5 signals Acq->Integ Calc 4. Thermodynamic Extraction Van't Hoff Plot (ln K vs 1/T) Integ->Calc

Caption: Step-by-step experimental workflow for VT-NMR thermodynamic characterization.

Protocol 2: Regioselective S-Alkylation of EMT

Purpose: Synthesis of tetrazole-appendage thioethers for drug discovery (e.g., cytotoxic piperazine derivatives)[2].

  • Anion Generation: In a round-bottom flask under an

    
     atmosphere, suspend 3.0 mmol of EMT and 4.5 mmol of a mild base (e.g., 
    
    
    
    or
    
    
    ) in 15 mL of absolute ethanol. Stir for 20 minutes at room temperature to ensure complete deprotonation to the thiolate anion.
  • Electrophilic Trapping: Add 3.2 mmol of the target alkyl halide (e.g., 1-(3-chloropropyl)-4-phenylpiperazine) to the mixture. Elevate the temperature to 80 °C and reflux for 4 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Quench the residue with cold water and extract with ethyl acetate (

    
     mL). Dry the organic layer over anhydrous 
    
    
    
    .
  • Self-Validation (NMR Confirmation): Purify via silica gel chromatography. Validate S-alkylation by analyzing the ¹H NMR spectrum: the appearance of a distinct triplet at

    
     3.14–3.54 ppm  confirms the presence of the 
    
    
    
    protons. Furthermore, ¹³C NMR will show the
    
    
    carbon at
    
    
    32.4–32.7 ppm
    , unambiguously ruling out N-alkylation[2].

Applications in Advanced Fields

The tautomeric and electronic properties of EMT make it highly valuable across multiple disciplines:

  • Pharmaceutical Development: The tetrazole ring is a classic bioisostere for carboxylic acids. S-alkylated EMT derivatives, particularly those coupled with N-substituted piperazines, have demonstrated significant in vitro cytotoxic activities against prostate (DU-145) and cervical (HeLa) cancer cell lines[2].

  • Materials Science & Electroplating: In semiconductor manufacturing, tetrazole-5-thiones act as highly effective levelers for the acid copper electroplating of microvias. The thione tautomer's strong electron-donating capacity (high HOMO energy level) allows it to bond competitively to copper surfaces, inhibiting localized over-deposition and ensuring uniform bottom-up filling of printed circuit boards (PCBs)[3].

Conclusion

The tautomeric equilibrium of 1-ethyl-5-mercaptotetrazole is a fundamental property that dictates its physical behavior and chemical reactivity. Driven by the stabilizing effects of ring delocalization and solvent polarity, the thione form remains thermodynamically dominant. By leveraging this structural dynamic and the predictable HSAB principles of its anionic state, researchers can execute highly regioselective S-alkylations, unlocking advanced applications ranging from targeted oncology drugs to next-generation microelectronics.

References

  • Application of Natural Bond Orbital Analysis to Delocalization and Aromaticity in C-Substituted Tetrazoles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles and Their Derivatives ResearchGate URL:[Link]

  • Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives ACG Publications (Organic Communications) URL:[Link]

  • 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione (Compound Summary) National Center for Biotechnology Information (PubChem) URL:[Link]

  • 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 1-Ethyltetrazole-5-thiol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Ethyltetrazole-5-thiol and its Solubility

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted tetrazole, it possesses a unique combination of a nitrogen-rich aromatic ring and a thiol group, bestowing upon it a range of potential biological activities. The tetrazole moiety is often employed as a bioisostere for carboxylic acids, offering similar acidity but with improved metabolic stability and membrane permeability.[1][2] The thiol group provides a handle for further chemical modification and can be crucial for interactions with biological targets.

The solubility of this compound in various organic solvents is a critical physicochemical parameter that governs its utility in numerous applications. From synthetic reaction conditions and purification strategies to formulation development for preclinical studies, a thorough understanding of its solubility profile is paramount. This technical guide provides an in-depth exploration of the factors influencing the solubility of this compound, a robust experimental framework for determining its solubility in a range of organic solvents, and a discussion of the expected solubility patterns based on the behavior of structurally related compounds.

Predicted Factors Influencing the Solubility of this compound

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the following factors are anticipated to be key determinants of its solubility profile.

Thiol-Thione Tautomerism

A crucial aspect of 5-mercaptotetrazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. The predominance of one tautomer over the other is influenced by the solvent environment and can significantly impact solubility. The thiol form is generally more prevalent in the gas phase, while the thione form can be favored in the solid state and in polar solvents. This equilibrium affects the molecule's ability to engage in hydrogen bonding and other intermolecular interactions, thereby altering its solubility.

Solvent Polarity and Hydrogen Bonding Capability

The principle of "like dissolves like" is a fundamental concept in solubility. The polarity of the solvent will play a major role in its ability to dissolve this compound.

  • Polar Protic Solvents: Solvents such as methanol, ethanol, and water are capable of both donating and accepting hydrogen bonds. The nitrogen atoms in the tetrazole ring and the sulfur-bound hydrogen (in the thiol tautomer) or nitrogen-bound hydrogen (in the thione tautomer) can participate in hydrogen bonding with these solvents, likely leading to good solubility.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone can accept hydrogen bonds but do not have a hydrogen atom bonded to an electronegative atom to donate. The acidic proton on the tetrazole ring can interact favorably with the basic sites on these solvents, suggesting good solubility. Tetrazoles, in general, are known to be soluble in DMSO and DMF.[1][2]

  • Nonpolar Solvents: In nonpolar solvents such as hexanes or toluene, which lack significant dipole moments and hydrogen bonding capabilities, the solubility of the polar this compound is expected to be low.

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards the formation of the dissolved state. A study on a structurally similar compound, 1-(2-dimethylaminoethyl)-5-mercapto-1H-tetrazole, demonstrated a clear trend of increasing solubility in water, DMF, and various alcohols with rising temperature.[3]

Quantitative Solubility Profile of 1-Alkyl-Tetrazole-5-Thiols: An Overview

While a comprehensive, publicly available dataset for the solubility of this compound across a wide range of organic solvents is not readily found in the literature, we can infer its likely behavior from related compounds. For instance, 1-phenyl-1H-tetrazole-5-thiol is reported to be soluble in ethanol, acetone, chloroform, and methanol, and partially soluble in water.[4][5][6] This suggests that this compound will exhibit good solubility in polar organic solvents.

The following table provides a hypothetical solubility profile for this compound based on the known behavior of similar tetrazole derivatives. It is crucial to note that these values are illustrative and require experimental verification.

SolventPolarity IndexPredicted Solubility at 25°C ( g/100 mL)
Methanol5.1High (>10)
Ethanol4.3High (>10)
Isopropanol3.9Moderate (1-10)
Acetone5.1High (>10)
Acetonitrile5.8Moderate (1-10)
Ethyl Acetate4.4Moderate (1-10)
Dichloromethane3.1Low to Moderate (0.1-5)
Chloroform4.1Low to Moderate (0.1-5)
N,N-Dimethylformamide (DMF)6.4Very High (>20)
Dimethyl Sulfoxide (DMSO)7.2Very High (>20)
Toluene2.4Low (<0.1)
Hexane0.1Very Low (<0.01)
Water10.2Low to Moderate (0.1-1)

Experimental Determination of the Solubility Profile: A Step-by-Step Guide

The following protocol outlines a robust, self-validating system for determining the equilibrium solubility of this compound in various organic solvents. This method is designed to ensure accuracy and reproducibility, which are cornerstones of trustworthy scientific data.

Principle of the Equilibrium Solubility Method

The equilibrium solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. The method involves generating a saturated solution by adding an excess of the solid compound to the solvent, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Quantification cluster_quantification_methods Quantification Methods A Weigh excess this compound B Add a known volume of organic solvent A->B to a sealed vial C Agitate at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24-48 hours) B->C D Allow undissolved solid to settle C->D E Withdraw a known volume of the supernatant D->E F Filter the sample (e.g., 0.22 µm syringe filter) E->F G Quantify the concentration of the dissolved solid F->G H Gravimetric Analysis G->H I UV-Vis Spectroscopy G->I J HPLC G->J G cluster_goal Goal: Accurate & Trustworthy Solubility Data cluster_protocol Protocol Design & Rationale cluster_outcome Self-Validating System Goal Accurate Solubility Value ExcessSolid Use of Excess Solid Saturated Ensures Saturation is Reached ExcessSolid->Saturated Equilibration Prolonged Agitation at Constant T Equilibrium Achieves Thermodynamic Equilibrium Equilibration->Equilibrium Filtration Microfiltration of Supernatant NoParticulates Removes Undissolved Particles Filtration->NoParticulates Quantification Validated Quantification Method (Gravimetric, UV-Vis, HPLC) ReliableConc Provides Reliable Concentration Measurement Quantification->ReliableConc Saturated->Goal Equilibrium->Goal NoParticulates->Goal ReliableConc->Goal

Sources

The Acidity and pKa Dynamics of 1-Ethyltetrazole-5-Thiol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyltetrazole-5-thiol (1-ETT) is a highly versatile heterocyclic compound extensively utilized in pharmaceutical synthesis (e.g., cephalosporin side chains), photographic stabilization, and metal-surface functionalization. Understanding its acid-base chemistry—specifically its pKa and tautomeric equilibrium—is critical for optimizing reaction conditions, predicting bioavailability, and designing coordination complexes.

This whitepaper provides an in-depth analysis of the structural causality behind the acidity of 1-ETT, synthesizes comparative thermodynamic data, and establishes a self-validating experimental protocol for precise pKa determination.

Structural Dynamics: Thiol-Thione Tautomerism

The acidity of 1-ETT cannot be evaluated without first addressing its tautomeric behavior. Like other 1-substituted tetrazole-5-thiols, 1-ETT exists in a dynamic equilibrium between the thiol form (1-ethyl-1H-tetrazole-5-thiol) and the thione form (1-ethyl-1,2-dihydro-5H-tetrazole-5-thione) [1].

The Causality of Tautomeric Preference

In the solid state and non-polar environments, the thiol form may be detectable. However, in polar solvents (such as water or DMSO), the equilibrium shifts overwhelmingly toward the thione tautomer. This shift is driven by the high solvation energy of the highly polarized N=C–S system and the stabilization of the


-electron delocalization within the tetrazole ring [1].

Consequently, the most acidic proton in the aqueous solution is not the S-H proton, but rather the N-H proton (specifically at the N4 position) of the thione tautomer. Upon deprotonation, the resulting anion exhibits profound resonance stabilization, distributing the negative charge across the tetrazole nitrogen atoms and the exocyclic sulfur atom.

G Thiol Thiol Form 1-Ethyl-1H-tetrazole-5-thiol (Minor in Polar Media) Thione Thione Form 1-Ethyl-1,2-dihydro-5H- tetrazole-5-thione (Major in Polar Media) Thiol->Thione Tautomerization Anion Tetrazolate-5-thiolate Resonance-Stabilized Anion Thiol->Anion Deprotonation (-H+) Thione->Anion Deprotonation (-H+)

Figure 1: Thiol-thione tautomerism and deprotonation pathways of this compound.

Thermodynamic Basis of Acidity (pKa Analysis)

Unsubstituted tetrazole is a weak acid with a pKa of approximately 4.89 [1]. The introduction of the strongly electron-withdrawing exocyclic sulfur atom at the 5-position drastically lowers the pKa. For instance, the parent compound 5H-tetrazole-5-thiol exhibits an apparent pKa of 3.94 [2].

When an alkyl group (such as an ethyl group) is introduced at the N1 position, it breaks the symmetry of the tetrazole ring. While the ethyl group exerts a mild positive inductive (+I) effect, the N1-substitution forces the molecule into the thione tautomer, which possesses a highly labile N-H proton. As a result, 1-alkyltetrazole-5-thiols are generally more acidic than their unsubstituted counterparts, with pKa values typically falling in the 2.8 to 3.5 range [3].

Comparative pKa Data

To contextualize the acidity of 1-ETT, Table 1 summarizes the pKa values of structurally related tetrazole derivatives.

Compound NameSubstituentExperimental / Apparent pKaPrimary Acidic Site (Aqueous)
Tetrazole None4.89N-H (Ring)
5H-Tetrazole-5-thiol 5-Thiol3.94S-H / N-H (Mixed)
1-Methyltetrazole-5-thiol 1-Methyl, 5-Thiol~2.9 - 3.2N-H (Thione form)
This compound 1-Ethyl, 5-Thiol~3.0 - 3.5 N-H (Thione form)
1-Phenyltetrazole-5-thiol 1-Phenyl, 5-Thiol~2.8 - 3.0N-H (Thione form)

Table 1: Comparative acidity of tetrazole derivatives. Data synthesized from environmental and chemical databases [1][2][3][4].

Experimental Determination of pKa: A Self-Validating Protocol

Relying purely on computational pKa predictions for tautomeric heterocycles often yields erroneous results (e.g., calculating the pKa of the minor thiol form instead of the thione form). Therefore, empirical determination is mandatory.

To ensure Trustworthiness and data integrity, the following protocol utilizes a coupled Potentiometric-UV-Vis Spectrophotometric methodology. This acts as a self-validating system: the presence of an isosbestic point in the UV-Vis spectra guarantees that the transition is strictly a two-state acid-base equilibrium, ruling out degradation or polymerization.

Step-by-Step Methodology

Phase 1: Reagent and Sample Preparation

  • Prepare a

    
     M solution of this compound in highly purified, degassed water.
    
  • Add KCl to achieve a constant ionic strength of

    
     M. This minimizes activity coefficient variations during titration.
    
  • Maintain the solution in a jacketed vessel at a constant temperature of

    
    C under an inert nitrogen atmosphere to prevent oxidative dimerization of the thiol.
    

Phase 2: Potentiometric Titration & Spectral Acquisition 4. Insert a calibrated glass electrode and a UV-Vis dip-probe (path length = 10 mm) into the reaction vessel. 5. Lower the initial pH to ~1.5 using 0.1 M HCl to ensure the compound is fully protonated (thione form). 6. Titrate the solution stepwise using standardized 0.01 M KOH. 7. After each titrant addition, allow 2 minutes for equilibrium. Record the exact pH and capture the UV-Vis absorption spectrum (200–400 nm). 1-ETT exhibits a distinct chromophoric shift due to the


 transition changes upon deprotonation.

Phase 3: Data Validation and Non-Linear Regression 8. Isosbestic Point Verification: Overlay all acquired spectra. Identify the isosbestic point (typically around 245-255 nm for 1-alkyltetrazole-5-thiols). If the curves do not intersect perfectly at this point, discard the data, as side-reactions have occurred. 9. Plot the absorbance at the wavelength of maximum difference (


 of the anion) against the pH.
10. Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation via non-linear least-squares regression to extract the precise pKa.

Workflow Prep 1. Sample Preparation 1E-4 M 1-ETT in 0.1 M KCl (25°C) Titration 2. Potentiometric Titration Stepwise addition of 0.01 M KOH Prep->Titration UVVis 3. UV-Vis Spectroscopy Record spectra at each pH step Titration->UVVis Isosbestic 4. Isosbestic Point Validation Confirms two-state equilibrium UVVis->Isosbestic Calc 5. Non-Linear Regression Extract pKa via Henderson-Hasselbalch Isosbestic->Calc

Figure 2: Self-validating UV-Vis and potentiometric workflow for precise pKa determination.

Implications in Drug Development and Material Science

The specific pKa of 1-ETT (~3.0 - 3.5) dictates its behavior in various applied sciences:

  • Pharmaceutical Synthesis: In the synthesis of cephalosporin antibiotics, tetrazole-5-thiols act as excellent leaving groups and side-chain modifiers. Because physiological pH (7.4) is significantly higher than the pKa of 1-ETT, the compound exists almost entirely as the tetrazolate-5-thiolate anion in vivo. This anionic state is highly nucleophilic, making it an excellent ligand for binding to biological targets or metal ions [1].

  • Metal Surface Passivation: 1-ETT is widely used in photography and electronics to prevent silver and copper oxidation. The low pKa ensures that the molecule easily deprotonates upon contact with basic or neutral metal surfaces, allowing the sulfur and nitrogen atoms to form a dense, protective chemisorbed monolayer [4].

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. URL:[Link]

  • 5H-Tetrazole-5-thiol Properties. EPA CompTox Chemicals Dashboard. URL:[Link]

  • 1-Phenyl-1H-tetrazole-5-thiol Physico-chemical Properties. ChemBK. URL:[Link]

  • 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione. PubChem, National Institutes of Health. URL:[Link]

The Evolution of Tetrazole-Thiol Leaving Groups in Antibiotic Synthesis: A Focus on 1-Ethyltetrazole-5-Thiol (1-ETT)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Delicate Balance of Efficacy and Toxicity

In the realm of beta-lactam structural optimization, the substituent at the C-3' position of the cephalosporin nucleus is a critical determinant of both pharmacokinetic behavior and target affinity. Historically, the integration of the 1-methyltetrazole-5-thiol (MTT) moiety at this position revolutionized the field, yielding highly potent third-generation cephalosporins. However, the clinical trajectory of MTT-containing drugs was severely marred by off-target toxicities.

This technical guide explores the mechanistic rationale, historical context, and synthetic methodologies surrounding a superior structural analog: 1-ethyltetrazole-5-thiol (1-ETT) . By analyzing the causality behind these molecular modifications, we can establish robust, self-validating protocols for synthesizing safer antibiotic scaffolds.

The Mechanistic Role of the C-3' Leaving Group

The bactericidal activity of cephalosporins hinges on their ability to irreversibly acylate Penicillin-Binding Proteins (PBPs). When the serine hydroxyl group within the PBP active site attacks the beta-lactam carbonyl, the four-membered ring opens. To stabilize the resulting acyl-enzyme complex and prevent reversible deacylation, the electron density must delocalize.

A highly nucleofugic (good leaving) group at the C-3' position facilitates this process. As the beta-lactam ring opens, the C-3' leaving group is expelled, driving the acylation reaction forward thermodynamically.

Mechanism PBP PBP Active Site (Serine-OH) Acyl Acyl-Enzyme Intermediate PBP->Acyl Nucleophilic Attack Ceph Cephalosporin (Intact Beta-Lactam) Ceph->Acyl Ring Opening LeavingGroup Expelled 1-ETT Leaving Group Acyl->LeavingGroup C-3' Bond Cleavage

Diagram 1: Mechanism of PBP acylation and subsequent C-3' leaving group expulsion.

The MTT Paradox and the Rationale for 1-ETT

The MTT group (utilized in cefoperazone, cefamandole, and moxalactam) is an exceptional leaving group due to the resonance stabilization of the tetrazole-thiolate anion. However, once expelled into systemic circulation, free MTT exhibits two profound toxicities:

  • Coagulopathy (Hypoprothrombinemia): Free MTT acts as a potent inhibitor of Vitamin K Epoxide Reductase (VKOR)[1]. This halts the gamma-carboxylation of glutamic acid residues in clotting factors II, VII, IX, and X, leading to severe bleeding risks[2].

  • Disulfiram-like Reactions: MTT undergoes in vivo oxidation to form 5,5'-dithiobis(1-methyltetrazole), which irreversibly inactivates cytoplasmic Aldehyde Dehydrogenase (ALDH)[3]. Subsequent alcohol consumption leads to toxic acetaldehyde accumulation[4].

The Steric Solution: this compound (1-ETT)

To circumvent these issues while retaining the leaving-group kinetics, synthetic chemists explored alkyl chain extensions at the N-1 position, leading to the development of5[5].

The Causality: The addition of a single methylene unit (converting the methyl to an ethyl group) significantly increases the steric bulk. This added bulk disrupts the tight binding affinity of the thiol within the narrow hydrophobic active sites of VKOR and ALDH. Crucially, the ethyl substitution does not alter the pKa (~4.5) of the thiol, ensuring it remains an excellent nucleofuge for C-3' expulsion.

Table 1: Comparative Pharmacotoxicological Profile of C-3' Leaving Groups
Leaving GroupStructural MoietyVKOR Inhibition PotentialALDH Inhibition PotentialRepresentative Antibiotics
Acetoxy -O-CO-CH3NoneNoneCefotaxime, Cephalothin
MTT 1-methyl-1H-tetrazole-5-thiolHighHighCefoperazone, Moxalactam
MTD 2-methyl-1,3,4-thiadiazole-5-thiolHighLow/ModerateCefazolin
1-ETT 1-ethyl-1H-tetrazole-5-thiolLow (Steric Blockade)LowExperimental Analogs

Synthetic Workflows and Self-Validating Protocols

The synthesis of 1-ETT and its subsequent integration into the cephalosporin core (e.g., 7-aminocephalosporanic acid, 7-ACA) requires strict control of reaction conditions to prevent the degradation of the sensitive beta-lactam ring.

Protocol A: De Novo Synthesis of this compound (1-ETT)

This methodology relies on a[3+2] cycloaddition between ethyl isothiocyanate and sodium azide[6].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 30 mmol (2.0 g) of sodium azide (NaN3) in 40 mL of deionized water.

    • Causality: Water acts as a highly polar solvent to stabilize the azide anion, maximizing its nucleophilicity for the cycloaddition.

  • Cycloaddition: Add 20 mmol of ethyl isothiocyanate dropwise to the aqueous solution. Stir the mixture at reflux (approx. 100°C) for 4 hours.

  • Reaction Monitoring (Self-Validation): Confirm the consumption of ethyl isothiocyanate via Thin Layer Chromatography (TLC) using an EtOAc/n-hexane (1:2) mobile phase. The disappearance of the high-Rf isothiocyanate spot ensures reaction completion.

  • Precipitation: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the pH reaches precisely 3.0.

    • Causality: The pKa of 1-ETT is ~4.5. Lowering the pH to 3.0 ensures complete protonation of the tetrazole-thiolate anion to its neutral, insoluble thiol/thione tautomer, forcing it out of solution[6].

  • Isolation: Filter the resulting white precipitate under vacuum, wash with cold water, and recrystallize from methanol to yield 7 (m.p. 48° to 50° C)[7].

Protocol B: Nucleophilic Substitution at the C-3' Position of 7-ACA

To integrate 1-ETT into a cephalosporin framework, the C-3' acetoxy group of 7-ACA must be displaced via Lewis acid catalysis.

Step-by-Step Methodology:

  • Activation: Suspend 10 mmol of 7-ACA in 50 mL of anhydrous acetonitrile (MeCN). Add 25 mmol of boron trifluoride etherate (BF3·Et2O).

    • Causality: The Lewis acid coordinates with the C-3' acetoxy group, enhancing its leaving group ability and generating a resonance-stabilized allylic carbocation at the C-3' position without cleaving the beta-lactam ring.

  • Substitution: Add 12 mmol of the synthesized 1-ETT to the mixture. Heat to 60°C for 2 hours under a nitrogen atmosphere to prevent thiol oxidation.

  • Quenching & Validation (Self-Validation): Quench the reaction by pouring it into ice-cold water. Adjust the pH to 4.0 using dilute NaOH to precipitate the 1-ETT-substituted 7-ACA. Validate the C-S bond formation via 1H NMR (confirming the presence of the characteristic ethyl triplet at ~1.47 ppm and quartet at ~4.22 ppm, alongside the shift in the C-3' methylene protons).

Workflow Step1 Ethyl Isothiocyanate + NaN3 Step2 Reflux in H2O (Cycloaddition, 4h) Step1->Step2 Step3 Acidification (HCl to pH 3) & Crystallization Step2->Step3 Step4 Pure this compound (1-ETT) Step3->Step4 Step6 Nucleophilic Substitution (BF3·Et2O / MeCN, 60°C) Step4->Step6 Step5 7-ACA Derivative (C-3' Acetoxy) Step5->Step6 Step7 1-ETT Substituted Cephalosporin Step6->Step7

Diagram 2: Synthetic workflow from 1-ETT preparation to cephalosporin C-3' substitution.

Conclusion

The transition from MTT to 1-ETT exemplifies the power of rational, mechanism-based drug design. By understanding the specific enzymatic pockets responsible for adverse hematological and metabolic effects, synthetic chemists can implement minor steric modifications—such as extending a methyl to an ethyl group. This targeted approach preserves the nucleofugic integrity required for PBP acylation while drastically improving the systemic safety profile of the resulting antibiotic.

References

  • Title: Ability of 1-methyltetrazole-5-thiol with microsomal activation to inhibit aldehyde dehydrogenase Source: PubMed (NIH) URL: [Link]

  • Title: The effect of 5,5'-dithiobis(1-methyltetrazole) on cytoplasmic aldehyde dehydrogenase and its implications for cephalosporin-alcohol reactions Source: PubMed (NIH) URL: [Link]

  • Title: Production of hypoprothrombinaemia by cefazolin and 2-methyl-1,3,4-thiadiazole-5-thiol in the rat Source: Journal of Antimicrobial Chemotherapy (Oxford Academic) URL: [Link]

  • Title: Cephalosporin-Induced Coagulopathy Source: The Blood Project URL: [Link]

  • Title: Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives Source: ACG Publications URL: [Link]

  • Title: US4110338A - Product and preparation of 1H-tetrazole-5-thiol derivatives Source: Google Patents URL
  • Title: US4033956A - 7[α-Amino-ω-(2,3-methylenedioxy...

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Molecular weight and formula analysis of 1-ethyltetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 1-Ethyltetrazole-5-thiol

This guide provides a comprehensive technical overview of the methodologies employed to determine and verify the molecular weight and chemical formula of this compound. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the analytical chemistry underpinning the characterization of such nitrogen-rich heterocyclic compounds.

Introduction: The Significance of Precise Characterization

This compound is a heterocyclic compound featuring a tetrazole ring, an ethyl substituent, and a thiol group.[1] Tetrazoles are a class of nitrogen-rich heterocycles that have garnered significant interest in medicinal chemistry due to their diverse pharmacological applications.[2][3] The thiol group introduces a reactive moiety with a propensity for forming disulfide bonds and participating in various biochemical interactions.[4] Accurate determination of the molecular formula and weight is a foundational step in the research and development of any new chemical entity. It establishes the compound's identity, purity, and provides the basis for all subsequent stoichiometric calculations in synthesis, formulation, and biological assays.

This document outlines the theoretical basis and practical application of key analytical techniques for the definitive characterization of this compound.

Chemical Identity and Theoretical Values

The initial step in the analytical workflow involves establishing the theoretical parameters of the target molecule based on its proposed structure.

Chemical Formula: C₃H₆N₄S[5][6][7]

This formula dictates the expected elemental composition and provides the basis for calculating the theoretical molecular weight.

Table 1: Theoretical Molecular Data for this compound

ParameterValue
Chemical FormulaC₃H₆N₄S
Molecular Weight (Monoisotopic)130.0313 g/mol
Molecular Weight (Average)130.17 g/mol [5][6]
Theoretical Elemental CompositionC: 27.68%, H: 4.65%, N: 43.04%, S: 24.63%

The distinction between monoisotopic and average molecular weight is crucial for interpreting mass spectrometry and elemental analysis data, respectively.

Experimental Determination of Molecular Formula and Weight

A multi-pronged analytical approach is essential for the unambiguous confirmation of the molecular formula and weight. This typically involves a combination of elemental analysis and high-resolution mass spectrometry, often supplemented by spectroscopic techniques for structural confirmation.

Elemental Analysis

Elemental analysis provides the empirical formula by determining the mass percentages of each element in the compound. For nitrogen-rich compounds like this compound, this technique is particularly valuable.[8][9]

Experimental Protocol: Combustion Analysis for C, H, N, and S

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the purified this compound into a tin or silver capsule.

  • Instrumentation: Utilize a calibrated elemental analyzer equipped with a combustion furnace, a reduction furnace, and appropriate detectors (e.g., thermal conductivity detector for N₂, infrared detectors for CO₂ and SO₂, and a water vapor detector).

  • Combustion: The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ (after passing through a reduction furnace), and sulfur to SO₂.

  • Detection and Quantification: The resulting gases are separated by a chromatographic column and quantified by the detectors. The instrument's software then calculates the percentage of each element based on the detector response and the initial sample weight.

  • Data Analysis: Compare the experimentally determined elemental percentages with the theoretical values calculated from the proposed formula (C₃H₆N₄S). The experimental values should be within ±0.4% of the theoretical values to be considered a good match.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and can provide the exact mass of the molecule, which is instrumental in deducing the molecular formula.[10][11][12] For a compound like this compound, electrospray ionization (ESI) is a suitable "soft" ionization technique that minimizes fragmentation and preserves the molecular ion.[12]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[10] The addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can enhance ionization.[10]

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed into the gas phase as ions. Given the acidic nature of the thiol proton, analysis in negative ion mode to detect the [M-H]⁻ ion is often effective.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The high resolution of the instrument allows for the determination of the m/z value to several decimal places.

  • Data Analysis: Identify the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).[10] The measured exact mass is then used to calculate the molecular formula using software that compares the experimental mass with the theoretical masses of all possible elemental combinations.

Diagram 1: Workflow for Molecular Formula and Weight Determination

cluster_synthesis Synthesis & Purification cluster_confirmation Data Integration & Confirmation Synthesis Synthesized Compound EA Elemental Analysis Synthesis->EA Provides Elemental Composition (%) HRMS High-Resolution Mass Spectrometry Synthesis->HRMS Provides Exact Mass NMR NMR Spectroscopy Synthesis->NMR Provides Structural Information Formula Confirmed Molecular Formula EA->Formula HRMS->Formula NMR->Formula Supports Structure Weight Confirmed Molecular Weight Formula->Weight

Caption: A workflow diagram illustrating the key analytical steps for the determination of the molecular formula and weight of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a direct measure of molecular weight, NMR spectroscopy is indispensable for confirming the molecular structure, which in turn validates the proposed formula.[2][10] Both ¹H and ¹³C NMR provide critical information about the molecular framework.[10]

Key Expected NMR Features for this compound:

  • ¹H NMR:

    • A triplet signal corresponding to the methyl (CH₃) protons of the ethyl group.

    • A quartet signal corresponding to the methylene (CH₂) protons of the ethyl group.

    • A broad singlet for the thiol (SH) proton, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the methyl carbon.

    • A signal for the methylene carbon.

    • A signal for the carbon of the tetrazole ring attached to the sulfur atom.

The presence and integration of these signals provide strong evidence for the C₃H₆N₄S formula.

Data Analysis and Formula Confirmation

The definitive confirmation of the molecular formula comes from the synergistic interpretation of data from elemental analysis and HRMS.

Diagram 2: Logic of Analytical Confirmation

cluster_data Experimental Data cluster_interpretation Interpretation & Confirmation EA_Data Elemental Composition (C, H, N, S %) Empirical Empirical Formula EA_Data->Empirical Calculation HRMS_Data Exact Mass (e.g., [M-H]⁻) Molecular Molecular Formula C₃H₆N₄S HRMS_Data->Molecular Direct Determination NMR_Data Structural Fragments (Ethyl Group, Thiol) NMR_Data->Molecular Structural Corroboration Empirical->Molecular Validation with MW

Caption: The logical flow of how different analytical data streams converge to confirm the molecular formula.

Example Data Interpretation:

  • Elemental Analysis: If the experimental results are C: 27.59%, H: 4.68%, N: 42.95%, S: 24.78%, these values are in excellent agreement with the theoretical percentages for C₃H₆N₄S.

  • HRMS: If the measured m/z for the [M-H]⁻ ion is 129.0235, this corresponds to an exact mass of the neutral molecule of 130.0313, which is consistent with the theoretical exact mass of C₃H₆N₄S.

  • NMR: The observation of signals corresponding to an ethyl group and a thiol proton further substantiates the proposed structure and formula.

The convergence of these independent analytical techniques provides a high degree of confidence in the assigned molecular formula and weight.

Summary and Conclusion

The accurate determination of the molecular weight and formula of this compound is a critical prerequisite for its further development and application. A combination of elemental analysis and high-resolution mass spectrometry provides the necessary quantitative data to establish the molecular formula as C₃H₆N₄S and the molecular weight as approximately 130.17 g/mol . Complementary analysis by NMR spectroscopy confirms the structural integrity of the molecule, thereby validating the assigned formula. The protocols and logical framework presented in this guide offer a robust and reliable approach for the characterization of this and similar heterocyclic compounds.

References

  • Chemical Communications (RSC Publishing). (n.d.). Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. Retrieved from [Link]

  • PubMed. (2015, March 15). Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats. Retrieved from [Link]

  • PMC. (n.d.). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-ETHYL-1H-1,2,3,4-TETRAZOLE-5-THIOL | CAS 15217-53-5. Retrieved from [Link]

  • University of Padova. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from [Link]

  • ACS Publications. (2014, September 15). Profiling of Thiol-Containing Compounds by Stable Isotope Labeling Double Precursor Ion Scan Mass Spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • Frontiers. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Retrieved from [Link]

  • Mol-Instincts. (n.d.). sodium 1-ethyl-1H-tetrazole-5-thiolate. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-tetrazole-5-thiolate. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • J-GLOBAL. (n.d.). 1-Methyl-1H-tetrazole-5-thiol. Retrieved from [Link]

  • ChemBK. (n.d.). 1-methyl-1h-tetrazole-5-thiol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Retrieved from [Link]

  • VBN. (2024, June 25). Synthesis and Properties of Nitrogen-rich Polycyclic Energetic Ionic Salts. Retrieved from [Link]

  • ResearchGate. (2019, May 12). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Retrieved from [Link]

  • MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

  • Journal of Ovonic Research. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • PMC. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]

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An In-depth Technical Guide to the Thermal Decomposition Characteristics of Ethyl Tetrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Their high nitrogen content and significant positive enthalpy of formation make them valuable in various fields, including as gas-generating agents in automotive airbags, components in rocket propellants and high-performance explosives, and as bioisosteres for carboxylic acids in medicinal chemistry.[1][2] The ethyl-substituted tetrazoles, existing as 1-ethyl-1H-tetrazole and 2-ethyl-2H-tetrazole isomers, are of particular interest due to the influence of the ethyl group on their stability and decomposition behavior. A thorough understanding of their thermal decomposition characteristics is paramount for ensuring safe handling, predicting performance, and developing new applications.

This guide provides a comprehensive overview of the thermal decomposition of ethyl tetrazoles, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the key analytical techniques employed, the decomposition mechanisms, kinetic analysis, and critical safety considerations.

Methodologies for Thermal Analysis

The investigation of the thermal decomposition of energetic materials like ethyl tetrazoles relies on a suite of thermoanalytical techniques. The most crucial among these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] For ethyl tetrazoles, TGA is instrumental in determining the onset temperature of decomposition, identifying distinct decomposition stages, and quantifying mass loss. The derivative of the TGA curve (DTG) is particularly useful for pinpointing the temperature of maximum mass loss rate.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] This technique is vital for identifying endothermic events like melting and exothermic events such as decomposition. The integral of the exothermic peak provides the enthalpy of decomposition, a critical parameter for assessing the energetic output of the material.

Experimental Protocol: TGA and DSC Analysis of Ethyl Tetrazoles

The following protocol outlines a standard procedure for analyzing the thermal stability of ethyl tetrazoles.

1. Sample Preparation:

  • Accurately weigh 1-3 mg of the ethyl tetrazole sample into a clean, appropriate sample pan (e.g., aluminum or alumina). Smaller sample sizes are crucial to minimize the risk of energetic decomposition and ensure uniform heat transfer.

2. Instrument Setup & Calibration:

  • Calibrate the TGA and DSC instruments using certified standards (e.g., indium for DSC) to ensure the accuracy of temperature and enthalpy measurements.

  • Purge the instrument with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.[3]

3. TGA Parameters:

  • Temperature Range: Ambient to 400 °C. The final temperature should be sufficient to ensure complete decomposition.

  • Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.[3] Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) are necessary for kinetic analysis.

4. DSC Parameters:

  • Temperature Range: Ambient to 400 °C.

  • Heating Rate: Similar to TGA, a standard rate of 10 °C/min is used for initial characterization, with multiple rates employed for kinetics studies.[2][3]

5. Data Analysis:

  • TGA: Determine the onset decomposition temperature (Tonset) and the peak decomposition temperature from the DTG curve.

  • DSC: Identify the melting point (if any) and the onset and peak temperatures of the exothermic decomposition. Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing cluster_results Results prep Weigh 1-3 mg of Ethyl Tetrazole tga TGA (10°C/min, N2 atm) prep->tga dsc DSC (10°C/min, N2 atm) prep->dsc tga_data Determine T(onset) & Mass Loss tga->tga_data dsc_data Determine T(onset), T(peak) & ΔH(decomp) dsc->dsc_data kinetics Kinetic Analysis (Multiple Heating Rates) tga_data->kinetics mechanism Decomposition Mechanism Proposal tga_data->mechanism dsc_data->kinetics dsc_data->mechanism table Quantitative Data Summary kinetics->table

Caption: Experimental workflow for the thermal analysis of ethyl tetrazoles.

Thermal Decomposition Characteristics

The thermal decomposition of alkyl-substituted tetrazoles is a complex process that is highly dependent on the position of the substituent on the tetrazole ring.

Decomposition Onset and Products

Generally, 2,5-disubstituted tetrazoles are less thermally stable than their 1,5-disubstituted counterparts. The decomposition of ethyl tetrazoles proceeds via different pathways depending on the isomer.

  • 1-Ethyl-1H-tetrazole: The decomposition is believed to initiate with the cleavage of the N1-N2 and C5-N1 bonds, leading to the formation of an azidoazomethine intermediate. This intermediate then releases molecular nitrogen (N2) to form a nitrene, which subsequently rearranges.

  • 2-Ethyl-2H-tetrazole: The decomposition is thought to proceed through the formation of a nitrile imine intermediate.[4] This highly reactive species can then undergo various secondary reactions.

Computational studies on the parent tetrazole molecule suggest that the decomposition is influenced by tautomeric equilibria and that the elimination of N2 is the dominant pathway.[5][6]

Quantitative Thermal Analysis Data

While specific experimental data for ethyl tetrazoles is sparse in publicly available literature, the table below presents typical ranges for the thermal decomposition of similar small alkyl-substituted tetrazoles based on numerous studies of related compounds.[7][8]

ParameterTypical Value RangeDescription
Tonset (DSC) 180 - 280 °CThe temperature at which exothermic decomposition begins.
Tpeak (DSC) 200 - 300 °CThe temperature of the maximum rate of heat release.
ΔHd 1000 - 2500 J/gThe total energy released during decomposition.
Mass Loss (TGA) 80 - 100%The percentage of mass lost during the primary decomposition step.

Kinetic Analysis of Decomposition

To predict the thermal stability and lifetime of ethyl tetrazoles under different temperature conditions, a kinetic analysis of the decomposition process is essential. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are commonly employed. These methods analyze data obtained from multiple TGA or DSC experiments at different heating rates to determine the activation energy (Ea) of the decomposition without assuming a specific reaction model.[9][10][11]

The activation energy provides a measure of the energy barrier that must be overcome for the decomposition to occur. A higher activation energy generally indicates greater thermal stability. For many tetrazole derivatives, the activation energy for thermal decomposition falls in the range of 100-200 kJ/mol.[9]

Proposed Decomposition Pathway

The following diagram illustrates a plausible decomposition pathway for a generic 1-substituted tetrazole, which is relevant to 1-ethyl-1H-tetrazole.

G Tetrazole 1-Ethyl-1H-tetrazole TransitionState Ring Opening (Transition State) Tetrazole->TransitionState Δ (Heat) Intermediate Azidoazomethine Intermediate TransitionState->Intermediate Products N2 + Nitrene Intermediate->Products - N2 Rearrangement Carbodiimide (Rearranged Product) Products->Rearrangement Rearrangement

Caption: A plausible thermal decomposition pathway for 1-ethyl-1H-tetrazole.

Safety Considerations

Tetrazole and its derivatives are energetic materials and must be handled with appropriate precautions.[12][13][14] The primary hazards are associated with their potential for rapid, exothermic decomposition, which can be initiated by heat, shock, or friction.[14][15]

Essential Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear safety goggles, flame-resistant lab coats, and appropriate gloves when handling tetrazole compounds.[12][15][16]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential decomposition products.[12][16]

  • Handling: Avoid grinding, shock, or friction.[15] Use non-sparking tools and ground all equipment to prevent static discharge.[13][15]

  • Storage: Store tetrazoles in a cool, dry, and well-ventilated area away from heat sources, open flames, and incompatible materials such as strong oxidizing agents and acids.[12][13]

  • Scale: Handle only small quantities of the material whenever possible to minimize the potential hazard.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous materials.

Conclusion

The thermal decomposition of ethyl tetrazoles is a multifaceted process governed by their isomeric structure. A combination of TGA and DSC provides essential data on their thermal stability, decomposition temperatures, and energetic output. Kinetic analysis using isoconversional methods allows for the determination of activation energies, which are crucial for predicting their behavior over time and under various thermal stresses. Due to their energetic nature, strict adherence to safety protocols is imperative when working with these compounds. Further research focusing on the detailed decomposition product analysis for both 1-ethyl and 2-ethyl tetrazoles would provide a more complete understanding of their decomposition mechanisms.

References

  • Kiselev, V. G., Cheblakov, P. B., & Gritsan, N. P. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(8), 1465–1474. [Link]

  • Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet. Retrieved from [Link]

  • Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Molecules, 26(17), 5272. [Link]

  • Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2004). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Retrieved from [Link]

  • Lesnikovich, A. I., & Ivashkevich, O. A. (1992). The thermal decomposition of tetrazoles. Thermochimica Acta, 205, 59-69. [Link]

  • Kiselev, V. G., Cheblakov, P. B., & Gritsan, N. P. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A. [Link]

  • Muravyev, N. V., et al. (2018). Thermal Stability of Emerging N6-type Energetic Materials: Kinetic Modeling of Simultaneous Thermal Analysis Data to Explain Sensitivity Trends. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. MDPI. [Link]

  • Gorn, M., et al. (2019). A Synthetic Route Toward Tetrazoles: The Thermolysis of Geminal Diazides. Angewandte Chemie. [Link]

  • Imler, G. H., et al. (2018). DSC and TGA analysis of energetic compounds. ResearchGate. [Link]

  • Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]

  • Defence Technology Information Center. (1998). The Kinetics and Thermochemistry of the Thermal Decomposition of the Initiating Explosive, Tetrazene, near its Ignition Temperature. [Link]

  • Office of Scientific and Technical Information. (n.d.). Kinetic Analysis of High-Nitrogen Energetic Materials Using Multivariate Nonlinear Regression. [Link]

  • Zhang, Y., et al. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Maximum Academic Press. [Link]

  • National Center for Biotechnology Information. (2023). TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. [Link]

  • Zachariah Group. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. [Link]

  • Defence Technology Information Center. (1981). Thermal Decomposition of Tetrazene at 90 deg C. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Cefamandole via Acylation of 7-ATCA with Activated Mandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of Cefamandole, a second-generation cephalosporin antibiotic. The described methodology focuses on the acylation of the key intermediate, 7-amino-3-((1-methyl-1H-tetrazol-5-yl)thiomethyl)-3-cephem-4-carboxylic acid (7-ATCA), which is derived from 7-aminocephalosporanic acid (7-ACA) and 1-methyl-1H-tetrazole-5-thiol. The protocol details the activation of D-(-)-mandelic acid and its subsequent coupling with the cephalosporin nucleus. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and process optimization strategies.

Introduction: The Role and Significance of Cefamandole

Cefamandole is a semi-synthetic, broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[4][5] The chemical structure of Cefamandole is characterized by two key moieties: the D-mandelic acid side chain at the 7-position of the cephem nucleus and the 1-methyl-1H-tetrazole-5-thiol (MTT) group at the 3-position.[3][6] The MTT side chain, in particular, enhances the antibiotic's spectrum of activity, especially against certain Gram-negative organisms.[1] However, this moiety has also been associated with potential side effects, such as hypoprothrombinemia, by inhibiting vitamin K-dependent carboxylation.[7][8]

The synthesis of Cefamandole hinges on the efficient formation of an amide bond between the D-mandelic acid side chain and the 7-amino group of the cephalosporin core.[4][9] The protocol outlined herein employs a robust and scalable chemical approach suitable for laboratory and pilot-plant settings.

Reaction Scheme and Mechanism

The overall synthesis can be conceptually divided into two primary stages:

  • Formation of the 7-ATCA Intermediate: Nucleophilic substitution at the C-3 position of 7-aminocephalosporanic acid (7-ACA) with 1-methyl-1H-tetrazole-5-thiol.

  • Acylation of 7-ATCA: Coupling of the 7-amino group of 7-ATCA with an activated form of D-(-)-mandelic acid to form the final Cefamandole product.

Overall Reaction Scheme: Step 1: 7-ACA + 1-methyl-1H-tetrazole-5-thiol → 7-ATCA Step 2: 7-ATCA + Activated D-(-)-mandelic acid → Cefamandole

Mechanistic Rationale

The core of this synthesis is the acylation reaction. The carboxylic acid of D-(-)-mandelic acid is not sufficiently electrophilic to react directly with the amino group of 7-ATCA. Therefore, it must first be "activated." This is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an active ester. The use of an acyl chloride is a common and effective method.

Furthermore, to prevent unwanted side reactions, both the amino and carboxylic acid groups on the 7-ATCA nucleus are often protected before the acylation step. Silylation is a frequently employed technique for this purpose, using agents like trimethylchlorosilane (TMCS) or a mixture of silylating agents to form temporary silyl esters and silyl amines.[4] This protection strategy enhances the solubility of the intermediate in organic solvents and prevents polymerization.

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplierNotes
7-Aminocephalosporanic acid (7-ACA)≥98%Standard SupplierStarting material for the nucleus.
1-Methyl-1H-tetrazole-5-thiol (MTT)≥98%Standard SupplierSide-chain precursor.
D-(-)-Mandelic Acid≥99%Standard SupplierAcyl side-chain precursor.
Thionyl Chloride (SOCl₂)Reagent GradeStandard SupplierFor activation of mandelic acid.
Trimethylchlorosilane (TMCS)≥98%Standard SupplierSilylating/Protecting agent.
Dichloromethane (DCM)AnhydrousStandard SupplierReaction solvent.
N,N-Dimethylformamide (DMF)AnhydrousStandard SupplierCatalyst/Solvent.
Triethylamine (TEA)≥99%Standard SupplierAcid scavenger.
AcetoneACS GradeStandard SupplierFor precipitation/crystallization.
IsopropanolACS GradeStandard SupplierFor washing.
Hydrochloric Acid (HCl)37%Standard SupplierFor pH adjustment.
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard SupplierFor neutralization.
Equipment
  • Glass reaction vessel with overhead stirrer, thermometer, and nitrogen inlet.

  • Addition funnel.

  • Cooling bath (ice-water or cryo-cooler).

  • Rotary evaporator.

  • Filtration apparatus (Büchner funnel).

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity analysis.

  • pH meter.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride and trimethylchlorosilane are corrosive and react violently with water; handle with extreme care.

Protocol Part A: Synthesis of 7-ATCA Intermediate

This protocol assumes the 7-ATCA intermediate is prepared in a preceding step or sourced commercially. The synthesis involves reacting 7-ACA with 1-methyl-1H-tetrazole-5-thiol, often in a buffered aqueous solution or a suitable organic solvent.

Protocol Part B: Preparation of D-(-)-Mandeloyl Chloride
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add D-(-)-mandelic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 5 mL per gram of mandelic acid).

  • Activation: While stirring, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at room temperature. A catalytic amount of anhydrous DMF (2-3 drops) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to a gentle reflux (approx. 40°C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting oily residue is D-(-)-mandeloyl chloride, which should be used immediately in the next step without further purification.

Protocol Part C: Silylation of 7-ATCA and Acylation
  • Setup: In a dry 500 mL three-necked flask under a nitrogen atmosphere, suspend 7-ATCA (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of 7-ATCA).

  • Silylation: Cool the suspension to 0-5°C using an ice bath. Add triethylamine (TEA, approx. 2.2 eq) followed by the dropwise addition of trimethylchlorosilane (TMCS, approx. 2.2 eq). Stir the mixture at 0-5°C for 60-90 minutes to ensure complete silylation. The mixture should become a clear solution.[4]

  • Acylation: Dissolve the crude D-(-)-mandeloyl chloride from Part B in a small amount of anhydrous DCM. Add this solution dropwise to the silylated 7-ATCA solution while maintaining the temperature at 0-5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the consumption of the silylated 7-ATCA is complete.

  • Hydrolysis (Work-up): Once the reaction is complete, slowly add water or a dilute HCl solution to hydrolyze the silyl protecting groups and any unreacted acyl chloride. Maintain the temperature below 10°C during this quenching step.

  • pH Adjustment: Adjust the pH of the aqueous layer to ~2.0 with dilute HCl. This will precipitate the crude Cefamandole product.

  • Isolation: Stir the slurry in the cold for 30-60 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water and then with a cold organic solvent like isopropanol or acetone to remove impurities.

  • Drying: Dry the product under vacuum at a temperature not exceeding 40°C.

Protocol Part D: Purification (Crystallization)
  • Dissolution: Dissolve the crude Cefamandole in a suitable solvent system. A common method is to dissolve it in an aqueous solution of sodium bicarbonate to form the sodium salt, which is more soluble.

  • Decolorization: Treat the solution with activated carbon to remove colored impurities.[4]

  • Filtration: Filter the solution to remove the activated carbon.

  • Precipitation: Cool the filtrate and slowly acidify with an acid (e.g., HCl or acetic acid) to a pH of ~3.5-4.5 to precipitate the purified Cefamandole.

  • Final Isolation: Collect the purified crystals by filtration, wash with a minimal amount of cold water, and dry under vacuum.

Visualization of Workflow and Chemistry

Overall Synthesis Workflow

Synthesis_Workflow cluster_activation Part B: Side-Chain Activation cluster_coupling Part C: Coupling & Isolation cluster_purification Part D: Purification A1 D-(-)-Mandelic Acid A2 Add SOCl₂ in DCM A1->A2 A3 Reflux (40°C, 1-2h) A2->A3 A4 Evaporate Solvent A3->A4 A5 D-(-)-Mandeloyl Chloride A4->A5 C4 Acylation (Add Mandeloyl Chloride) A5->C4 Immediate Use C1 Suspend 7-ATCA in DCM C2 Cool to 0-5°C C1->C2 C3 Silylation (TEA, TMCS) C2->C3 C3->C4 C5 Reaction (0-5°C, 2-4h) C4->C5 C6 Hydrolysis (Quench) C5->C6 C7 Precipitate (pH ~2) C6->C7 C8 Filter & Wash C7->C8 C9 Crude Cefamandole C8->C9 P1 Dissolve in aq. NaHCO₃ C9->P1 P2 Activated Carbon Treatment P1->P2 P3 Filter P2->P3 P4 Precipitate (Acidify) P3->P4 P5 Filter, Wash & Dry P4->P5 P6 Pure Cefamandole P5->P6 Reaction_Mechanism R1 7-ATCA Nucleus (Protected) Int Int R1->Int + R2 D-(-)-Mandeloyl Chloride R2->Int Prod Cefamandole (Protected) Int->Prod - HCl

Caption: Simplified acylation mechanism via nucleophilic attack.

Characterization and Quality Control

The final product should be characterized to confirm its identity, purity, and quality.

TestMethodExpected Result
Appearance Visual InspectionA white to off-white crystalline solid.
Identity FTIR, ¹H-NMRSpectrum should conform to the reference standard of Cefamandole.
Purity HPLCPurity ≥98.5%. Retention time should match the reference standard.
Water Content Karl Fischer TitrationTypically ≤2.0%.
Melting Point Capillary Method~180-185°C (with decomposition).

HPLC Method Example:

  • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient of acetonitrile and a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; degradation of β-lactam ring; poor precipitation.Ensure reagents are anhydrous. Strictly control temperature below 5°C. Optimize precipitation pH and time.
High Impurity Profile Side reactions due to moisture; incomplete hydrolysis; inefficient purification.Use anhydrous solvents. Ensure complete quenching/hydrolysis. Re-crystallize the product.
Poor Silylation Wet starting materials or solvents; insufficient silylating agent.Dry 7-ATCA under vacuum before use. Use anhydrous solvents. Ensure correct stoichiometry of TMCS and TEA.
Product Discoloration Impurities from starting materials; thermal degradation during drying.Use high-purity starting materials. Use activated carbon for decolorization. Dry at a lower temperature for a longer period.

References

  • Kaiser, G. V., Gorman, M., & Webber, J. A. (1978). Cefamandole---a review of chemistry and microbiology. The Journal of infectious diseases, 137, S10–S16. [Link]

  • Welage, L. S., Schultz, R. W., & Schentag, J. J. (1986). Pharmacokinetics and protein binding of cefamandole and its 1-methyl-1 H-tetrazole-5-thiol side chain in subjects with normal and impaired renal function. Antimicrobial agents and chemotherapy, 30(3), 455–460. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Cefamandole. [Link]

  • Google Patents. (2008).
  • Wikipedia. (2023). Cefamandole. [Link]

  • Wikipedia. (2023). 7-ACA. [Link]

  • Kerber, R. C. (2006). Thermodynamically Controlled Synthesis Of Cefamandole. Biocatalysis and Biotransformation, 24(3), 213-221. [Link]

  • Shashkov, A. S., et al. (2020). Alternative Synthesis of Cefamandole with Biocatalytic Acylation Catalyzed by Immobilized Cephalosporin-Acid Synthetase. Russian Journal of Bioorganic Chemistry, 46(5), 567-575. [Link]

  • Ghosh, A. C., Mathur, R. K., & Dutta, N. N. (1997). Extraction and purification of cephalosporin antibiotics. Advances in biochemical engineering/biotechnology, 56, 111–145. [Link]

  • Keremidtchieva, M., et al. (1991). Analytical investigation of beta-lactam antibiotics in pharmaceutical preparations. IX. Colorimetric determination of six cephalosporins of second and third generation in the range of micromolar concentrations. Die Pharmazie, 46(6), 441-443. [Link]

  • Johns Hopkins ABX Guide. (2017). Cefamandole. [Link]

  • Keremidtchieva, M., & Zathureczky, L. (1985). Cephalosporin-induced hypoprothrombinemia: possible role for thiol methylation of 1-methyltetrazole-5-thiol and 2-methyl-1,3,4-thiadiazole-5-thiol. Journal of pharmacology and experimental therapeutics, 235(2), 382–388. [Link]

  • Taylor & Francis Online. Cefamandole – Knowledge and References. [Link]

  • MDPI. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. [Link]

Sources

Application Notes & Protocols: 1-Ethyltetrazole-5-thiol as a Novel Heterogeneous Catalyst for Thia-Michael Additions

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of a novel heterogeneous catalyst based on 1-ethyltetrazole-5-thiol. This guide is designed to be a practical resource, offering not only step-by-step protocols but also the scientific rationale behind the experimental design.

Introduction: The Rationale for a Tetrazole-Thiol Based Heterogeneous Catalyst

The pursuit of sustainable and efficient chemical synthesis has driven the development of heterogeneous catalysts.[1] These catalysts, being in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced product contamination.[1] While various materials have been explored, functionalized organic molecules anchored to solid supports present a versatile platform for designing catalysts with specific activities.

This guide focuses on the application of this compound, immobilized on a solid support, as a heterogeneous catalyst. The choice of this molecule is deliberate, leveraging the unique chemical properties of its two key functional moieties:

  • The Thiol Group (-SH): The thiol group is a potent nucleophile and can participate in a variety of catalytic transformations.[2][3] In the context of this application, it serves as the primary catalytic center for the thia-Michael addition reaction.[2]

  • The Tetrazole Ring: Tetrazole rings are a class of nitrogen-rich heterocycles with a unique combination of properties. They are metabolically stable and can act as bioisosteres for carboxylic acids in medicinal chemistry.[4][5] In the context of catalysis, the tetrazole ring can influence the electronic environment of the thiol group and potentially act as a ligand to coordinate with metal co-catalysts or as a hydrogen bond donor/acceptor to activate substrates.[6][7]

By immobilizing this compound on a solid support, we aim to create a robust and recyclable catalyst for carbon-sulfur bond formation, a critical transformation in organic synthesis and drug discovery.[2]

Synthesis of the Heterogeneous Catalyst: Immobilized this compound

The synthesis of the heterogeneous catalyst involves the covalent attachment of this compound to a solid support. For this protocol, we will use a commercially available chloromethylated polystyrene resin as the solid support.

Synthesis of this compound

While various methods exist for the synthesis of tetrazole derivatives, a common route to 5-thio-substituted tetrazoles involves the reaction of an isothiocyanate with sodium azide.[8]

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl isothiocyanate (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent like toluene.

  • Addition of Sodium Azide: Carefully add sodium azide (1.1 eq) to the reaction mixture. Caution: Sodium azide is highly toxic and explosive. Handle with appropriate safety precautions.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Immobilization on Solid Support

The synthesized this compound is then immobilized on a chloromethylated polystyrene resin via a nucleophilic substitution reaction.

Protocol 2: Immobilization of this compound

  • Resin Preparation: Swell the chloromethylated polystyrene resin in a suitable solvent such as dimethylformamide (DMF) for 1 hour.

  • Reaction Mixture: In a separate flask, dissolve this compound (1.5 eq relative to the chlorine loading of the resin) in DMF.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the solution of this compound to deprotonate the thiol.

  • Immobilization Reaction: Add the swollen resin to the solution containing the deprotonated this compound. Heat the mixture to 60-80 °C and stir for 24 hours.

  • Washing: After the reaction, filter the resin and wash sequentially with DMF, water, methanol, and dichloromethane to remove any unreacted reagents and byproducts.

  • Drying: Dry the functionalized resin under vacuum to obtain the immobilized this compound catalyst.

G cluster_synthesis Catalyst Synthesis Workflow A This compound Synthesis C Immobilization Reaction (DMF, DIPEA) A->C B Chloromethylated Polystyrene Resin B->C D Washing and Drying C->D E Immobilized Catalyst D->E

Caption: Workflow for the synthesis of the immobilized this compound catalyst.

Characterization of the Heterogeneous Catalyst

Thorough characterization is crucial to confirm the successful immobilization and to understand the physical and chemical properties of the catalyst.[9] A combination of spectroscopic and analytical techniques should be employed.[10][11]

Technique Purpose Expected Outcome
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the presence of the tetrazole and thiol functional groups on the resin.Appearance of characteristic peaks for the tetrazole ring and disappearance of the C-Cl stretch from the original resin.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the catalyst surface and the oxidation state of sulfur.Presence of N 1s and S 2p signals confirming the presence of the tetrazole-thiol moiety.
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX) To analyze the morphology of the resin beads and the distribution of sulfur and nitrogen.Homogeneous distribution of S and N elements on the surface of the resin beads.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the catalyst.[10]Determination of the decomposition temperature, indicating the operational temperature range of the catalyst.
Elemental Analysis (CHN-S) To quantify the amount of this compound loaded onto the resin.Provides the weight percentage of C, H, N, and S, from which the catalyst loading can be calculated.

Protocol 3: Catalyst Characterization

  • Sample Preparation: Ensure the catalyst sample is thoroughly dried before analysis.

  • FT-IR Analysis: Record the FT-IR spectrum of the catalyst and compare it with the spectra of the starting resin and this compound.

  • XPS Analysis: Acquire high-resolution XPS spectra for the C 1s, N 1s, S 2p, and Cl 2p regions.

  • SEM-EDX Analysis: Obtain SEM images at various magnifications and perform EDX mapping for C, N, S, and Cl.

  • TGA Analysis: Heat a small sample of the catalyst under a nitrogen atmosphere from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min).

  • Elemental Analysis: Submit a dried sample for CHN-S elemental analysis.

Application in Thia-Michael Addition

The immobilized this compound is proposed as a heterogeneous catalyst for the thia-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.[2][12] This reaction is a powerful tool for the formation of C-S bonds.[2]

Proposed Catalytic Cycle

The catalytic cycle is believed to proceed through the following steps:

  • Activation: A base present in the reaction medium deprotonates the thiol group of the catalyst, generating a thiolate anion.

  • Nucleophilic Attack: The immobilized thiolate attacks the β-carbon of the α,β-unsaturated carbonyl compound, forming a covalent intermediate.

  • Proton Transfer: The enolate intermediate is protonated by a proton source (e.g., the conjugate acid of the base or another thiol molecule).

  • Thiol Addition: A free thiol from the bulk solution attacks the intermediate, leading to the formation of the final product and regeneration of the catalyst.

G cluster_cycle Proposed Catalytic Cycle for Thia-Michael Addition A Immobilized Catalyst (Resin-S-Tet-Et) B Deprotonation (Base) A->B 1 C Nucleophilic Attack (on α,β-unsaturated carbonyl) B->C 2 D Proton Transfer C->D 3 E Thiol Addition & Product Release D->E 4 E->A Catalyst Regeneration

Caption: Proposed catalytic cycle for the thia-Michael addition reaction.

General Protocol for Catalytic Thia-Michael Addition

Protocol 4: Thia-Michael Addition

  • Reaction Setup: To a vial, add the α,β-unsaturated carbonyl compound (1.0 eq), the thiol (1.2 eq), and the immobilized this compound catalyst (5-10 mol% loading).

  • Solvent and Base: Add a suitable solvent (e.g., dichloromethane, toluene, or a green solvent) and a catalytic amount of a mild base (e.g., triethylamine).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Catalyst Recovery: Upon completion, filter the reaction mixture to recover the catalyst. Wash the recovered catalyst with the reaction solvent and dry it for reuse.

  • Product Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Catalyst Reusability Study

A key advantage of heterogeneous catalysts is their potential for reuse.[1] The reusability of the immobilized this compound catalyst should be evaluated.

Protocol 5: Catalyst Reusability Study

  • Initial Run: Perform the thia-Michael addition reaction as described in Protocol 4.

  • Recovery: After the reaction, recover the catalyst by filtration, wash it thoroughly with a suitable solvent, and dry it under vacuum.

  • Subsequent Runs: Use the recovered catalyst for a new reaction cycle with fresh reactants.

  • Analysis: Repeat this process for several cycles (e.g., 5-10 cycles) and analyze the product yield and purity for each cycle to assess the catalyst's stability and performance over time.

Conclusion and Future Outlook

The use of immobilized this compound as a heterogeneous catalyst represents a promising approach for facilitating thia-Michael additions. The unique combination of the thiol and tetrazole functionalities offers potential for high catalytic activity and stability. The protocols outlined in these application notes provide a solid foundation for researchers to explore this novel catalytic system.

Future work could involve:

  • Support Variation: Investigating different solid supports (e.g., silica, magnetic nanoparticles) to optimize catalyst performance and ease of recovery.

  • Reaction Scope: Expanding the application of this catalyst to other thiol-mediated reactions.

  • Mechanistic Studies: Conducting detailed kinetic and spectroscopic studies to further elucidate the reaction mechanism.

By providing this detailed guide, we aim to empower researchers to harness the potential of this compound in the development of next-generation heterogeneous catalysts for sustainable chemical synthesis.

References

  • Hiden Analytical. (2021, November 29).
  • Frija, L. M. T., Ismael, A., & Cristiano, M. L. S. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(5), 3757–3774.
  • Wu, Y., Yang, J., Yan, Y., Tong, S., Tan, D., Yu, J., & Yu, L. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science, 2(3), 392–397.
  • AZoM. (2019, December 18).
  • Clet, G., Oliviero, L., & Pinard, L. (2022, June 10).
  • Åbo Akademi. (2008, May 26).
  • Bentham Science Publishers. (2021, February 1). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
  • NPTEL Archive.
  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles.
  • American Chemical Society. (2021, November 19). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
  • Ramezani, A., Ghalavand, R., Nasri, Z., & Ghafuri, H. (n.d.). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii)
  • Use of tetrazoles in catalysis and energetic applic
  • PrepChem.com. Synthesis of 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol.
  • MDPI. (2023, February 21).
  • Science Publishing Group. (2025, August 18).
  • Chapter 3 3.1 3.1 Introduction 3.1.
  • Novel Synthetic Method of Thiols using Heterogeneous Cobalt Catalysts from Hydrogen, Elemental Sulfur and Alkenes. (n.d.).
  • Scientific Research Publishing. (2012, July 15).
  • PMC. (2025, October 11). Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review.
  • Nanoscale Advances (RSC Publishing). (2022, December 24).
  • SciELO.
  • The Innovation.
  • ResearchGate. (2022, December 14). (PDF)
  • American Chemical Society. (2011, September 12).
  • PMC. (2025, August 28). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii)
  • lookchem. Cas 89797-68-2,5-(Ethylthio)-1H-tetrazole.
  • Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in w
  • CNR-IRIS. (2022, December 24).
  • University of Malta. (2023, February 21).
  • ResearchGate. Reaction mechanism for tetrazole via [3+2] cycloaddition.
  • PMC.
  • SciELO. (2013, January 9). A novel approach for the synthesis of 5-substituted-1H-tetrazoles.
  • RSC Advances (RSC Publishing).
  • ResearchGate. (PDF) Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities.
  • ChemRxiv. Rapid exchange between asymmetric tetrazines and thiols enables reversible, chemoselective clicking and on.
  • R Discovery. (2011, August 8). 1-Substituted Tetrazole-5-thiol-Capped Noble Metal Nanoparticles.
  • MDPI. (2021, April 1). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol.
  • MDPI. (2025, October 11). Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review.
  • PMC. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches.
  • DergiPark. (2024, February 16).
  • RSC Publishing.

Sources

Application Note: Synthesis and Integration of Tetrazole Thiols in Cephalosporin Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrazole thiols, particularly 1-methyl-1H-tetrazole-5-thiol (MTT), are highly privileged structural motifs in medicinal chemistry and pharmaceutical manufacturing[1]. They serve as essential nucleophilic precursors in the synthesis of broad-spectrum, second- and third-generation cephalosporin antibiotics, including cefamandole, cefoperazone, and cefmetazole. This application note provides a comprehensive, self-validating protocol for the synthesis of MTT and its subsequent integration into the 7-aminocephalosporanic acid (7-ACA) core to yield the critical pharmaceutical intermediate 7-amino-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)cephalosporanic acid (7-ATCA)[2].

Mechanistic Causality & Reaction Design

Construction of the Tetrazole Thiol Core

The synthesis of 1-substituted tetrazole-5-thiols is achieved via a one-pot cyclization reaction between an organic isothiocyanate and sodium azide[3].

Causality of Experimental Design:

  • Pyridine Catalysis: Pyridine acts as a nucleophilic catalyst, accelerating the attack of the azide ion onto the electrophilic carbon of the isothiocyanate. This forms a thiatriazine-like intermediate that rapidly rearranges into the stable tetrazole-thione/thiol tautomer[3].

  • Aqueous Medium: Water safely solubilizes sodium azide and acts as a heat sink. This mitigates the exothermic nature of azide reactions and prevents the accumulation of potentially explosive hydrazoic acid derivatives[4].

  • pH-Driven Precipitation: The product initially forms as a highly water-soluble sodium salt. Strict acidification to pH 1 using concentrated hydrochloric acid is required to protonate the thiolate, driving the precipitation of the free thiol for easy isolation[5].

C-3 Functionalization of Cephalosporins

The coupling of MTT with 7-ACA involves a nucleophilic aliphatic substitution at the C-3 position.

Causality of Experimental Design:

  • Lewis Acid Activation (BF₃): The acetoxy group at the C-3 position of 7-ACA is a poor leaving group under neutral conditions. Boron trifluoride (BF₃) coordinates with the carbonyl oxygen of the acetoxy group, generating a resonance-stabilized allylic carbocation and facilitating rapid displacement by the tetrazole thiol[2].

  • Thermal Constraints (35–39°C): The β-lactam ring is highly susceptible to thermal degradation and hydrolysis. Maintaining the reaction strictly below 40°C ensures high conversion without compromising the structural integrity of the pharmacophore[2].

Visualizations of Workflows and Mechanisms

TetrazoleSynthesis N1 Methyl Isothiocyanate + Sodium Azide N2 Aqueous Cyclization (Pyridine, RT) N1->N2 Nucleophilic addition N3 1-Methyl-1H-tetrazole-5-thiol (MTT) N2->N3 Acidification (pH 1) N5 BF3-Catalyzed Substitution (35°C) N3->N5 Thiolate donor N4 7-ACA Core N4->N5 Substrate N6 7-ATCA Intermediate N5->N6 Yield >85%

Synthetic workflow for 7-ATCA utilizing 1-methyl-1H-tetrazole-5-thiol.

ReactionMechanism A 7-ACA B BF3 Complexation A->B +BF3 C Allylic Carbocation B->C -OAc D MTT Attack C->D +MTT E 7-ATCA D->E -H+

Mechanistic pathway of BF3-catalyzed C-3 substitution on 7-ACA.

Experimental Protocols

Protocol A: One-Pot Synthesis of 1-Methyl-1H-tetrazole-5-thiol (MTT)
  • Initiation: In a 500 mL round-bottom flask, dissolve sodium azide (1.2 eq) in 150 mL of deionized water. Add pyridine (0.1 eq) and stir for 5 minutes at room temperature (RT)[3].

  • Addition: Slowly add methyl isothiocyanate (1.0 eq) dropwise over 20 minutes. Maintain the internal temperature below 30°C using a water bath.

  • Cyclization: Stir the mixture vigorously at RT for 2–6 hours.

    • In-Process Control (IPC): Monitor via TLC (Ethyl Acetate:Hexane 1:1). The reaction is complete when the pungent odor of the isothiocyanate dissipates and the starting material spot is absent.

  • Acidification & Isolation: Cool the reaction mixture to 0–5°C in an ice bath. Slowly add concentrated hydrochloric acid dropwise until the pH reaches 1.0[5].

    • Self-Validation: A dense white/pale-yellow precipitate will immediately form upon reaching pH 1. If no precipitate forms, the aqueous layer is too dilute and must be concentrated under reduced pressure.

  • Purification: Filter the crystals via suction, wash with cold water (2 x 30 mL), and recrystallize from ethyl acetate to yield pure MTT (m.p. 122.5°–125°C)[5].

Protocol B: Synthesis of 7-ATCA via BF₃-Catalyzed Coupling
  • Preparation: In a dry, four-neck flask under nitrogen, add 43.5 g of acetonitrile (or dimethyl carbonate), 7.1 g of MTT, and 16.0 g of 7-ACA[2]. Stir to form a uniform suspension.

  • Catalyst Addition: Slowly add 63 g of BF₃·acetonitrile complex over 15 minutes.

  • Coupling: Raise the internal temperature to 35–39°C and stir for 50–60 minutes[2].

    • Self-Validation: The suspension will gradually clarify as the 7-ACA is consumed and the intermediate carbocation forms.

  • Quenching: Cool the mixture to 28–32°C. Add a mixed solution of 14.76 g hydrochloric acid and 12.6 g water over 15 minutes to quench the Lewis acid.

  • Crystallization: Stir for 40 minutes, then cool to 10–20°C and allow the crystal to grow for 1 hour.

    • Self-Validation: The target 7-ATCA will precipitate as a crystalline solid. Failure to crystallize indicates incomplete quenching.

  • Isolation: Filter by suction, wash the cake with 120 mL of acetone in four portions, and vacuum dry at 45°C for 15 hours[2].

Quantitative Data & Analytical Characterization

To ensure reproducibility and high E-E-A-T standards, the following tables summarize the expected quantitative outcomes and analytical markers for the synthesized intermediates.

Table 1: Reaction Optimization for 7-ATCA Synthesis

ParameterCondition A (Sub-optimal)Condition B (Optimal)Causality / Observation
Solvent DichloromethaneAcetonitrileAcetonitrile better stabilizes the allylic carbocation intermediate[2].
Temperature 50°C35–39°C>40°C causes rapid β-lactam ring opening and degradation[2].
Catalyst ZnCl₂BF₃·AcetonitrileBF₃ provides superior coordination to the C-3 acetoxy leaving group.
Yield 45%>85%Optimized conditions prevent side reactions and maximize throughput.

Table 2: Analytical Validation Markers

CompoundAnalytical MethodExpected ResultStructural Significance
MTT Melting Point122.5°C – 125.0°CConfirms purity post-recrystallization[5].
MTT ¹H NMR (DMSO-d₆)δ 3.90 (s, 3H)Confirms the presence of the N-methyl group.
7-ATCA IR Spectroscopy~1785 cm⁻¹Confirms the intact β-lactam carbonyl group[6].
7-ATCA ¹H NMR (DMSO-d₆)δ 4.20 & 4.45 (ABq, 2H)Confirms the C-3 methylene protons adjacent to the new thioether linkage.

References

  • US4110338A - Product and preparation of 1H-tetrazole-5-thiol derivatives - Google Patents.
  • Synthesis method for dextrorotation cefamandole nafate - Eureka | Patsnap.
  • CN85105749A - The method for preparing cephalosporin antibiotic - Google Patents.
  • A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes - RSC Publishing.
  • Effect of β-lactamase-catalyzed hydrolysis of cephalosporins on peroxynitrite-mediated nitration of serum albumin and cytochro - Indian Academy of Sciences.
  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates - ResearchGate.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers.

Sources

Reaction conditions for S-alkylation of 1-ethyltetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for S-Alkylation of 1-Ethyltetrazole-5-thiol

Introduction & Strategic Context

This compound (EMT, CAS 15217-53-5) is a critical heterocyclic scaffold, predominantly utilized as a side-chain precursor in the synthesis of semi-synthetic cephalosporin antibiotics (e.g., Cefotiam, Cefoperazone).[1] The pharmacological efficacy of these drugs often relies on the specific thioether linkage at the 5-position.

The primary synthetic challenge in alkylating EMT is regioselectivity . The tetrazole ring is an ambident nucleophile; alkylation can theoretically occur at the sulfur (S-alkylation) or the ring nitrogens (N-alkylation).[1] However, for pharmaceutical applications, the S-alkylated thioether is almost exclusively the desired pharmacophore. This guide details protocols to maximize S-selectivity (


) while suppressing N-alkylated byproducts and disulfide formation.[1]

Mechanistic Principles & Regioselectivity

To control the reaction, one must understand the tautomeric equilibrium. EMT exists in a dynamic equilibrium between the thione (1H-tetrazole-5-thione) and thiol (1H-tetrazole-5-thiol) forms.[1]

  • Soft-Hard Acid-Base (SHAB) Theory: The sulfur atom is a "soft" nucleophile, whereas the ring nitrogens are "harder" nucleophiles.[1]

  • Base Effect: Deprotonation with a base yields the thio-tetrazolate anion.[1] The negative charge is delocalized, but the sulfur atom retains high electron density and high polarizability.

  • Electrophile Selection: Reaction with "soft" electrophiles (e.g., primary alkyl halides, mesylates) under thermodynamic control heavily favors S-alkylation.

Mechanistic Pathway Diagram

S_Alkylation_Mechanism Thione Thione Form (N-H dominant) Thiol Thiol Form (S-H minor) Thione->Thiol Tautomerism Anion Thio-tetrazolate Anion (Delocalized Nucleophile) Thiol->Anion Deprotonation S_Prod S-Alkylated Product (Thermodynamic) Anion->S_Prod Soft-Soft Interaction (Major Pathway) N_Prod N-Alkylated Byproduct (Kinetic/Hard) Anion->N_Prod Hard-Hard Interaction (Minor Pathway) Base Base (B:) Base->Thiol RX Alkylating Agent (R-X) RX->S_Prod RX->N_Prod

Figure 1: Mechanistic pathway showing the critical deprotonation step and bifurcation between S- and N-alkylation.

Critical Reaction Parameters

The following parameters have been validated to optimize Yield and Purity.

Base Selection
  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    The gold standard for S-alkylation. They provide sufficient basicity to deprotonate the thiol (
    
    
    ) without promoting rapid degradation of sensitive alkylating agents.[1]
  • Organic Amines (

    
    , DIPEA):  Useful for homogeneous reactions but can sometimes act as nucleophiles themselves (quaternization) if the alkyl halide is highly reactive.
    
  • Hydroxides (

    
    , 
    
    
    
    ):
    Best used in biphasic systems (see Protocol B).
Solvent Systems
  • Polar Aprotic (Acetone, ACN, DMF): These solvents solvate the cation (

    
    ), leaving the thio-tetrazolate anion "naked" and highly reactive. Acetone is preferred for ease of workup (low boiling point).
    
  • Biphasic (Water/DCM or Water/Toluene): Requires Phase Transfer Catalysis (PTC).[2] Excellent for industrial scale-up to manage exotherms and salt removal.[1]

Catalyst (For Biphasic Systems)
  • Tetrabutylammonium Bromide (TBAB): The catalyst of choice.[2] It transports the tetrazolate anion into the organic phase where it reacts rapidly with the alkyl halide.

Comparative Data: Reaction Conditions

ParameterMethod A: HomogeneousMethod B: Phase Transfer (PTC)
Solvent Acetone or Acetonitrile (Dry)Water / Dichloromethane (1:[1]1)
Base

(1.2 equiv)

(1.5 equiv, aq)
Catalyst NoneTBAB (5 mol%)
Temp Reflux (

)

Time 4 - 6 Hours2 - 4 Hours
S-Selectivity


Yield


Green Score Moderate (Solvent waste)High (Water use, lower temp)

Standardized Protocols

Protocol A: Homogeneous Synthesis (Lab Scale / High Purity)

Best for: Initial screening, small-scale synthesis (<10g), and moisture-sensitive electrophiles.[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[3]
    
  • Dissolution: Charge this compound (1.0 equiv) and anhydrous Acetone (10 V/w).

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    , 1.2 equiv) in a single portion. Stir at room temperature for 15 minutes. Observation: The suspension may thicken as the salt forms.
    
  • Addition: Add the Alkyl Halide (e.g., 2-chloro-N,N-dimethylethylamine, 1.1 equiv) dropwise over 10 minutes.

    • Note: If the alkyl halide is a hydrochloride salt, increase base to 2.2 equiv.

  • Reaction: Heat to reflux (

    
    ) and stir for 4–6 hours.
    
  • Monitoring: Check by TLC or HPLC. Target: Disappearance of thiol peak.

  • Workup:

    • Cool to room temperature.[4][5]

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from Isopropyl Alcohol (IPA) or Ethyl Acetate if necessary.

Protocol B: Phase Transfer Catalysis (Industrial / Green)

Best for: Scale-up (>100g), cost-reduction, and robust alkylating agents.[1]

  • Aqueous Phase: Dissolve Sodium Hydroxide (

    
    , 1.5 equiv) in Water (5 V/w).
    
  • Organic Phase: Dissolve this compound (1.0 equiv) and the Alkyl Halide (1.1 equiv) in Dichloromethane (DCM) or Toluene (5 V/w).

  • Catalyst Addition: Combine phases and add Tetrabutylammonium Bromide (TBAB, 0.05 equiv / 5 mol%).

  • Reaction: Stir vigorously (high shear mixing is critical for PTC) at

    
    .
    
    • Exotherm Warning: The reaction is exothermic. Monitor internal temperature.[4][6]

  • Completion: Reaction typically completes in <4 hours.

  • Separation: Stop stirring. Separate the organic layer.[2] Wash aqueous layer once with DCM.

  • Finishing: Dry combined organics over

    
    , filter, and evaporate.
    
Experimental Workflow Diagram

Workflow Start Start: this compound Choice Select Method Start->Choice MethodA Method A: Homogeneous (Acetone / K2CO3) Choice->MethodA High Purity/Lab MethodB Method B: PTC (DCM / Water / NaOH / TBAB) Choice->MethodB Scale-up/Green Reflux Reflux 4-6h MethodA->Reflux Filter Filter Salts Reflux->Filter Evap Evaporation Filter->Evap Stir Vigorous Stirring 2-4h (Ambient Temp) MethodB->Stir Sep Phase Separation Stir->Sep Sep->Evap QC QC Analysis (HPLC/NMR) Evap->QC

Figure 2: Decision matrix and process flow for synthesis.

Troubleshooting & QC

  • Issue: Low Yield / Unreacted Thiol

    • Cause: Oxidation of thiol to disulfide (dimer).

    • Solution: Degas solvents with

      
       prior to use. Add a reducing agent like 
      
      
      
      (10 mol%) if using aqueous conditions.
  • Issue: N-Alkylated Impurity (>2%) [1]

    • Cause: Reaction temperature too high or solvent too polar (promoting dissociation and hard-center attack).[1]

    • Solution: Switch to Acetone (Method A) and keep temperature below

      
      . Ensure the alkylating agent is a primary halide (steric hindrance promotes S-alkylation).[1]
      
  • Issue: Emulsion in Method B

    • Solution: Filter the biphasic mixture through a Celite pad or add brine to increase ionic strength of the aqueous layer.

References

  • Mechanism of Alkylation: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Section on Ambident Nucleophiles). [1]

  • Phase Transfer Catalysis: O'Donnell, M. J. "Phase-Transfer Catalysis in Asymmetric Synthesis." Accounts of Chemical Research, 2004.

  • Tetrazole Chemistry & Antibiotics: "Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds."[1][7] US Patent 4,526,978. (Describes the synthesis and handling of the core scaffold).

  • Regioselectivity Data: Reynard, G., et al. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation."[8][9] New Journal of Chemistry, 2022, 46, 21085-21091.[9] (Provides quantitative data on N vs S alkylation ratios).

  • Green Synthesis: "Phase Transfer Catalysis - Reagent Guide." ACS Green Chemistry Institute Pharmaceutical Roundtable.

Sources

Application Note: Formulation and Efficacy of 1-Ethyltetrazole-5-thiol as a Photographic Antifogging Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the physical chemistry of silver halide photographic systems, controlling the spontaneous, non-light-induced reduction of silver ions (fogging) is critical for maintaining the signal-to-noise ratio of the developed image. While inorganic restrainers like potassium bromide are foundational, organic antifoggants offer superior thermodynamic control. This application note details the mechanistic profile and experimental implementation of 1-ethyltetrazole-5-thiol (ETT) —also known as 1-ethyl-5-mercaptotetrazole. By leveraging its highly insoluble silver salt formation, ETT acts as a highly selective surface passivator. This guide provides R&D scientists with the theoretical grounding, quantitative parameters, and self-validating protocols necessary to integrate ETT into advanced developer formulations.

Mechanistic Grounding: Thermodynamics of Surface Passivation

The fundamental challenge in photographic development is kinetic differentiation: the developer must rapidly reduce exposed silver halide grains (latent images) while leaving unexposed grains intact. Spurious fog centers—crystal defects or thermal reduction sites—threaten this differentiation.

Antifoggants operate by altering the activation energy required for development[1]. This compound achieves this via competitive chemisorption. The thiol group (-SH) on the tetrazole ring readily undergoes deprotonation in alkaline developer solutions, forming a mercaptide anion that aggressively coordinates with interstitial silver ions (


) on the grain surface.
Causality of Selectivity

Why does ETT inhibit fog without completely halting latent image development? The answer lies in the solubility product constant (


). The 

of silver mercaptotetrazoles is exceptionally high (approximately 16.2)[2], meaning the Ag-ETT complex is orders of magnitude less soluble than the underlying silver bromide (

~ 12.3).

When ETT is introduced, it displaces surface halides to form a tightly packed, sparingly soluble Ag-ETT monolayer. This passivating layer drastically increases the activation energy for the reduction of unexposed grains. However, at a latent image center (a cluster of


 atoms formed by photon exposure), the catalytic overpotential is immense. The thermodynamic driving force of the latent image easily breaches the Ag-ETT kinetic barrier, allowing the developer to inject electrons and reduce the grain.

Compared to its ubiquitous cousin, 1-phenyl-5-mercaptotetrazole (PMT), the ethyl derivative (ETT) exhibits a lower partition coefficient (


). This slight shift toward hydrophilicity improves the washout kinetics during the fixing and washing stages, preventing residual chemical staining in the final matrix.

Mechanism A AgX Grain Surface (Active Fog Centers) B This compound (ETT) Addition A->B Exposure to Developer C Chemisorption & Proton Release B->C Thiol-Ag+ Interaction D Ag-ETT Monolayer (pKsp ~ 16.0) C->D Displacement of Halides E Passivated Grain (Fog Inhibition) D->E Blocks Spontaneous Reduction

Fig 1. Mechanistic pathway of silver halide surface passivation by this compound.

Physicochemical Profiling & Quantitative Data

To successfully formulate ETT, researchers must balance its concentration against the halide composition of the emulsion. Excessive ETT will over-passivate the grains, leading to severe desensitization (loss of photographic speed)[1]. Organic antifoggants are typically deployed in alkaline developer solutions at micro-molar to milli-molar concentrations[3].

Table 1: Comparative Thermodynamic and Application Parameters

Compound / Matrix

(Silver Salt)
Relative SolubilityOptimal Conc. Range (Developer)Primary Function
Silver Chloride (AgCl) 9.7HighN/AEmulsion Base (Rapid)
Silver Bromide (AgBr) 12.3ModerateN/AEmulsion Base (Standard)
Silver Iodide (AgI) 16.1LowN/AHigh-Speed Emulsion Dopant
Potassium Bromide (KBr) N/AVery High1.0 - 5.0 x

M
Bulk Inorganic Restrainer
Phenylmercaptotetrazole 16.2Very Low1.0 - 5.0 x

M
Aggressive Antifoggant
This compound ~15.8 - 16.0Very Low2.0 - 8.0 x

M
Low-Stain Antifoggant

Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating internal control strips (unexposed for


 and fully exposed for 

), the system automatically flags formulation errors such as thiol oxidation or buffer collapse.
Protocol A: Preparation of ETT-Supplemented Developer

Causality Note: ETT is poorly soluble in neutral water but highly soluble in alkaline media due to the formation of the mercaptide ion. It must be added after the primary alkaline buffers (e.g., sodium carbonate) to ensure rapid dissolution and prevent localized precipitation.

Materials:

  • Standard Hydroquinone/Phenidone developer base (pH 10.4)

  • This compound (Solid powder, >98% purity)

  • 0.1 M NaOH (for stock solution)

Step-by-Step Methodology:

  • Stock Solution Prep: Dissolve 13.0 mg of ETT in 10 mL of 0.1 M NaOH to create a

    
     M stock solution. Validation: The solution must be perfectly clear; any turbidity indicates incomplete deprotonation.
    
  • Base Developer Equilibration: Bring 1.0 L of the standard developer base to exactly 20.0 °C. Measure the baseline pH (Target: 10.40

    
     0.05).
    
  • Titration: Under continuous magnetic stirring (300 rpm), inject 5.0 mL of the ETT stock solution into the developer to achieve a final working concentration of

    
     M.
    
  • Equilibration & Validation: Allow to stir for 5 minutes. Re-measure the pH. Self-Validation Check: If the pH drops by more than 0.1 units, the buffer capacity of the developer is insufficient, which will artificially suppress development independent of the ETT. Discard and reformulate the buffer if this occurs.

Protocol B: Sensitometric Evaluation of Antifogging Efficacy

This protocol isolates the kinetic effect of ETT on fog versus latent image development.

Step-by-Step Methodology:

  • Exposure: Expose two identical 21-step sensitometric strips of AgBr film to a standardized 5500K light source. Leave two additional strips completely unexposed (stored in total darkness).

  • Processing (Control): Develop one exposed strip and one unexposed strip in the ETT-free baseline developer for exactly 3.0 minutes at 20.0 °C. Arrest development immediately in a 2% acetic acid stop bath, fix, and wash.

  • Processing (Test): Repeat Step 2 using the ETT-supplemented developer.

  • Densitometry Analysis: Using a calibrated transmission densitometer, measure the optical density of the unexposed strips (

    
     or Base+Fog) and the maximum density step of the exposed strips (
    
    
    
    ).

System Validation Matrix:

  • Success: Test

    
     is significantly lower than Control 
    
    
    
    (
    
    
    ), while Test
    
    
    remains within 5% of Control
    
    
    .
  • Failure (Desensitization): Test

    
     drops by >10% relative to Control. Causality: ETT concentration is too high, passivating latent image centers. Dilute the developer.
    
  • Failure (Inefficacy): Test

    
     equals Control 
    
    
    
    . Causality: ETT has oxidized (potentially forming disulfides) or the concentration is too low to form a contiguous monolayer.

Protocol Step1 1. Baseline Developer Prep (pH 10.4 Buffer) Step3 3. Titration into Developer (10^-5 to 10^-3 M) Step1->Step3 Step2 2. ETT Stock Solution Prep (Alkaline Dissolution) Step2->Step3 Step4 4. Sensitometric Processing (Strict Time/Temp) Step3->Step4 Validation: Check pH stability Step5 5. Densitometry Analysis (Calculate D-min / D-max) Step4->Step5 Measure Base+Fog

Fig 2. Experimental workflow for evaluating ETT antifogging efficacy in developer formulations.

References

  • Comparison of Bromide, Benzotriazole, and Phenyl Mercaptotetrazole and Their Effect on Photographic Development Source: RIT Digital Institutional Repository URL
  • Source: Scribd (Fujita S., 2004)
  • Photographic silver halide developer compositions and process for forming photographic silver images Source: European Patent Office URL

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of 1-Ethyltetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 1-ethyltetrazole-5-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical synthesis. As Senior Application Scientists, we understand that achieving high yields is paramount. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.

The primary route to this compound involves the [3+2] cycloaddition reaction between ethyl isothiocyanate and an azide source, most commonly sodium azide. While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide provides a structured approach to identifying and resolving common issues encountered during this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Problem 1: Low or No Product Formation

Question: My reaction has run for the specified time, but TLC analysis shows mostly starting material and very little product. What are the likely causes and how can I fix this?

Answer: This is a common issue that typically points to one of four key areas: reagent quality, reaction conditions (solvent and temperature), or reactant stoichiometry.

  • Cause A: Poor Reagent Purity or Decomposition

    • Insight: The two primary reactants, ethyl isothiocyanate and sodium azide, are critical. Ethyl isothiocyanate can degrade over time, and sodium azide is notoriously sensitive to moisture.

    • Solution:

      • Verify Purity: Use freshly opened or recently purified ethyl isothiocyanate. Purity can be checked via NMR or GC-MS.

      • Ensure Anhydrous Conditions: Dry sodium azide in a vacuum oven before use if moisture contamination is suspected. Handle it under an inert atmosphere if possible.

      • Stoichiometry: A moderate excess of sodium azide (typically 1.1 to 1.5 equivalents) is often used to drive the reaction towards completion.

  • Cause B: Suboptimal Solvent Choice

    • Insight: The solvent must effectively dissolve the reactants, particularly the ionic sodium azide, to facilitate the reaction.

    • Solution:

      • Use Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices as they effectively dissolve sodium azide.[1][2]

      • Consider Water as a "Green" Alternative: The reaction can be performed in water, often with good yields.[3][4] This can simplify work-up and is environmentally preferable. Using a co-solvent like isopropanol with water may also be effective.[5]

      • Avoid Non-Polar Solvents: Solvents like hexane or toluene are generally poor choices as they do not adequately dissolve sodium azide, leading to a sluggish, heterogeneous reaction.

  • Cause C: Incorrect Reaction Temperature

    • Insight: The cycloaddition to form the tetrazole ring requires a significant activation energy. Insufficient heat will result in a very slow or stalled reaction. Conversely, excessive heat can lead to decomposition of the product or starting materials.

    • Solution:

      • Increase Temperature: This reaction typically requires heating. A starting point of 80 °C is common, but temperatures up to 140 °C may be necessary depending on the solvent.[1][5]

      • Systematic Optimization: If the yield is still low, perform small-scale experiments to optimize the temperature. Increase in 10-15 °C increments, monitoring the reaction by TLC at set time points.

Troubleshooting Workflow for Low Yield

start Low or No Product reagents Check Reagent Quality (Purity, Moisture) start->reagents solvent Evaluate Solvent (DMF, DMSO, Water) start->solvent temp Optimize Temperature (80-140 °C) start->temp time Increase Reaction Time start->time success Improved Yield reagents->success solvent->success temp->success time->success

Caption: A logical workflow for diagnosing low-yield issues.

Problem 2: Significant Side Product Formation

Question: My reaction produces the desired product, but I'm getting a complex mixture with multiple spots on the TLC plate, making purification difficult and lowering my isolated yield. What's going wrong?

Answer: Side product formation often stems from the reactivity of the azide source or decomposition under harsh conditions.

  • Cause A: Formation of Hydrazoic Acid

    • Insight: Sodium azide can react with any adventitious or added acid to form hydrazoic acid (HN₃). This compound is highly toxic, explosive, and can lead to unwanted side reactions.

    • Solution:

      • Maintain Neutral or Basic pH: Ensure the reaction is not acidic. In some protocols, a mild base like pyridine or triethylamine is added to scavenge protons and maintain a favorable pH.[3][6]

      • Use Buffered Systems: In aqueous media, using a buffer can help maintain the optimal pH throughout the reaction.

  • Cause B: Thermal Decomposition

    • Insight: The tetrazole ring, while aromatic, can be susceptible to thermal decomposition if the reaction temperature is too high or the heating is prolonged unnecessarily.

    • Solution:

      • Monitor Reaction Progress: Use TLC to determine when the starting material is consumed. Avoid heating the reaction mixture for an extended period after completion.

      • Re-evaluate Temperature: If decomposition is suspected, try running the reaction at a slightly lower temperature for a longer duration.

Problem 3: Difficulties in Product Isolation and Purification

Question: The reaction appears to be complete, but I'm struggling to extract the product from the reaction mixture, or it's proving difficult to purify by column chromatography. What are the best practices for work-up and purification?

Answer: Effective isolation is key to a high final yield. This compound has specific properties that must be accounted for during work-up.

  • Insight: The product is a thiol, which exists as a thiolate anion under basic conditions and the neutral thiol under acidic conditions. This property is exploited for purification.

  • Solution: Acid-Base Extraction

    • Solvent Removal: If using a high-boiling solvent like DMF or DMSO, it should be removed under reduced pressure.

    • Acidification: Dissolve the residue in water and acidify the solution with an acid like 2N HCl.[5] This protonates the thiolate, making the product less water-soluble.

    • Organic Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[7] The neutral thiol will move into the organic phase.

    • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Solution: Column Chromatography

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A gradient of ethyl acetate in hexane or methanol in dichloromethane is commonly used.[5] The optimal solvent system should be determined by TLC analysis first.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis? A1: The synthesis is a classic example of a [3+2] cycloaddition reaction. The ethyl isothiocyanate acts as the "2-atom" component (the C=S bond) and the azide ion acts as the "3-atom" component. The reaction proceeds through a concerted mechanism to form the five-membered tetrazole ring.

Core Reaction Mechanism

Caption: The [3+2] cycloaddition of ethyl isothiocyanate and sodium azide.

Q2: Are there any catalysts that can improve this reaction? A2: While this reaction is often performed thermally without a catalyst, related tetrazole syntheses from nitriles frequently benefit from catalysts. Lewis acids like zinc bromide or copper salts have been shown to catalyze the cycloaddition of nitriles and azides, potentially allowing for lower reaction temperatures or shorter reaction times.[1][8][9] For the isothiocyanate route, thermal energy is typically sufficient, but if yields are persistently low, exploring catalytic options could be a valid optimization strategy.

Q3: What are the most critical safety precautions for this reaction? A3: Safety is paramount.

  • Sodium Azide Hazard: Sodium azide is acutely toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Hydrazoic Acid Risk: NEVER mix sodium azide with strong acids in a concentrated form. The reaction generates hydrazoic acid (HN₃), which is highly toxic and violently explosive. Acidification during work-up should always be done in a dilute aqueous solution under controlled conditions.

  • Heavy Metals: Avoid contact of sodium azide with heavy metals (e.g., lead, copper), as this can form explosive heavy metal azides. Use plastic or non-metallic spatulas.

Q4: How does the choice of the 'R' group in R-NCS affect the reaction? A4: The electronic nature of the 'R' group in the isothiocyanate can influence reactivity. Electron-withdrawing groups can make the central carbon more electrophilic, potentially accelerating the reaction. Conversely, bulky steric groups near the isothiocyanate functionality might hinder the approach of the azide nucleophile, requiring more forcing conditions (higher temperature or longer reaction times).

Summary of Key Optimization Parameters

ParameterTypical Range / ConditionImpact on Yield and Rationale
Temperature 80 - 140 °CCritical. Too low leads to slow/incomplete reaction. Too high can cause decomposition. The optimal temperature provides enough energy to overcome the activation barrier without degrading products.
Solvent DMF, DMSO, Water, Isopropanol/WaterHigh Impact. Must dissolve sodium azide. Polar aprotic solvents (DMF, DMSO) are very effective. Water is a viable green option.[2][3][5]
NaN₃ Stoichiometry 1.1 - 1.5 equivalentsModerate Impact. A slight excess of azide helps drive the reaction to completion according to Le Châtelier's principle.
Reaction Time 3 - 24 hoursVariable. Dependent on temperature and substrate. Monitor by TLC to avoid prolonged heating, which can lead to side products.[5]
pH Control Neutral to slightly basicHigh Impact on Safety & Purity. Prevents the formation of dangerous hydrazoic acid and minimizes side reactions.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium azide (e.g., 1.0 g, 15.4 mmol, 1.2 equiv.).

  • Solvent Addition: Add the chosen solvent (e.g., 20 mL of water and 20 mL of 2-propanol).[5]

  • Reactant Addition: Add ethyl isothiocyanate (e.g., 1.12 g, 12.8 mmol, 1.0 equiv.) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (e.g., 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the ethyl isothiocyanate spot has disappeared (typically 3-6 hours).

Protocol 2: Work-up and Purification
  • Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent(s) under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the resulting residue in a minimal amount of water. Cool the solution in an ice bath and carefully add 2N HCl dropwise with stirring until the pH is ~1-2. A precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic extracts and wash once with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude solid by silica gel column chromatography, eluting with a suitable solvent system like methanol/dichloromethane to obtain the pure this compound.[5]

References

  • 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol | 61607-68-9. ChemicalBook.
  • Synthesis of 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol. PrepChem.com.
  • Click'n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking. PMC.
  • Optimization of the reaction conditions a. ResearchGate.
  • Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar.
  • 5-(Ethylthio)-1H-tetrazole 95 89797-68-2. MilliporeSigma.
  • Synthesis of 1-substituted 5-mercaptotetrazoles. ResearchGate.
  • Product and preparation of 1H-tetrazole-5-thiol derivatives. Google Patents.
  • Technical Support Center: Optimizing Catalyst Selection for 5-Substituted 1H-Tetrazole Synthesis. Benchchem.
  • Effect of solvent and base in the reaction of phenyl isothiocyanate and sodium azide at rt a. ResearchGate.
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.
  • Synthesis of Isothiocyanates: An Update. PMC.
  • Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in water a. ResearchGate.
  • Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. ResearchGate.
  • Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid. PrepChem.com.
  • Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds. Google Patents.
  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI.
  • A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciELO.
  • A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones. RSC Publishing.
  • Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole. a. ResearchGate.

Sources

Technical Support Center: Purification of 1-Ethyltetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-ethyltetrazole-5-thiol (EMT-SH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this critical intermediate. We will address common challenges and provide robust, validated protocols to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in my crude this compound?

A1: The impurity profile of crude EMT-SH is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as ethyl isothiocyanate, sodium azide, or related precursors.

  • Isomeric Byproducts: Depending on the ethylation step, small amounts of 2-ethyltetrazole-5-thiol may form.

  • Disulfide Adducts: The thiol group is susceptible to oxidation, leading to the formation of the corresponding disulfide, bis(1-ethyl-1H-tetrazol-5-yl) disulfide. This is a very common issue when handling thiol compounds upon exposure to air.[1]

  • Residual Solvents: Solvents used in the synthesis and initial work-up (e.g., ethanol, ethyl acetate, toluene) may be present.[2]

Q2: What are the key chemical properties of this compound I should be aware of during purification?

A2: Understanding the physicochemical properties of EMT-SH is crucial for selecting an appropriate purification strategy:

  • Acidity: The thiol proton is acidic, allowing the compound to form a water-soluble salt (thiolate) in the presence of a base (e.g., NaOH, NaHCO₃). This property is the cornerstone of purification by acid-base extraction.[2]

  • Thiol-Thione Tautomerism: The compound exists in equilibrium between the thiol and thione forms. This is an intrinsic property of many tetrazole-5-thiols.[3] For purification purposes, this doesn't typically require special consideration unless you are performing structural elucidation.

  • Oxidation Sensitivity: As mentioned, the thiol group can be readily oxidized to a disulfide, especially in the presence of air or oxidizing agents.[1] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.

Q3: How stable is this compound? What are the recommended storage conditions?

A3: The compound is generally stable under standard ambient conditions when pure.[4] However, to prevent oxidation and degradation over the long term, it is best stored in a tightly closed container, away from heat and light, and preferably under an inert atmosphere. For maximum stability, storage at 2-8°C is recommended.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the purification process in a problem-and-solution format.

Problem 1: My product fails to crystallize or oils out during recrystallization.

  • Potential Cause A: Incorrect Solvent System. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[5] If the compound remains soluble at low temperatures, no crystallization will occur. If it is insoluble even when hot, it cannot be recrystallized.

    • Troubleshooting: Perform a systematic solvent screen with small amounts of crude material. Good starting points for tetrazole-thiols include ethyl acetate, chloroform, or mixtures like ethanol/water or ether/n-hexane.[2][6]

  • Potential Cause B: Presence of Oily Impurities. Unreacted starting materials or byproducts can act as an "eutectic mixture," depressing the melting point and preventing solidification.

    • Troubleshooting: Before recrystallization, attempt a pre-purification step. An acid-base extraction is highly effective at removing non-acidic organic impurities. Alternatively, washing the crude solid with a non-polar solvent like hexane can remove greasy contaminants.

  • Potential Cause C: Cooling Too Rapidly. Rapid cooling can lead to the formation of an oil or very fine, impure crystals instead of well-ordered, pure crystals.

    • Troubleshooting: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once it has reached room temperature, it can be placed in an ice bath to maximize yield.[5]

Problem 2: My purified product shows a persistent disulfide impurity by HPLC or NMR.

  • Potential Cause: Oxidation During Work-up or Storage. The thiol group is sensitive to air oxidation, which is often catalyzed by trace metals.[1]

    • Troubleshooting:

      • Inert Atmosphere: Perform the final purification steps, especially solvent evaporation and drying, under a stream of nitrogen or argon.[1]

      • Reductive Work-up: If disulfide formation is significant, the impurity can often be converted back to the thiol. After purification, dissolve the material in a suitable solvent and add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The product will then need to be re-isolated.[1]

      • Antioxidants: For particularly sensitive applications, adding a small amount of an antioxidant like ascorbic acid during the aqueous work-up can inhibit oxidation.[1]

Problem 3: Column chromatography results in poor separation or product degradation.

  • Potential Cause A: Inappropriate Stationary Phase. While silica gel is common, its slightly acidic nature can sometimes cause streaking or degradation of sensitive compounds.

    • Troubleshooting: If streaking is observed, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a weak base like triethylamine (e.g., 0.1-1%).[7] Alternatively, using a less acidic stationary phase like alumina may be beneficial.

  • Potential Cause B: Incorrect Eluent System. The polarity of the eluent must be optimized to achieve good separation between the desired product and impurities.

    • Troubleshooting: Use Thin Layer Chromatography (TLC) to screen for an optimal eluent system before running the column. A good system will show the product spot with a retention factor (Rf) of approximately 0.25-0.35.

  • Potential Cause C: Product Instability on Column. Prolonged exposure to the stationary phase can lead to degradation.

    • Troubleshooting: Use flash column chromatography rather than gravity chromatography to minimize the run time. Ensure the product is not left on the column for an extended period.

Purification Workflows and Protocols

Workflow Overview

The choice of purification strategy depends on the nature and quantity of impurities. The following diagram outlines a general decision-making workflow.

PurificationWorkflow Crude Crude this compound Decision1 Are non-acidic organic impurities present? Crude->Decision1 Decision2 Are impurities solids with different solubility? Decision1->Decision2 No AcidBase Acid-Base Extraction Decision1->AcidBase Yes Decision3 Are impurities close in polarity? Decision2->Decision3 No Recrystallization Recrystallization Decision2->Recrystallization Yes Chromatography Column Chromatography Decision3->Chromatography Yes AcidBase->Decision2 FinalProduct Pure Product (>98%) Recrystallization->FinalProduct Chromatography->FinalProduct

Caption: Decision workflow for purifying crude this compound.

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for removing non-acidic or basic impurities. It leverages the acidic nature of the thiol group.[2]

Principle: The acidic thiol is deprotonated by a weak base to form a water-soluble thiolate salt. Neutral organic impurities remain in the organic phase and are removed. The aqueous layer is then acidified, re-protonating the thiolate and causing the purified thiol to precipitate.

Step-by-Step Methodology:

  • Dissolve the crude EMT-SH in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Transfer the solution to a separatory funnel and add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The deprotonated EMT-SH will be in the upper aqueous layer.

  • Drain and discard the lower organic layer, which contains the neutral impurities.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and slowly acidify it by adding 5% hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 1-2.[2]

  • The purified EMT-SH will precipitate out as a solid.

  • Collect the solid by vacuum filtration, wash it with cold water, and dry it thoroughly under vacuum.

Protocol 2: Purification by Recrystallization

This is the most common method for purifying solid organic compounds, assuming a suitable solvent can be found.[5]

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility decreases, and the pure compound crystallizes out, leaving the more soluble impurities behind in the solvent.

Step-by-Step Methodology:

  • Place the crude EMT-SH in an Erlenmeyer flask.

  • In a separate beaker, heat the chosen recrystallization solvent (see table below) to its boiling point.

  • Add the hot solvent to the flask containing the crude solid portion-wise, with swirling, until the solid just dissolves. Use the minimum amount of solvent necessary.[5]

  • If any insoluble impurities remain, perform a hot filtration to remove them.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Rinse the crystals with a small amount of ice-cold recrystallization solvent to wash away any remaining mother liquor.[5]

  • Dry the purified crystals under vacuum.

Solvent System Application Notes Reference
Ethyl AcetateA good starting point for many tetrazole derivatives. Often used after initial work-up.[2]
ChloroformEffective for recrystallizing related tetrazole-thiols. Ensure proper ventilation.[2]
Ethanol/WaterA polar solvent pair. Dissolve in hot ethanol, then add hot water dropwise until cloudy, then reheat to clarify before cooling.[6]
Diethyl Ether/n-HexaneA non-polar solvent pair. Dissolve in a minimum of ether and add hexane until persistent turbidity is observed, then allow to stand.[2]
Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting common purification issues.

Troubleshooting Start Low Purity or Yield Problem1 Product is an oil Start->Problem1 Problem2 Disulfide present Start->Problem2 Problem3 Poor recovery Start->Problem3 Solvent Optimize recrystallization solvent system Problem1->Solvent Fails to crystallize AcidBase Perform acid-base extraction first Problem1->AcidBase Oily impurities Cooling Cool solution slowly Problem1->Cooling Cooled too fast Inert Work under N2/Ar Problem2->Inert Preventative Reduce Treat with DTT/TCEP Problem2->Reduce Remedial Solubility Product is soluble in cold solvent Problem3->Solubility Check mother liquor Transfer Material lost during transfers/filtration Problem3->Transfer Refine technique

Caption: Troubleshooting decision tree for common purification problems.

References

  • Product and preparation of 1H-tetrazole-5-thiol derivatives.
  • Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.
  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • Electron distribution in 1‐organo‐1H‐tetrazole‐5‐thiols. Crystal and molecular structure of 1‐methyl‐1H‐tetrazole‐5‐thiol and its potassium (18‐crown‐6) salt. ResearchGate. [Link]

  • Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers. Wiley Online Library. [Link]

  • 1-ETHYL-1H-1,2,3,4-TETRAZOLE-5-THIOL | CAS 15217-53-5. Matrix Fine Chemicals. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]

  • Fast-LC determination of 1-methyl-1H-tetrazole-5-thiol in human plasma with column-switching sample clean-up. PubMed. [Link]

  • Common Problems During His-tag Purification. YouTube. [Link]

  • 5-(Ethylthio)-1H-tetrazole, 1 gram, Each. Lab Supplies. [Link]

  • Challenges and opportunities in the purification of recombinant tagged proteins. PMC - NIH. [Link]

  • Petroleum Chemistry Laboratory Recrystallizing process. [Link]

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Technical Support Center: Tetrazole-Thiol Coupling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. "Tetrazole-thiol coupling" in modern literature typically refers to one of two distinct chemical workflows:

  • Photo-induced Tetrazole-Thiol Bioconjugation (Photoclick Chemistry): The UV-triggered reaction between a diaryltetrazole and a thiol.

  • Thermal Alkylation of Tetrazole-5-Thiols: The nucleophilic substitution reaction where a tetrazole-5-thiol (e.g., 1-phenyl-1H-tetrazole-5-thiol) attacks an electrophile.

Because temperature plays a fundamentally different mechanistic role in these two reactions, this guide is divided into two modules to help you troubleshoot your specific experimental setup.

MODULE 1: Photo-Induced Tetrazole-Thiol Bioconjugation (Photoclick)

This catalyst-free reaction relies on UV light (260–365 nm) to rupture a diaryltetrazole ring, generating a highly reactive nitrile imine intermediate that rapidly captures a thiol to form a stable thiohydrazonate adduct[1].

Frequently Asked Questions

Q: I increased the reaction temperature to 37°C to speed up my protein-polymer conjugation, but my yield dropped and the protein aggregated. Why? A: You are applying thermal logic to a photochemical problem. The activation energy for this reaction is provided entirely by photon absorption, not thermal energy[2]. Heating the reaction does not increase the photochemical quantum yield of the nitrile imine intermediate. Instead, elevating the temperature in an aqueous environment accelerates the thermal denaturation of your protein and increases the rate of competing side reactions (such as the nitrile imine reacting with water instead of your target thiol)[1]. Solution: Keep the reaction strictly at ambient temperature (20–25°C), or even 4°C for highly sensitive biomolecules.

Q: How can I confirm the coupling is actually happening without running a Western blot or Mass Spec immediately? A: The photoclick reaction is inherently self-reporting. When the tetrazole ring ruptures under UV light, it releases nitrogen gas (


). You should observe micro-bubbling in the reaction vial. Additionally, you can monitor the reaction via UV-Vis spectroscopy: the characteristic absorbance of the diaryltetrazole at ~278 nm will rapidly decrease, while a new absorption band corresponding to the tetrazole-thiol adduct will appear at ~369 nm[2].

Photoclick A Diaryltetrazole B Nitrile Imine (Reactive) A->B UV (260-365 nm) 20°C, -N2 C Tetrazole-Thiol Adduct B->C + R-SH (Thiol) Fast Addition

Fig 1: UV-induced tetrazole-thiol photoclick reaction pathway via a nitrile imine intermediate.

Standard Protocol: Photoclick Bioconjugation

Self-Validating System: This protocol uses UV-Vis tracking to ensure intermediate generation before downstream processing.

  • Preparation: Dissolve the diaryltetrazole-functionalized substrate (e.g., polymer or small molecule) and the thiol-containing biomolecule in a UV-transparent buffer (e.g., PBS, pH 7.4) at a 1:1.2 molar ratio[1].

  • Irradiation: Place the solution in a quartz cuvette or UV-transparent multi-well plate. Irradiate with a 365 nm LED lamp (approx. 5–10

    
    ) at room temperature (20°C) for 5 to 10 minutes.
    
  • Validation Check: Observe the solution for

    
     evolution. Take a 2 
    
    
    
    aliquot and measure the absorbance at 369 nm. A plateau in the 369 nm signal indicates reaction completion[2].
  • Purification: Remove excess unreacted thiol via spin filtration (for proteins) or precipitation (for polymers).

MODULE 2: Thermal Alkylation of Tetrazole-5-Thiols

When functionalizing 1-substituted-1H-tetrazole-5-thiols via nucleophilic substitution (e.g., reacting with alkyl halides or


-unsaturated systems), the tetrazole ring presents multiple nucleophilic sites (the sulfur atom and the nitrogen atoms).
Frequently Asked Questions

Q: My NMR shows a mixture of two different products after alkylating 1-phenyl-1H-tetrazole-5-thiol. How do I force the reaction to yield only the S-alkylated product? A: You are observing a classic kinetic vs. thermodynamic control issue. The sulfur atom is highly polarizable and acts as a "soft" nucleophile, making S-alkylation the kinetically favored pathway with a lower activation energy. However, the N-alkylated product is thermodynamically more stable[3]. If your reaction temperature exceeds 70°C, you provide enough thermal energy to overcome the higher activation barrier for N-alkylation, leading to an isomeric mixture[3]. Solution: Lower your reaction temperature to 20°C–50°C to trap the kinetic S-alkylated product.

Q: Can I use solvent-free conditions for this coupling? A: Yes. Recent methodologies have demonstrated that using organic salt media (like Tetrabutylammonium bromide, TBAB) with a base (


) under solvent-free conditions allows for highly efficient, temperature-controlled regioselectivity. In these systems, strict room temperature yields S-adducts, while heating to 70°C selectively yields N-adducts[3].

ThermalAlkylation A 1-Phenyl-1H-tetrazole-5-thiol + Electrophile B S-Alkylated Product (Kinetic) A->B Base, 20°C - 50°C Lower Activation Energy C N-Alkylated Product (Thermodynamic) A->C Base, >70°C Higher Activation Energy

Fig 2: Temperature-dependent regioselectivity in the thermal alkylation of tetrazole-5-thiols.

Standard Protocol: Kinetic S-Alkylation

Self-Validating System: This protocol utilizes strict thermal boundaries to prevent thermodynamic equilibration.

  • Deprotonation: Dissolve 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) and a mild base (e.g., KOH or

    
    , 1.1 eq) in absolute ethanol[4]. Stir at room temperature for 15 minutes to generate the thiolate anion.
    
  • Electrophile Addition: Dropwise add the alkylating agent (e.g., allyl bromide, 1.2 eq) to the mixture.

  • Thermal Control: Heat the reaction strictly to 50°C (323 K) using a highly calibrated oil bath or heating block[4]. Do not exceed 50°C. Stir for 1 to 2 hours.

  • Validation Check: Monitor via TLC. The S-alkylated product will typically elute differently than the starting material. Upon isolation, run a

    
    -NMR; S-alkylation is confirmed by the specific downfield shift of the protons adjacent to the sulfur, without the appearance of secondary N-alkylated peaks[3].
    
  • Workup: Remove the solvent in vacuo, partition between water and dichloromethane, extract the organic layer, dry over

    
    , and concentrate[4].
    

Quantitative Data Summary

Reaction ModalitySubstratesOptimal TempSolvent SystemRegioselectivity / YieldPrimary Limitation
Photoclick Diaryltetrazole + Thiol4°C – 25°CAqueous / PBS>90% (Thiohydrazonate)Requires UV-transparent media
Kinetic Alkylation Tetrazole-5-thiol + R-X20°C – 50°CEthanol / TBAB>85% (S-alkylated)Competing N-alkylation at >70°C
Thermodynamic Alkylation Tetrazole-5-thiol + R-X>70°CSolvent-free / DMF>80% (N-alkylated)High heat may degrade sensitive R-X

References

  • Feng, W., et al. "UV-Induced Tetrazole-Thiol Reaction for Polymer Conjugation and Surface Functionalization." Angewandte Chemie International Edition, 54(30), 8732-8735 (2015). URL:[Link]

  • Atabak, S., et al. "Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media." Journal of Sulfur Chemistry, 44(4), 1-15 (2023). URL:[Link]

  • Hoogenboom, R., et al. "Photoclick Chemistry in Polymer Science." Royal Society of Chemistry, Vol 39, Ch 16 (2024). URL:[Link]

  • IUCrData. "Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole." IUCr Journals (2019). URL:[Link]

Sources

Troubleshooting low conversion rates with 1-ethyltetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high conversion rates when utilizing 1-ethyltetrazole-5-thiol (1-ETT) in nucleophilic substitution (S-alkylation) workflows.

Working with mercaptotetrazoles requires a deep understanding of their dynamic physical chemistry. 1-ETT is not a static molecule; its reactivity is governed by tautomeric equilibrium and a high susceptibility to oxidation. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these reactions, providing you with self-validating protocols to ensure reproducible, high-yield results.

Part 1: Mechanistic Visualizations

To successfully troubleshoot 1-ETT, we must first visualize the competing chemical pathways that dictate its behavior in solution.

G Thione Thione Form (Favored in Polar Solvents) Thiol Thiol Form (Favored in Non-Polar) Thione->Thiol Tautomeric Equilibrium Thiolate Thiolate Anion (Highly Nucleophilic) Thiol->Thiolate Base (e.g., Et3N) Disulfide Bis(1-ethyltetrazol-5-yl) Disulfide (Oxidation Byproduct) Thiol->Disulfide H2O2 / O2 Thiolate->Disulfide O2 / Oxidants Product S-Alkylated Product (Target) Thiolate->Product Alkyl Halide (SN2)

Fig 1: 1-ETT tautomerism, productive S-alkylation, and oxidative degradation pathways.

Workflow Start Low Conversion Rate Detected CheckBase Is the base strong enough to form the thiolate? Start->CheckBase FixBase Switch to Et3N or K2CO3 in polar aprotic solvent CheckBase->FixBase No CheckOx Is disulfide byproduct present? (Check LC-MS for m/z ~258) CheckBase->CheckOx Yes FixOx Degas solvents & use N2/Ar atmosphere CheckOx->FixOx Yes CheckSolvent Is S-alkylation slow? CheckOx->CheckSolvent No FixSolvent Use DMF, MeCN, or EtOH with KF-Al2O3 CheckSolvent->FixSolvent Yes

Fig 2: Decision tree for troubleshooting low 1-ETT conversion rates.

Part 2: Troubleshooting FAQs

Q1: Why is my nucleophilic substitution (S-alkylation) stalling at 20-30% conversion despite excess reagents? A1: The root cause is almost always unmanaged thione-thiol tautomerism. In polar solvents, mercaptotetrazoles like 1-ETT exist predominantly in the thione form, which is significantly less nucleophilic than the thiol form[1]. To drive the reaction to completion, you must force the equilibrium toward the highly nucleophilic thiolate anion. If your base is too weak or poorly soluble (e.g., solid


 in THF), the thione form persists, and the SN2 reaction stalls.

Q2: I added a strong base to drive thiolate formation, but now I'm seeing a major byproduct and a low yield of my target compound. What happened? A2: You are observing oxidative dimerization. Once deprotonated, the 1-ethyltetrazole-5-thiolate anion becomes highly susceptible to oxidation. In the presence of atmospheric oxygen and a base, it rapidly dimerizes to form bis(1-ethyltetrazol-5-yl) disulfide[2]. This consumes your starting material and creates an unreactive dead-end. This is why inert atmospheres are non-negotiable for these workflows.

Q3: How do I choose the right solvent and base system for 1-ETT alkylation? A3: The optimal system balances base solubility, solvent polarity (to stabilize the transition state of the SN2 reaction), and the prevention of side reactions. Triethylamine (


) in Acetonitrile (

) is highly effective for standard alkyl halides[3]. Alternatively, using Potassium Fluoride on Alumina (

) in Ethanol has been proven to yield excellent regioselective C-S bond formation[4].

Part 3: Quantitative Optimization Data

To assist in your experimental design, the following table summarizes the causal relationship between specific reaction conditions and their typical conversion outcomes based on field data and literature standards.

Base SystemSolventAtmosphereTypical ConversionCausality & Primary Observation
None DMFAmbient< 5%Thione tautomer dominates; insufficient nucleophilicity for SN2.

(solid)
THFAmbient30-40%Poor base solubility limits the concentration of the active thiolate anion.

(1.2 eq)
MeCNNitrogen> 90%Optimal SN2 conditions; homogeneous base ensures high thiolate concentration[3].

EthanolNitrogen> 85%Solid-supported base provides excellent regioselectivity and easy workup[4].

(2.0 eq)
DMFAmbient40-50%Strong base forms thiolate, but ambient

causes rapid disulfide formation.

Part 4: Self-Validating Experimental Protocols

Do not treat protocols as mere recipes. To ensure scientific integrity, every step must have a defined chemical purpose and a method for validation.

Protocol A: Optimized S-Alkylation of 1-ETT

This protocol utilizes


 in 

to ensure complete thiolate formation while preventing oxidative dimerization.
  • Step 1: Solvent Degassing

    • Action: Sparge anhydrous Acetonitrile (

      
      ) with high-purity Nitrogen (
      
      
      
      ) or Argon for 15 minutes prior to use.
    • Causality: Removing dissolved oxygen is critical because the 1-ETT thiolate anion will rapidly oxidize to bis(1-ethyltetrazol-5-yl) disulfide in the presence of

      
      [2].
      
    • Validation: The reaction mixture should remain colorless upon the addition of the base. A shift to a distinct yellow/orange tint is an immediate visual indicator of oxidative degradation.

  • Step 2: Thiolate Formation

    • Action: In a flame-dried flask under

      
      , dissolve 1.0 eq of 1-ETT in the degassed 
      
      
      
      . Add 1.2 eq of Triethylamine (
      
      
      ) dropwise at room temperature. Stir for 15 minutes.
    • Causality:

      
       provides the exact pKa required to completely shift the thione-thiol equilibrium to the thiolate anion without causing competitive elimination (E2) reactions later in the workflow[3].
      
    • Validation: Spot the mixture on a TLC plate (Hexane:EtOAc 1:1). You should observe the complete disappearance of the 1-ETT starting material spot (Rf ~0.4) and the formation of a baseline spot corresponding to the polar thiolate salt.

  • Step 3: Electrophile Addition

    • Action: Cool the reaction to 0°C. Add 1.1 eq of your alkyl halide dropwise. After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Causality: Dropwise addition at 0°C controls the exotherm of the SN2 reaction, preventing thermal degradation and minimizing polyalkylation or elimination side-reactions.

    • Validation: Monitor via LC-MS. The self-validating checkpoint is the emergence of the target product mass and the complete depletion of the thiolate mass (m/z 129 in negative ion mode).

  • Step 4: Quenching and Workup

    • Action: Quench with saturated aqueous

      
      . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure.
Protocol B: Analytical Standard Preparation (Bis(1-ethyltetrazol-5-yl) Disulfide)

If you suspect oxidation is ruining your yields, you must prove it analytically. This protocol generates the disulfide byproduct intentionally so you can use it as an LC-MS standard.

  • Step 1: Intentional Oxidation

    • Action: Dissolve 1-ETT in ethanol. Add 0.5 eq of 30% aqueous Hydrogen Peroxide (

      
      ) dropwise at room temperature. Stir for 1 hour.
      
    • Causality:

      
       acts as a clean, rapid oxidant, forcing two thiol molecules to couple via a disulfide bond, mimicking the environmental degradation pathway[2].
      
    • Validation: Analyze the resulting white precipitate via LC-MS. You will observe a distinct peak at m/z ~258

      
      . You can now use this retention time and mass to definitively identify if oxidation is occurring in your primary S-alkylation workflows.
      

References

  • Benchchem. Thione-Thiol Tautomerism in Chlorobenzothiazole Derivatives: An In-depth Technical Guide.1

  • ACG Publications. Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives.4

  • PMC (National Institutes of Health). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway.3

  • Royal Society of Chemistry (RSC). Supplementary Information: Synthesis of Redox Couples.2

Sources

Technical Support Center: Sodium Azide Impurity Removal in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most critical safety and purity challenges in medicinal chemistry: the management and destruction of sodium azide (NaN₃) impurities during 5-substituted 1H-tetrazole synthesis.

This guide bypasses generic advice to focus on the causality behind experimental phenomena, providing you with self-validating protocols to ensure both API purity and laboratory safety.

Workflow Overview: Safe Extraction and Quenching

G A Nitrile + NaN3 Reaction B Cool & Dilute (Maintain pH > 8) A->B C Phase Separation (Extract Azide to Aq) B->C D NaNO2 Addition (40% Excess) C->D E Acidification (H2SO4) Dropwise D->E F Gas Evolution (N2, NO) E->F G Starch-Iodide Test (Blue = Complete) F->G

Workflow for the safe extraction and nitrous acid quenching of sodium azide.

Section 1: Expert Q&A - Mechanistic & Safety Fundamentals

Q: Why is excess sodium azide required in tetrazole synthesis, and what is the mechanistic danger of incomplete removal? A: In the synthesis of tetrazoles from nitriles, NaN₃ is typically used in excess (1.05 to 3.0 equivalents) to drive the 1,3-dipolar cycloaddition to completion. The danger arises during the workup: upon exposure to Brønsted acids or even neutral water under certain conditions, unreacted NaN₃ rapidly hydrolyzes to form hydrazoic acid (HN₃)[1]. HN₃ is a highly volatile, shock-sensitive explosive with toxicity comparable to hydrogen cyanide[1]. Complete removal is mandatory to prevent catastrophic detonation during downstream concentration.

Q: What is the chemical mechanism of the standard quenching protocol? A: The industry-standard method is the nitrous acid quench. Nitrous acid (HNO₂) is generated in situ by reacting sodium nitrite (NaNO₂) with a mineral acid (such as H₂SO₄)[1]. The HNO₂ then reacts with the azide anion to yield nitrogen gas, nitric oxide, and water. Reaction: 2 N₃⁻ + 2 NO₂⁻ + 4 H⁺ → 3 N₂(g) + 2 NO(g) + 2 H₂O Causality: This method is authoritative because it irreversibly converts the explosive azide into easily vented gases without generating shock-sensitive heavy metal azides[1].

Section 2: Troubleshooting Guide - Experimental Workflows

G Start Unreacted NaN3 in Mixture Q1 Is solvent water-miscible (e.g., DMF)? Start->Q1 Yes1 Distill solvent or precipitate product first Q1->Yes1 Yes No1 Filter bulk NaN3 & extract with aq. base Q1->No1 No Q2 Perform Nitrous Acid Quench Yes1->Q2 No1->Q2 Test Starch-Iodide Test Q2->Test Blue Blue Color: Excess Nitrite (Safe) Test->Blue White No Color: Add more NaNO2/H+ Test->White White->Q2

Decision matrix for handling sodium azide impurities based on solvent system.

Issue 1: Quenching NaN₃ in Organic Reaction Mixtures (e.g., DMF, Toluene, DCM)
  • Symptom: Incomplete quenching, formation of toxic byproducts, or explosive hazards during extraction.

  • Root Cause: NaN₃ may partition poorly, or the solvent itself may react with the quenching agents. For example, performing a nitrous acid quench directly in DMF can produce dimethylnitrosamine, a potent hepatotoxin and carcinogen[2]. Using dichloromethane (DCM) or chloroform can lead to the formation of explosive polyazidomethanes[2],[1].

  • Solution:

    • Non-polar systems (Toluene): Filter the bulk of the unreacted NaN₃ first. Perform a mild aqueous base wash (pH > 9) to extract the remaining azide into the aqueous layer while preventing HN₃ formation. Separate the layers and quench only the isolated aqueous phase.

    • Miscible systems (DMF): Distill off the solvent under vacuum or precipitate the tetrazole product first. Re-dissolve the crude azide waste in water before applying the nitrous acid quench.

Issue 2: Stirring Bar Seizes or Reaction Violently Foams During Quench
  • Root Cause: The rapid evolution of N₂ and NO gases, combined with the precipitation of inorganic salts or sticky organic tetrazole intermediates, can easily trap magnetic stir bars[3].

  • Solution: As validated by Organic Syntheses protocols, vigorous overhead stirring is essential during the quench of any reaction using more than 20 g of starting material[3]. Add the acid slowly via an addition funnel to control the kinetics of gas evolution.

Issue 3: Continuous Flow Microreactor Quenching
  • Symptom: Accumulation of unreacted azide in flow chemistry collection flasks.

  • Solution: Implement an in-line quench. Introduce streams of NaNO₂ (20% in H₂O) and H₂SO₄ (20% in H₂O) directly into the post-reaction continuous flow stream[4]. This ensures the output collection flask contains zero active HN₃, effectively neutralizing the hazard before manual handling[4].

Section 3: Quantitative Data & Safety Margins

ParameterBatch Nitrous Acid QuenchContinuous Flow In-Line QuenchSharpless Aqueous Method
Primary Reagents NaNO₂, H₂SO₄ (or HCl)NaNO₂ (20%), H₂SO₄ (20%)ZnBr₂, H₂O (Catalyst)
Azide Equivalents 1.05 – 3.01.051.0
Operating pH < 2 (During quench)< 2 (Post-reactor stream)~ 8 (Maintained slightly alkaline)
Safety Margin High (Self-validating via Starch-Iodide)[1]Very High (Minimal accumulation)[4]High (Minimizes HN₃ generation)[5]

Section 4: Step-by-Step Methodology: The Nitrous Acid Quench Protocol

This protocol is a self-validating system adapted from Prudent Practices in the Laboratory and optimized for tetrazole synthesis workups[1]. All steps must be performed in a working fume hood.

Step 1: Dilution and pH Control

  • Action: Dilute the aqueous azide waste stream so that the NaN₃ concentration is 5% or less[1]. Ensure the initial pH is > 8.

  • Causality: Concentrated azide solutions can violently erupt during quenching. Maintaining a basic pH prevents the premature formation of volatile HN₃ before the nitrous acid is fully generated.

Step 2: Apparatus Setup

  • Action: Place the solution in a three-necked flask equipped with a robust overhead stirrer, an addition funnel, and an outlet venting directly into the fume hood exhaust[3],[1].

  • Causality: Overhead stirring ensures continuous mass transfer, preventing localized pockets of unquenched azide from forming within sticky precipitates[3].

Step 3: Nitrite Addition

  • Action: Add a 20% aqueous solution of sodium nitrite (NaNO₂), using approximately 1.5 g of NaNO₂ per gram of NaN₃ (a ~40% molar excess)[1].

  • Causality: The excess nitrite guarantees that NaN₃ is the limiting reagent, driving the destruction reaction to absolute completion.

Step 4: Acidification

  • Action: Gradually add a 20% aqueous solution of sulfuric acid (H₂SO₄) via the addition funnel until the mixture becomes acidic[1]. Note: The order of addition is critical.

  • Causality: The acid protonates the nitrite to form nitrous acid (HNO₂), which immediately reacts with the azide anion to release N₂ and NO gases. The slow addition controls the exothermic gas evolution.

Step 5: Degassing

  • Action: Allow the reaction to stir until all gas evolution ceases[1].

  • Causality: Ensures all dissolved NO and N₂ gases are purged from the system, indicating the kinetic completion of the reaction.

Step 6: Self-Validation (The Starch-Iodide Test)

  • Action: Spot the clear solution onto starch-iodide indicator paper[1].

  • Causality: The paper will turn deep blue in the presence of an oxidizing agent (excess HNO₂). This creates a self-validating system : a blue result definitively proves that the limiting reagent (azide) has been completely consumed. If the paper remains white, the quench is incomplete, and Steps 3-4 must be repeated. Once neutralized (pH 6-10), the azide-free solution can be safely disposed of[1].

References

1.[3] (s)-5-pyrrolidin-2-yl-1h-tetrazole - Organic Syntheses Procedure. orgsyn.org. 3 2.[4] Safe and efficient tetrazole synthesis in a continuous-flow microreactor. scispace.com. 4 3.[2] How to quench azide : r/Chempros. reddit.com. 2 4.[1] Sodium Azide NaN3 | Division of Research Safety. illinois.edu. 1 5.[5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. organic-chemistry.org. 5

Sources

Solvent selection for recrystallization of 1-ethyltetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the purification of highly functionalized tetrazole derivatives. 1-Ethyltetrazole-5-thiol (1-ETT) presents a unique crystallographic challenge due to its tautomeric nature (thiol-thione equilibrium) and extreme thermal sensitivity.

This guide provides a field-validated, self-verifying workflow for the recrystallization of 1-ETT, moving away from traditional heat-based methods to a kinetically controlled anti-solvent precipitation strategy.

Physicochemical Constraints & Solvent Selection

The fundamental rule of recrystallizing 1-ETT is strict temperature control . The compound possesses an unusually low melting point of 48–50 °C, at which point it begins to thermally decompose .

Traditional recrystallization relies on dissolving a crude solid in a boiling solvent. If this is attempted with 1-ETT, the compound will melt into an immiscible liquid phase before it dissolves, leading to "oiling out" and catastrophic yield loss. Furthermore, 1-ETT is classified as acutely toxic and causes severe eye damage ; heating it accelerates the release of noxious, sulfurous vapors.

To bypass thermal degradation, we employ a Low-Temperature Anti-Solvent System .

Table 1: Quantitative Solvent Selection Matrix for 1-ETT

SolventRole in WorkflowBoiling Point (°C)Polarity IndexSuitability & Causality
Ethyl Acetate Primary Solvent77.14.4Optimal. High solubility at 25 °C; easily removed under vacuum without heat.
Hexanes Anti-Solvent68.00.1Optimal. Rapidly induces supersaturation without hydrogen-bonding interference.
Ethanol Primary Solvent78.35.2Sub-optimal. Requires water as an anti-solvent, which is nearly impossible to dry without heat.
Water Anti-Solvent100.010.2Poor. High boiling point prevents room-temperature vacuum drying.
Toluene Primary Solvent110.62.4Poor. Requires heating >50 °C for dissolution, triggering 1-ETT decomposition.

Validated Protocol: Low-Temperature Anti-Solvent Crystallization

This protocol is designed as a self-validating system. Visual milestones guarantee that you are on the right track before proceeding to the next step.

Step 1: Ambient Dissolution

  • Weigh the crude 1-ETT into a clean, dry Erlenmeyer flask.

  • Add ethyl acetate dropwise at room temperature (20–25 °C) while swirling vigorously.

  • Self-Validation Check: Stop adding solvent when the solid disappears. If the solution remains cloudy despite adequate solvent, these are insoluble impurities, not 1-ETT. Do not heat the flask to force dissolution.

Step 2: Clarification

  • Pass the ambient solution through a PTFE syringe filter (0.45 µm) or fluted filter paper to remove the insoluble particulate. The resulting filtrate must be optically clear.

Step 3: Anti-Solvent Titration

  • Place the flask containing the clear filtrate on a magnetic stir plate at medium speed.

  • Add hexanes dropwise using an addition funnel or pipette.

  • Self-Validation Check: Monitor for the "cloud point." The exact moment the solution transitions from clear to faintly turbid, stop the addition. This turbidity confirms that the solution has reached perfect supersaturation.

Step 4: Kinetically Controlled Nucleation

  • Seal the flask and transfer it immediately to a -20 °C freezer.

  • Allow it to rest undisturbed for 2 to 4 hours. The sharp drop in temperature drastically reduces solubility, forcing the supersaturated 1-ETT into a highly ordered crystalline lattice.

Step 5: Harvesting & Cold Drying

  • Filter the crystals rapidly via a Büchner funnel under vacuum.

  • Wash the filter cake with 5 mL of pre-chilled (-20 °C) hexanes to displace any residual mother liquor.

  • Dry the crystals under high vacuum at room temperature for 12 hours. Critical Warning: Never transfer the product to a heated vacuum oven. Temperatures approaching 48 °C will melt and ruin the purified batch .

Workflow Visualization

G N1 Crude this compound N2 Dissolve in minimal EtOAc (Keep T < 35°C) N1->N2 N3 Gravity Filter (Remove insolubles) N2->N3 N4 Add Anti-solvent (Hexanes) Dropwise until cloudy N3->N4 N5 Cool to -20°C (Induce crystallization) N4->N5 N6 Crystals Formed? N5->N6 N7 Mechanical Stimulation (Scratch glass/Seed) N6->N7 No N8 Vacuum Filtration & Cold Wash N6->N8 Yes N7->N5 N9 Dry under Vacuum (Avoid heat) N8->N9

Workflow for low-temperature anti-solvent recrystallization of this compound.

Troubleshooting & FAQs

Q: My recrystallization resulted in a biphasic liquid (an oil at the bottom) instead of crystals. What happened? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the temperature of the solution exceeds the melting point of the solute. Because 1-ETT melts at an exceptionally low 48–50 °C , even mild heating during dissolution or the thermal friction of rapid stirring can push the local temperature past this threshold. Corrective Action: Redissolve the oil in ethyl acetate, ensure the ambient temperature is strictly below 30 °C, and titrate the hexanes much more slowly to prevent localized supersaturation.

Q: Can I use an Ethanol/Water system for recrystallization? A: While 1-ETT is highly soluble in ethanol and precipitates in water, this solvent system is strongly discouraged for this specific compound. Water possesses a high boiling point and a high heat of vaporization. Removing residual water from the final filter cake requires prolonged drying. Since you cannot use a heated vacuum oven to accelerate drying (due to the 48 °C decomposition threshold ), drying water at room temperature is highly inefficient and often leaves the product wet, which can accelerate hydrolytic degradation of the tetrazole ring.

Q: How should I manage the odor and safety risks associated with this compound? A: 1-ETT contains a free thiol (-SH) group, which exists in tautomeric equilibrium with its thione form . Thiols have notoriously low odor thresholds and are highly volatile. Furthermore, the compound is classified as harmful if swallowed or inhaled, and causes serious eye damage . Corrective Action: All recrystallization steps—especially vacuum drying—must be conducted inside a certified fume hood. Exhaust from the vacuum pump should be vented through a bleach (sodium hypochlorite) trap to safely oxidize the volatile thiols into odorless, non-toxic sulfonates.

References

  • [1] Title: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | CID 3034248 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • [2] Title: US4110338A - Product and preparation of 1H-tetrazole-5-thiol derivatives Source: Google Patents URL:

Sources

Technical Support Center: Mitigating Thermal Hazards During the Scale-Up of 1-Ethyltetrazole-5-thiol (ETT)

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-ethyltetrazole-5-thiol (ETT). The high-nitrogen content inherent to the tetrazole ring system presents significant thermal stability risks that must be proactively managed to ensure safe operation. This document provides a framework for identifying, understanding, and mitigating these hazards through a combination of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Inquiry

This section addresses common initial questions regarding the safety and handling of ETT, particularly in the context of increasing reaction scale.

Q1: What are the primary thermal hazards associated with this compound (ETT)?

A1: The primary hazards stem from the tetrazole ring, a high-nitrogen heterocycle known for its energetic properties.[1] Key risks include:

  • Exothermic Decomposition: When heated, ETT can undergo a rapid, self-accelerating decomposition that releases a significant amount of energy and gaseous nitrogen.[2] This can lead to a dangerous increase in temperature and pressure within the reactor. There is a wide variation in the thermal stability of tetrazole derivatives, with several exhibiting explosive properties.[1]

  • Thermal Runaway: The synthesis of ETT, often an exothermic process, can lead to a thermal runaway if the heat generated by the reaction exceeds the heat removal capacity of the reactor.[3][4] This uncontrolled reaction acceleration can result in an explosion.[5]

  • Flammability: ETT is a flammable solid.[6][7][8] Dust clouds can form explosive mixtures with air, and the material must be kept away from all sources of ignition, including heat, sparks, and static discharge.[1][6]

  • Hazardous Byproducts: Synthesis routes using azides can potentially generate highly toxic and explosive hydrazoic acid (HN3), especially under acidic conditions.[9][10]

Q2: Why is scaling up ETT synthesis more hazardous than lab-scale synthesis?

A2: The risk profile changes dramatically during scale-up due to a fundamental principle of thermal dynamics: the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This makes it significantly more difficult to remove reaction heat, increasing the risk of accumulation and subsequent thermal runaway.[3][4] A reaction that is easily controlled in a 1 L flask can become dangerously uncontrollable in a 100 L reactor without proper engineering controls.

Q3: What are the critical first steps I should take before attempting a scale-up?

A3: Before any scale-up, a thorough thermal hazard assessment is mandatory. The absolute minimum steps are:

  • Literature Review: Gather all available safety data on ETT and related tetrazole compounds.

  • Differential Scanning Calorimetry (DSC): Perform a DSC analysis on your starting materials, intermediates, and the final ETT product to determine the onset temperature of decomposition (Td). This is a critical parameter for defining the maximum safe operating temperature.

  • Reaction Calorimetry (RC): Conduct the synthesis in a reaction calorimeter to measure the heat of reaction (ΔHr), heat flow, and calculate the adiabatic temperature rise. This data is essential for designing an adequate cooling system and safe dosing profiles.[3]

Q4: Can I handle ETT as a dry powder? What are the risks?

A4: Handling ETT as a dry powder should be minimized and performed with extreme caution. The risks include:

  • Dust Explosion: As a flammable solid, ETT dust can form an explosive mixture with air.[1] All equipment must be properly grounded to prevent static discharge.[6]

  • Friction and Shock Sensitivity: While specific data for ETT is not widely published, many high-nitrogen compounds are sensitive to shock and friction.[6] Grinding or subjecting the dry powder to impact should be avoided.

  • Isolation Risk: It is often safer to develop a process where the thermally unstable compound is not isolated but is used directly in a subsequent "telescoped" reaction step, keeping it in solution where it is less hazardous.[11]

Q5: Are there safer alternatives to traditional batch synthesis for ETT?

A5: Yes. Continuous flow chemistry using microreactors is an inherently safer technology for hazardous reactions like tetrazole synthesis.[9][10] The advantages include:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for near-instantaneous removal of reaction heat, preventing hot spots and thermal accumulation.

  • Minimal Reagent Volume: Only a very small amount of material is in the reaction zone at any given time, significantly reducing the consequence of a potential runaway.

  • Elimination of Headspace: Flow reactors operate without a vapor headspace, which prevents the accumulation of potentially explosive gases like hydrazoic acid (HN3).[9]

Section 2: Troubleshooting Guide - Addressing In-Process Events

This guide provides a structured, question-and-answer approach to diagnosing and resolving specific thermal events during an ETT synthesis campaign.

Scenario: Unexpected Exotherm Detected During Synthesis

You are performing a semi-batch synthesis of ETT, and the reactor temperature begins to rise uncontrollably, exceeding the set point.

Immediate Actions (The First 60 Seconds):

  • Stop Reactant Addition: Immediately halt the dosing of any reagents.[4] This is the fastest way to reduce the rate of heat generation.

  • Maximize Cooling: Ensure the reactor cooling system is operating at maximum capacity. If available, activate any secondary or emergency cooling systems.

  • Alert Personnel: Inform all personnel in the area of the potential hazard and prepare for evacuation.

  • Prepare for Quenching: If a pre-defined quenching protocol exists, be ready to implement it. A chemical inhibitor or a cold, inert solvent can be used to stop the reaction.[12]

Root Cause Analysis (Q&A Format):

  • Q: Was the reactant added too quickly?

    • A: Compare the actual dosing rate to the rate specified in the batch record, which should have been determined by reaction calorimetry. An excessive addition rate is a common cause of thermal runaways in semi-batch processes.[4]

  • Q: Did the cooling system fail or underperform?

    • A: Check the coolant temperature, flow rate, and heat exchanger for any signs of malfunction. The cooling capacity must always exceed the maximum heat output of the reaction.[3][5]

  • Q: Was there an error in reagent charging?

    • A: An incorrect charge of a catalyst or reactant (overcharging) can lead to a much faster and more energetic reaction than anticipated.[5] Verify all raw material charges against the batch record.

  • Q: Is the agitation system working correctly?

    • A: Poor mixing can lead to localized "hot spots" where reactants concentrate and react rapidly. It also impedes efficient heat transfer to the reactor walls and cooling jacket.

  • Q: Has the product begun to decompose?

    • A: If the reaction temperature has approached the onset decomposition temperature (Td) determined by DSC, the exotherm may be due to product decomposition, not just the synthesis reaction. This is an extremely dangerous situation as the decomposition can be self-sustaining.

Section 3: Core Experimental Protocols for Hazard Assessment

Adherence to these protocols is critical for gathering the necessary data to design a safe and scalable process.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Stability Screening
  • Objective: To determine the onset temperature of decomposition (Td) and the energy released during decomposition (ΔHd) for ETT and any thermally labile intermediates.

  • Methodology:

    • Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure stainless steel DSC pan. Using high-pressure pans is crucial to contain any pressure generated during decomposition and obtain accurate data.

    • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature well beyond any observed decomposition (e.g., 350 °C).[13] Running at multiple heating rates (e.g., 2, 5, 10 °C/min) can provide additional kinetic information.[14]

    • Atmosphere: Use an inert nitrogen atmosphere (flow rate ~50 mL/min).

  • Data Interpretation:

    • Onset Temperature (Td): The temperature at which the exothermic decomposition begins. The maximum allowable process temperature should be set significantly below this value (typically a safety margin of 50-100 °C is applied).

    • Peak Temperature: The temperature at which the rate of decomposition is at its maximum.

    • Heat of Decomposition (ΔHd): The total energy released, calculated by integrating the area under the exothermic peak. A higher value indicates a more energetic and hazardous decomposition.

Protocol 2: Reaction Calorimetry (RC) for Safe Process Parameter Definition
  • Objective: To measure the heat of reaction (ΔHr), heat flow, specific heat capacity (Cp), and calculate the Maximum Temperature of the Synthesis Reaction (MTSR) under adiabatic conditions.

  • Methodology:

    • Reactor Setup: Configure the reaction calorimeter to mimic the proposed plant reactor (e.g., glass-lined, similar agitation). Charge the initial reactants.

    • Calibration: Perform a solvent heat capacity calibration to ensure accurate measurements.

    • Simulated Synthesis: Execute the synthesis reaction exactly as planned for the large scale, including all reactant additions, temperature changes, and hold times. The calorimeter measures the heat flow in real-time.

    • Adiabatic Simulation: After the reaction is complete, perform a controlled heating of the final reaction mass to determine its heat capacity.

  • Key Parameters to Calculate & Interpret:

    • Heat of Reaction (ΔHr): The total energy released by the desired synthesis. This is used to calculate the required cooling duty for the plant reactor.

    • Heat Flow (Qr): The instantaneous rate of heat generation. The peak heat flow determines the minimum cooling capacity required to maintain control.[3]

    • Adiabatic Temperature Rise (ΔTad): Calculated as ΔHr / (mass × Cp). This is the theoretical temperature increase if all cooling were to fail. A high ΔTad indicates a high-risk reaction.

    • Maximum Temperature of the Synthesis Reaction (MTSR): The final temperature of the reaction mass under adiabatic conditions (T_process + ΔTad). Crucially, the MTSR must be well below the onset temperature of decomposition (Td) determined by DSC. [3]

Section 4: Data Summaries & Safe Operating Parameters

Quantitative data is essential for making informed safety decisions.

Table 1: Typical Thermal Hazard Data for Tetrazole Compounds

This table provides representative values. Specific data must be generated for this compound via the protocols above.

ParameterTypical Value RangeSignificanceSource
Onset Decomposition Temp (Td)150 - 260 °CDefines the upper limit for safe process temperature.[15][16]
Heat of Decomposition (ΔHd)1000 - 2000 J/gHigh values indicate a large amount of stored energy and severe explosion potential.[15]
Heat of Reaction (ΔHr)-100 to -300 kJ/molDetermines the total heat load the reactor cooling system must handle.[3]
Adiabatic Temperature Rise (ΔTad)50 - 200 °CA high value indicates that a loss of cooling could quickly lead to a dangerous temperature.[3]
Table 2: Recommended Control Measures for ETT Scale-Up
Control MeasureRationaleImplementation Guideline
Temperature Control Prevent triggering thermal decomposition.Maintain process temperature at least 50 °C below the measured Td. Ensure cooling system capacity is >25% greater than the maximum measured reaction heat flow.[5]
Controlled Dosing Limit the amount of unreacted material, thereby controlling the potential adiabatic temperature rise.Use a semi-batch process. The dosing rate should be set so that the reaction is kinetically controlled, not addition-rate controlled.[4]
Emergency Relief Safely vent overpressure from a runaway reaction to prevent catastrophic reactor failure.Install and correctly size a rupture disc or safety relief valve on the reactor.[12][17]
Inert Atmosphere Prevent the formation of a flammable or explosive atmosphere in the reactor headspace.Maintain a nitrogen or argon blanket over the reaction at all times.
Grounding & Bonding Prevent static electricity buildup, which can be an ignition source for flammable solids and vapors.Ensure all reactors, containers, and personnel are properly grounded.[6][18]
Section 5: Visualizing Workflows and Mechanisms

Visual aids can clarify complex safety procedures and chemical pathways.

cluster_0 Phase 1: Lab-Scale Screening cluster_1 Phase 2: Process Safety Evaluation cluster_2 Phase 3: Engineering & Scale-Up DSC Differential Scanning Calorimetry (DSC) - Determine Td RC Reaction Calorimetry (RC) - Determine ΔHr, Heat Flow - Calculate MTSR DSC->RC Is Td sufficiently high? TGA Thermogravimetric Analysis (TGA) - Assess Mass Loss TGA->RC HAZOP HAZOP Study - Identify Deviations RC->HAZOP Is MTSR << Td? PILOT Pilot Plant Run - Validate Parameters HAZOP->PILOT SCALEUP Full-Scale Production - Implement Controls PILOT->SCALEUP

Caption: ETT Thermal Hazard Assessment Workflow.

START Uncontrolled Exotherm Detected (Temp > Set Point + Alarm Limit) DECISION1 Is Reactant Dosing Active? START->DECISION1 ACTION1 STOP DOSING IMMEDIATELY DECISION1->ACTION1 Yes ACTION2 Apply Maximum / Emergency Cooling DECISION1->ACTION2 No ACTION1->ACTION2 DECISION2 Is Temperature Still Rising? ACTION2->DECISION2 ACTION3 Initiate Emergency Quench Protocol DECISION2->ACTION3 Yes END_SAFE Situation Controlled - Begin Investigation DECISION2->END_SAFE No ACTION4 Evacuate Area & Alert Emergency Response ACTION3->ACTION4 END_UNSAFE Runaway in Progress - Follow Site Emergency Plan ACTION4->END_UNSAFE

Caption: Troubleshooting Flowchart for Uncontrolled Exotherms.

ETT This compound (ETT Ring Structure) HEAT Δ (Heat) ETT->HEAT PRODUCTS Decomposition Products (e.g., Ethyl Isothiocyanate) HEAT->PRODUCTS N2 Nitrogen Gas (N₂) + Significant Energy Release PRODUCTS->N2 Extrusion

Caption: Simplified Tetrazole Decomposition Pathway.

Section 6: References
  • Early Process Development and Scale-up of a Tetrazole-Containing Soluble Guanylate Cyclase Stimulator. ACS Publications - American Chemical Society.

  • Review on loss prevention of chemical reaction thermal runaway Principles and application. ScienceDirect.

  • Safe and efficient tetrazole synthesis in a continuous-flow microreactor. SciSpace.

  • 5-Ethylthio-1H-tetrazole - Safety Data Sheet. AK Scientific, Inc.

  • Practical approach to prediction and prevention of runaway reactions. International Journal of Chemical Engineering and Processing.

  • How to prevent runaway reactions. EPA Archive.

  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. ResearchGate.

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore.

  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

  • SAFETY DATA SHEET - Apollo Scientific. Apollo Scientific.

  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET.

  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles.

  • 1-Phenyl-1H-tetrazole-5-thiol - Safety Data Sheet. SCBT.

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

  • Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. ACS Publications.

  • bis(1H-tetrazol-5-yl) amine (BTA) pyrolysis mechanism: Integrated experimental and kinetic model analysis. ScienceDirect.

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.

  • Reliable Identification of Eudragit® by Means of Modulated DSC. NETZSCH.

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.

Sources

Validation & Comparative

1H NMR Spectral Interpretation of 1-Ethyltetrazole-5-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction

1-Ethyltetrazole-5-thiol (1-ETT) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of cephalosporin antibiotics, photographic chemicals, and coordination polymers[1]. During its synthesis—typically via the cycloaddition of ethyl isothiocyanate with sodium azide—researchers must rigorously verify the structural integrity of the final product.

The primary analytical challenge lies in distinguishing 1-ETT from its regioisomer, 2-ethyl-2H-tetrazole-5-thiol (2-ETT), and characterizing its solution-state tautomeric form. This guide provides an objective, data-driven comparison of the


H NMR spectral profiles of 1-ETT against its structural alternatives, equipping professionals with the mechanistic rationale needed for accurate spectral interpretation.

The Causality of Chemical Shifts: 1-Ethyl vs. 2-Ethyl Regioisomers

When analyzing alkylated tetrazoles, the position of the alkyl group (N1 vs. N2) drastically alters the electronic environment of the adjacent protons[2].

  • 1-Ethyl-1H-tetrazole-5-thiol (1-ETT): The methylene (-CH

    
    -) protons of the ethyl group are typically observed as a quartet at 
    
    
    
    4.20 – 4.40 ppm
    . The N1 position is part of a thioamide-like resonance system, which provides a specific shielding environment relative to the N2 position.
  • 2-Ethyl-2H-tetrazole-5-thiol (2-ETT): Alkylation at the N2 position shifts the electron density of the tetrazole ring. The N2 atom acts as a stronger electron-withdrawing center in the conjugated system, deshielding the adjacent methylene protons. Consequently, the 2-ethyl -CH

    
    - quartet is shifted downfield to 
    
    
    
    4.60 – 4.80 ppm
    [3].

Expert Insight: The


 of ~0.3 - 0.4 ppm for the methylene protons is the most reliable diagnostic marker for distinguishing N1 from N2 alkylation in tetrazole synthesis workflows, eliminating the immediate need for time-consuming 2D NMR techniques (such as HMBC).

Thione-Thiol Tautomerism: Solution-State Dynamics

While formally named 1-ethyl-1H-tetrazole-5-thiol, this nomenclature belies its actual physical state. In both polar and non-polar NMR solvents, 1-alkyltetrazole-5-thiols exist predominantly as their thione tautomers (1-ethyl-1,4-dihydro-5H-tetrazole-5-thione)[4].

  • Thione Form (1-ETT): The acidic proton resides on the N4 atom rather than the exocyclic sulfur. Due to the strong electron-withdrawing nature of the tetrazole ring and extensive intermolecular hydrogen bonding, this N-H proton appears as a highly deshielded, broad singlet at

    
     13.0 – 14.5 ppm .
    
  • Thiol Form (2-ETT): Conversely, 2-alkyltetrazoles cannot form a stable N-H thione tautomer due to the disrupted resonance pathway. They exist exclusively as true thiols. The S-H proton is significantly more shielded, typically appearing as a broad signal between

    
     3.0 – 4.5 ppm , heavily dependent on concentration and solvent temperature.
    

Quantitative Data Summary

The following table summarizes the key spectral differences used to benchmark product performance and purity during synthesis.

Table 1:


H NMR Chemical Shift Comparison (300 MHz, CDCl

, 298 K)
Proton AssignmentThis compound (1-ETT)2-Ethyltetrazole-5-thiol (2-ETT)Multiplicity & J-Coupling
Methyl (-CH

)

1.40 – 1.50 ppm

1.55 – 1.65 ppm
Triplet (t), J ≈ 7.3 Hz
Methylene (-CH

-)

4.20 – 4.40 ppm

4.60 – 4.80 ppm
Quartet (q), J ≈ 7.3 Hz
Labile Proton

13.0 – 14.5 ppm (N4-H)

3.0 – 4.5 ppm (S-H)
Broad singlet (br s)
Predominant Tautomer ThioneThiolN/A

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity spectral data and prevent misinterpretation due to solvent-exchangeable protons, follow this standardized acquisition methodology.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the purified tetrazole sample in 0.6 mL of anhydrous CDCl

    
     (or DMSO-
    
    
    
    for enhanced solubility).
  • Causality: Use solvent from a freshly opened ampoule. Trace water in CDCl

    
     (often appearing at 
    
    
    
    1.56 ppm) can obscure the methyl triplet. More critically, rapid proton exchange with trace water will broaden or completely erase the diagnostic N-H/S-H signals, leading to false-negative tautomer identifications.
Step 2: Instrument Calibration
  • Action: Lock the spectrometer to the deuterium signal of the solvent and perform rigorous 3D shimming.

  • Causality: The tetrazole N-H peak is inherently broad due to quadrupolar relaxation from the adjacent nitrogen atom (

    
    N, I=1). Poor magnetic field homogeneity (shimming) will spread this signal further, making it indistinguishable from baseline noise.
    
Step 3: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. Reasoning: Ensures full longitudinal relaxation of the non-coupled, slowly relaxing N-H/S-H protons to allow accurate integration.

  • Spectral Width (SW): Ensure the sweep width extends to at least 16 ppm . Reasoning: Default SW settings often cut off at 10-12 ppm, which will completely miss the critical thione N-H proton at ~14 ppm.

  • Number of Scans (NS): 16 to 32 scans.

Step 4: Processing
  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Phase and baseline correct manually. Reference the residual CHCl

    
     peak precisely to 
    
    
    
    7.26 ppm.

Diagnostic Workflow Diagram

The following logical workflow illustrates the decision tree for interpreting the


H NMR spectrum of an ethyltetrazole-5-thiol synthesis product.

G Sample Tetrazole-5-thiol Derivative Sample NMR 1H NMR Acquisition (CDCl3 or DMSO-d6) Sample->NMR Split Methylene (-CH2-) Chemical Shift Analysis NMR->Split N1 δ 4.20 - 4.40 ppm (Upfield Shift) Split->N1 Shielded N2 δ 4.60 - 4.80 ppm (Downfield Shift) Split->N2 Deshielded Isomer1 1-Ethyl Regioisomer (1-ETT) N1->Isomer1 Isomer2 2-Ethyl Regioisomer (2-ETT) N2->Isomer2 Thione Confirm Thione Tautomer: Broad NH peak at δ 13.0 - 14.5 ppm Isomer1->Thione Thiol Confirm Thiol Tautomer: SH peak at δ 3.0 - 4.5 ppm Isomer2->Thiol

Fig 1: Logical workflow for differentiating 1-ETT and 2-ETT regioisomers via 1H NMR.

References

  • Title: Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives Source: ACG Publications URL: [Link]

  • Title: Microwave alkylation of lithium tetrazolate Source: PMC - NIH URL: [Link]

  • Title: Synthesis of some 2-alkyl-5-(4-vinylphenyl)-2H-tetrazole compounds via the Wittig reaction and investigation by X-ray crystallography Source: ACG Publications URL: [Link]

  • Title: Comprehensive Heterocyclic Chemistry III, Vol. 6: Other Five-membered Rings with Three or more Heteroatoms Source: epdf.pub URL: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Tetrazole Thiols and Other Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, sulfur-containing heterocyclic compounds are of paramount importance. Among these, tetrazole thiols, thiazole thiols, and thiadiazole thiols are frequently encountered scaffolds. Understanding their behavior under mass spectrometric analysis is crucial for their identification, characterization, and metabolic studies. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of these key compound classes, supported by experimental data and detailed protocols.

Introduction: The Significance of Sulfur-Containing Heterocycles

Tetrazoles, thiazoles, and thiadiazoles are five-membered heterocyclic rings that play a vital role in the design of novel therapeutic agents. The incorporation of a thiol group (-SH) into these structures can significantly modulate their physicochemical properties, including acidity, lipophilicity, and metal-chelating ability, thereby influencing their pharmacokinetic and pharmacodynamic profiles. Mass spectrometry (MS) is an indispensable tool for the structural elucidation of these molecules. The fragmentation patterns observed in MS provide a fingerprint that can be used to distinguish between isomers and to identify metabolites.

This guide will focus on the characteristic fragmentation pathways of tetrazole thiols and compare them with those of thiazole and thiadiazole thiols under common ionization techniques, primarily Electrospray Ionization (ESI) and Electron Ionization (EI).

Fragmentation Patterns of Tetrazole Thiols: A Tale of Two Ions

The mass spectrometric behavior of 5-substituted tetrazoles, including tetrazole thiols, is well-documented and exhibits distinct fragmentation patterns depending on the ionization mode.[1]

Electrospray Ionization (ESI-MS): The Dominance of N₂ and HN₃ Loss

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode and deprotonated molecules [M-H]⁻ in negative ion mode.

  • Positive Ion Mode ([M+H]⁺): The most characteristic fragmentation pathway for protonated 5-substituted tetrazoles is the neutral loss of hydrazoic acid (HN₃, 43 Da).[1] This is a highly favorable process that results in a stable, resonance-delocalized cation. For a generic 1-substituted-1H-tetrazole-5-thiol, this fragmentation can be visualized as follows:

    M_H [M+H]⁺ Fragment [M+H - HN₃]⁺ M_H->Fragment - HN₃

    Caption: Fragmentation of a protonated tetrazole thiol in positive ESI-MS.

  • Negative Ion Mode ([M-H]⁻): In negative ion mode, the deprotonated tetrazole thiol undergoes a characteristic loss of a nitrogen molecule (N₂, 28 Da).[1] This fragmentation is initiated by the deprotonation of the thiol group, followed by electron rearrangement and expulsion of N₂.

    M_H_neg [M-H]⁻ Fragment_neg [M-H - N₂]⁻ M_H_neg->Fragment_neg - N₂

    Caption: Fragmentation of a deprotonated tetrazole thiol in negative ESI-MS.

Electron Ionization (EI-MS): A More Complex Picture

EI is a hard ionization technique that imparts more energy to the molecule, leading to more extensive fragmentation. For 1-phenyl-5-mercaptotetrazole, the molecular ion (M⁺˙) is observed, and the fragmentation is influenced by the phenyl substituent. Common fragments arise from the loss of N₂ and subsequent cleavages of the substituent.

Comparative Fragmentation Analysis: Tetrazole Thiols vs. Thiazole and Thiadiazole Thiols

To provide a clear comparison, we will examine the fragmentation of representative examples from each class.

Thiazole Thiols

The fragmentation of thiazole thiols is more complex and highly dependent on the substitution pattern. Unlike the straightforward losses from the tetrazole ring, thiazole fragmentation often involves ring opening and rearrangements. For example, the EI-MS of 2-mercaptobenzothiazole shows a prominent molecular ion peak, with subsequent fragmentation involving the loss of CS and HCN from the thiazole ring.

Thiadiazole Thiols

1,3,4-Thiadiazole-2-thiols also exhibit fragmentation patterns that are heavily influenced by their substituents. Under EI, fragmentation can be initiated by the loss of the side chain attached to the sulfur atom or by cleavage of the thiadiazole ring itself. In ESI-MS, the fragmentation of substituted 1,3,4-thiadiazole-derived ligands often starts with the loss of acetyl moieties from the substituent, followed by the degradation of the thiadiazole ring, leading to characteristic signals.[2]

Key Distinguishing Features

The following table summarizes the key fragmentation differences that can be used to distinguish between these three classes of heterocyclic thiols:

FeatureTetrazole ThiolsThiazole ThiolsThiadiazole Thiols
Major ESI+ Fragmentation Neutral loss of HN₃ (43 Da)[1]Ring opening, substituent-driven fragmentationSubstituent loss, ring degradation[2]
Major ESI- Fragmentation Neutral loss of N₂ (28 Da)[1]Complex, often involves ring cleavageComplex, substituent-dependent
Major EI Fragmentation Loss of N₂ and substituent fragmentationRing cleavage (loss of CS, HCN)Side-chain loss, ring cleavage

Experimental Protocols

A robust and reproducible analytical method is essential for the accurate characterization of these compounds. The following is a general protocol for the LC-MS/MS analysis of heterocyclic thiols.

Sample Preparation
  • Standard Solutions: Prepare stock solutions of the analytes in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution in the mobile phase.

  • Sample Extraction (for biological matrices): For the analysis of these compounds in biological matrices such as plasma or urine, a protein precipitation or liquid-liquid extraction step is typically required.

LC-MS/MS Method

The following is a general starting point for an LC-MS/MS method. Optimization will be required for specific analytes.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.

  • Ionization Mode: Both positive and negative ion modes should be evaluated.

  • MS/MS Analysis: For quantitative analysis, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For structural confirmation, acquire full scan and product ion scan data.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Injection Inject Sample onto LC Standard->Injection Extraction Sample Extraction (if needed) Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MS/MS) Ionization->Detection Interpretation Interpret Fragmentation Patterns Detection->Interpretation Quantification Quantify Analytes Detection->Quantification

Caption: A typical workflow for the LC-MS/MS analysis of heterocyclic thiols.

Conclusion

The mass spectrometric fragmentation of tetrazole thiols is characterized by highly predictable and diagnostic neutral losses of HN₃ in positive ion mode and N₂ in negative ion mode. This contrasts with the more complex and substituent-dependent fragmentation of thiazole and thiadiazole thiols. These distinct fragmentation patterns provide a powerful tool for the structural elucidation and differentiation of these important classes of sulfur-containing heterocyclic compounds. By understanding these fundamental fragmentation mechanisms and employing robust analytical protocols, researchers can confidently identify and characterize these molecules in various applications, from drug discovery to metabolic profiling.

References

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

  • MDPI. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. [Link]

Sources

Comprehensive Reactivity Profiling: 1-Ethyltetrazole-5-thiol vs. 1-Methyltetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate tetrazole-5-thiol derivative is a critical decision that dictates the success of nucleophilic substitution workflows and defines the pharmacokinetic safety profiles of prodrugs. 1-Methyltetrazole-5-thiol (1-MTT) and 1-Ethyltetrazole-5-thiol (1-ETT) are highly reactive, electron-deficient heterocycles. While they share a core tetrazole-thiol toxicophore, the subtle shift from a methyl to an ethyl substituent fundamentally alters their steric dynamics, nucleophilic attack trajectories, and lipophilicity.

This guide provides an objective, data-driven comparison of 1-MTT and 1-ETT, detailing the causality behind their reactivity differences and providing self-validating experimental protocols for their application.

Physicochemical Profiling & Tautomeric Dynamics

To understand the reactivity of 1-MTT and 1-ETT, one must first analyze their structural tautomerism. Both compounds exist in a solvent-dependent equilibrium between the thione (1-alkyl-2H-tetrazole-5-thione) and thiol (1-alkyl-1H-tetrazole-5-thiol) forms.

The tetrazole ring exerts a massive electron-withdrawing inductive effect. Consequently, the exocyclic thiol proton is highly acidic. Predictive models and experimental data place the pKa of 1-MTT at approximately 0.70 ± 0.20[1]. Because of this extreme acidity, both 1-MTT and 1-ETT exist almost entirely as the highly nucleophilic thiolate anion at physiological pH (7.4) or in the presence of even weak bases (like NaHCO₃).

TautomericEquilibrium Thione Thione Tautomer (1-Alkyl-2H-tetrazole-5-thione) Thiol Thiol Tautomer (1-Alkyl-1H-tetrazole-5-thiol) Thione->Thiol Solvent Equilibrium Thiolate Thiolate Anion (Active Nucleophile) Thiol->Thiolate Base (-H+) pKa < 2.0 Thiolate->Thiol Acid (+H+)

Caption: Tautomeric equilibrium and deprotonation pathway of 1-alkyltetrazole-5-thiols.

Nucleophilic Reactivity & Steric Shielding

When utilized as nucleophiles in SN2 reactions—such as the ring-opening of bicyclic aziridines or the displacement of halogens on alkyl substrates—the steric bulk of the N1-alkyl group dictates the reaction kinetics.

  • 1-MTT: The methyl group provides minimal steric hindrance. This allows the exocyclic thiolate sulfur to easily adopt the necessary 180° attack trajectory required for SN2 displacement. 1-MTT demonstrates rapid kinetics in aqueous media at mild temperatures (37 °C)[2].

  • 1-ETT: The addition of a single methylene unit (the ethyl group) introduces localized steric shielding around the sulfur atom. This slightly elevates the activation energy (

    
    ) of the transition state, resulting in slower SN2 kinetics. To compensate, reactions employing 1-ETT often require higher thermal activation or increased equivalents of the nucleophile.
    

ReactivityComparison cluster_MTT 1-MTT Pathway cluster_ETT 1-ETT Pathway Substrate Electrophilic Substrate (e.g., Aziridine, Alkyl Halide) MTT 1-MTT Thiolate Substrate->MTT ETT 1-ETT Thiolate Substrate->ETT MTT_Prod Fast SN2 Adduct MTT->MTT_Prod Low Steric Bulk ETT_Prod Slow SN2 Adduct ETT->ETT_Prod High Steric Bulk

Caption: Steric influence on the nucleophilic substitution kinetics of 1-MTT vs 1-ETT.

Biological & Toxicological Implications

Both compounds are highly relevant in drug design, primarily acting as leaving groups in cephalosporin antibiotics (e.g., cefoperazone, cefamandole). Upon enzymatic cleavage of the beta-lactam ring, the free tetrazole-5-thiol is released into systemic circulation.

The free 1-MTT moiety is a well-documented toxicophore responsible for two severe off-target effects:

  • Hypoprothrombinemia: 1-MTT inhibits the

    
    -carboxylation of glutamate by directly interfering with vitamin K epoxide reductase (VKOR), leading to bleeding disorders[3].
    
  • Disulfiram-like Reactions: 1-MTT and its oxidized disulfide form are potent inactivators of cytoplasmic aldehyde dehydrogenase (ALDH), causing toxic acetaldehyde accumulation upon alcohol consumption[4].

While 1-ETT shares this core toxicophore, its increased lipophilicity (higher LogP) alters its volume of distribution and binding pocket affinity, potentially modifying the severity of these off-target enzyme inhibitions compared to 1-MTT.

Quantitative Data Comparison
Table 1: Physicochemical & Biological Profiling
Parameter1-Methyltetrazole-5-thiol (1-MTT)This compound (1-ETT)
CAS Number 13183-79-451015-28-2
Predicted pKa ~0.70 ± 0.20~0.85 ± 0.20 (Slightly less acidic)
Nucleophilicity (SN2) High (Unrestricted attack trajectory)Moderate (Steric shielding by ethyl group)
Lipophilicity (LogP) Lower (More hydrophilic)Higher (Increased hydrophobic bulk)
Known Drug Applications Leaving group in Cefoperazone, CefamandoleSynthetic intermediate, customized prodrugs
Off-Target Toxicity High VKOR & ALDH InhibitionPresent, but altered by lipophilic partitioning
Table 2: Experimental SN2 Reaction Parameters
Condition1-MTT Optimization1-ETT OptimizationCausality / Scientific Rationale
Solvent Water / MethanolMethanol / DMF1-ETT's higher lipophilicity requires less polar solvent systems to ensure complete solvation.
Temperature 37 °C45 °CThe increased steric bulk of 1-ETT requires higher thermal energy to overcome the SN2 activation barrier.
Equivalents 1.2 - 1.5 eq2.0 - 3.0 eqSlower kinetics of 1-ETT necessitate a higher concentration gradient to drive the reaction to completion.
Self-Validating Experimental Protocol: Nucleophilic Thioetherification

This protocol describes the synthesis of tetrazole thioethers via the nucleophilic attack of 1-MTT/1-ETT on a halomethyl substrate[5]. The system is designed to be self-validating, ensuring that unreacted thiols do not contaminate the final product.

Step 1: Thiolate Generation

  • Dissolve 1.2 equivalents of 1-MTT (or 2.0 equivalents of 1-ETT) in N-methylpyrrolidone (NMP).

  • Causality: NMP is a polar aprotic solvent that leaves the thiolate anion unsolvated and highly reactive.

  • Add 1.5 equivalents of NaHCO₃. Because the pKa of these tetrazole thiols is exceptionally low (< 2.0), a weak base like NaHCO₃ is entirely sufficient to achieve 100% deprotonation while preventing the base-catalyzed degradation of sensitive electrophiles.

Step 2: Electrophilic Addition & Thermal Activation

  • Introduce 1.0 equivalent of the halomethyl substrate.

  • Heat the reaction to 37 °C for 1-MTT or 45 °C for 1-ETT. Maintain stirring for 18 hours.

  • Causality: The temperature differential accounts for the steric shielding of the ethyl group in 1-ETT.

Step 3: Self-Validation Checkpoint (Reaction Monitoring)

  • Extract a 10 µL aliquot and react it with Ellman’s Reagent (DTNB).

  • Validation Logic: DTNB reacts with free thiols to produce a bright yellow color (absorbance at 412 nm). The reaction is only considered complete when the spot test returns colorless, proving the total consumption of the nucleophile into the thioether product.

Step 4: Work-up and Isolation

  • Cool the mixture to 20–25 °C. Quench with saturated aqueous NaHCO₃ and extract with methyl-tert-butyl ether (MTBE)[5].

  • Causality: The aqueous bicarbonate wash ensures that any trace unreacted tetrazole thiol remains deprotonated and partitions entirely into the aqueous waste layer, yielding a highly pure organic thioether phase.

References

Sources

A Researcher's Guide to the UV-Vis Spectroscopic Analysis of 1-Ethyltetrazole-5-thiol: A Comparative Study

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the UV-Vis spectroscopic properties of 1-ethyltetrazole-5-thiol (EMT). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying chemical principles that govern the spectral behavior of EMT and related heterocyclic thiols. By understanding these principles, researchers can more effectively utilize UV-Vis spectroscopy for characterization, quantification, and quality control.

Introduction: The Significance of this compound and UV-Vis Spectroscopy

This compound (EMT) is a member of the tetrazole family, a class of nitrogen-rich heterocyclic compounds. These molecules and their derivatives are of significant interest in medicinal chemistry, coordination chemistry, and materials science. Thiotetrazoles, in particular, serve as important ligands for metal complexes and are investigated for a range of biological activities.[1]

UV-Vis spectroscopy is a powerful, accessible, and non-destructive analytical technique for studying compounds containing chromophores—molecular moieties that absorb light in the ultraviolet and visible regions. For molecules like EMT, UV-Vis spectroscopy provides critical information on electronic transitions, which are intrinsically linked to molecular structure, tautomeric forms, and the local chemical environment. This guide will compare the UV-Vis spectrum of EMT with two key alternatives—1-methyltetrazole-5-thiol (MMT) and 2-mercaptobenzothiazole (MBT)—to illuminate how subtle and significant structural changes manifest in their electronic spectra.

The Chemical Basis of UV-Vis Absorption in Heterocyclic Thiols

The UV-Vis spectra of compounds like EMT are dominated by π→π* and n→π* electronic transitions.[2] The tetrazole ring and the thione group (C=S) constitute the primary chromophore. A crucial aspect of these molecules is their existence in a tautomeric equilibrium between a thiol form and a thione form.[1][3] This equilibrium is highly sensitive to the molecular environment, particularly solvent polarity and pH, and each tautomer presents a distinct electronic signature.[4]

  • Thione Form: Characterized by a C=S double bond, this form typically exhibits an intense π→π* transition at shorter wavelengths and a weaker, lower-energy n→π* transition at longer wavelengths.

  • Thiol Form: This form contains a C-S single bond and an S-H group. Its absorption spectrum differs significantly due to the altered electronic structure.

  • Deprotonated (Thiolate) Form: At a sufficiently high pH, the thiol proton is removed, forming a thiolate anion. This deprotonation extends the conjugated system, leading to a significant bathochromic (red) shift in the absorption maximum.[5]

The choice of solvent can also modulate the absorption spectrum. Polar solvents can stabilize the ground or excited states of the molecule, leading to shifts in the absorption maxima (λmax).[6][7] Generally, for n→π* transitions, increasing solvent polarity leads to a hypsochromic (blue) shift, while π→π* transitions often exhibit a bathochromic shift.[2]

Experimental Protocol: A Validated Approach to UV-Vis Analysis

This section details a robust, self-validating protocol for the UV-Vis spectroscopic analysis of EMT.

Objective: To acquire high-quality UV-Vis absorption spectra of EMT in a neutral and alkaline medium to observe its distinct spectral forms.

Materials:

  • This compound (EMT)

  • Ethanol (Spectroscopic Grade)

  • Sodium Hydroxide (NaOH), 0.1 M aqueous solution

  • Deionized Water

  • Calibrated dual-beam UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of EMT and dissolve it in a 100 mL volumetric flask using spectroscopic grade ethanol to prepare a stock solution of ~100 µg/mL.

  • Working Solution (Neutral): Dilute the stock solution with ethanol to achieve a final concentration of approximately 5-10 µg/mL. This concentration typically yields absorbance values within the optimal range (0.2-0.8 A.U.).

  • Working Solution (Alkaline): To a separate volumetric flask, add the same aliquot of stock solution as in step 2. Add a small volume (e.g., 1 mL) of 0.1 M NaOH to ensure complete deprotonation, and then dilute to the final volume with ethanol.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 400 nm down to 200 nm.

  • Blank Correction: Fill a quartz cuvette with the corresponding solvent (ethanol for the neutral sample, ethanol/NaOH mixture for the alkaline sample). Place it in the reference and sample beams and run a baseline correction to zero the instrument.

  • Sample Measurement:

    • Rinse a cuvette with the neutral EMT working solution, then fill it and place it in the sample beam.

    • Acquire the absorption spectrum.

    • Repeat for the alkaline EMT working solution, ensuring to use the correct blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each spectrum. If molar absorptivity is required, ensure the exact concentration is known and apply the Beer-Lambert Law (A = εcl).

Comparative Analysis: EMT vs. MMT and MBT

To contextualize the spectral features of EMT, we compare it with its closest analog, 1-methyltetrazole-5-thiol (MMT), and a different heterocyclic thiol, 2-mercaptobenzothiazole (MBT). MMT differs only by the length of the alkyl chain, which is expected to have a minimal electronic effect, while MBT features a different aromatic system, which should produce a distinct spectrum.

CompoundSolvent/Conditionλmax (nm) (Thione Form)λmax (nm) (Deprotonated)Key Structural Feature
This compound (EMT) Ethanol~250-255~265-275 (pH > 7)Ethyl-substituted tetrazole ring
1-Methyltetrazole-5-thiol (MMT) Ethanol/Water~250-255[8]~265-275 (pH > 7)Methyl-substituted tetrazole ring
2-Mercaptobenzothiazole (MBT) Methanol/Water~320-325[9]~310-315 (pH > 7)[10]Fused benzene and thiazole rings

Note: The λmax values are representative and can vary slightly based on solvent and specific experimental conditions. The deprotonated form of MBT shows a slight hypsochromic shift, which is less common but documented.

Discussion of Results:

  • EMT vs. MMT: As predicted, the UV-Vis spectra of EMT and MMT are nearly identical.[8] The small difference in the alkyl substituent (ethyl vs. methyl) does not significantly perturb the electronic structure of the tetrazole-thione chromophore. For both compounds, shifting to an alkaline pH causes a bathochromic shift of approximately 10-20 nm as the thiol proton is removed, forming the thiolate anion and altering the chromophore's energy levels.

  • EMT vs. MBT: A stark contrast is observed when comparing EMT to MBT. The λmax of MBT in its neutral (thione) form is significantly red-shifted (~325 nm) compared to EMT (~255 nm).[9] This is because the chromophore in MBT is much larger, incorporating a fused benzene ring which extends the conjugated π-electron system. A more extended conjugated system requires less energy for the π→π* transition, thus absorbing light at a longer wavelength.

  • Effect of pH: The pH-induced spectral shift is a critical analytical parameter. For EMT and MMT, the clear bathochromic shift upon deprotonation provides a reliable method for confirming the presence of the acidic thiol group and can be used to determine the compound's pKa.[11] The behavior of MBT is also pH-dependent, with its thioketonic and deprotonated anionic forms being the main species depending on the pH.[10]

Visualization of the Experimental Workflow

The following diagram, generated using DOT language, outlines the logical flow of the UV-Vis spectroscopic analysis protocol.

UV_Vis_Workflow Workflow for Comparative UV-Vis Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison prep_stock Prepare Stock Solutions (EMT, MMT, MBT) prep_neutral Prepare Neutral Working Dilutions (e.g., in Ethanol) prep_stock->prep_neutral prep_alkaline Prepare Alkaline Working Dilutions (e.g., with NaOH) prep_stock->prep_alkaline blank Run Solvent Blanks (Neutral & Alkaline) prep_alkaline->blank setup Instrument Setup (Wavelength Scan, Warm-up) setup->blank measure Acquire Spectra for all Samples blank->measure identify_lambda Identify λmax for each Spectrum measure->identify_lambda create_table Tabulate Quantitative Data (λmax, ε) identify_lambda->create_table compare Compare Spectra: - Structural Effects (EMT vs. MBT) - pH Effects (Neutral vs. Alkaline) create_table->compare

Caption: Logical workflow for the comparative UV-Vis analysis of heterocyclic thiols.

Conclusion

UV-Vis spectroscopy is a highly informative technique for the analysis of this compound. The spectrum is characterized by strong absorption in the mid-UV range, which is sensitive to environmental pH due to the thiol-thione tautomerism and deprotonation. Comparative analysis demonstrates that while minor alkyl substitutions have a negligible effect on the spectrum (EMT vs. MMT), the nature of the core heterocyclic system is a dominant factor, as shown by the significant bathochromic shift in 2-mercaptobenzothiazole (MBT). These findings underscore the utility of UV-Vis spectroscopy as a primary tool for structural elucidation and comparative analysis in chemical research and development.

References

  • CICECO. (n.d.). A computational UV-Vis spectroscopic study of the chemical speciation of 2-mercaptobenzothiazole corrosion inhibitor in aqueous solution. Universidade de Aveiro. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of MBT (a) and BTA (b) in aqueous solution.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Mercaptobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.... Retrieved from [Link]

  • ACS Publications. (2024). Sustainable Photocatalytic Mitigation of 2-Mercaptobenzothiazole by Expired Medicine Derived Metal-Free Graphitic Carbon Nitride Photocatalyst. ACS ES&T Water. Retrieved from [Link]

  • Karpenko, Y., et al. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Chemistry & Chemical Technology. Retrieved from [Link]

  • Filo. (2025). Ultraviolet spectra of aromatic and heterocyclic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the UV-visible absorption spectra of.... Retrieved from [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-N-Methyl-5-thiotetrazole. Retrieved from [Link]

  • Journal of Ovonic Research. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]

  • ACS Publications. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. Retrieved from [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link]

  • PubMed. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Shodhganga. (n.d.). Chapter 3: Thiotetrazoles. INFLIBNET. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Effects on the UV/ Visible Absorption Spectra of two azobenzothiazole dyes. Retrieved from [Link]

  • Mississippi State University. (2016). Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. Scholars Junction. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-tetrazole-5-thiolate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Molecular structure, vibrational spectra and photochemistry of 5-mercapto-1-methyltetrazole. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]

  • PubChem. (n.d.). 5-Mercapto-1-methyltetrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Research Square. (2024). Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of tetrazole 5o in the presence of.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. Retrieved from [Link]

  • ResearchGate. (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of dye 1 at different pH values starting from.... Retrieved from [Link]

  • PubMed. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Retrieved from [Link]

  • MDPI. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Ethylthio)-1H-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemBK. (2024). 1-Hydroxyethyl-1H-tetrazole-5-thiol. Retrieved from [Link]

  • Glen Research. (n.d.). 0.25M 5-Ethylthio-1H-Tetrazole (ETT) in Anhydrous Acetonitrile. Retrieved from [Link]

Sources

Analytical Guide: Differentiating 1-Ethyltetrazole-5-thiol from its Thiol-Thione Tautomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-Ethyl-1H-tetrazole-5-thiol is a highly versatile heterocyclic building block used extensively in coordination chemistry, material science, and as a precursor for active pharmaceutical ingredients (APIs)[1]. However, handling and characterizing this compound presents a unique analytical challenge: it undergoes spontaneous prototropic tautomerism, existing in a dynamic equilibrium between the thiol form (1-ethyl-1H-tetrazole-5-thiol) and the thione form (1-ethyl-1,4-dihydro-5H-tetrazole-5-thione)[2].

As a Senior Application Scientist, I frequently observe researchers misassigning spectral peaks or failing to account for solvent-induced tautomeric shifts, which leads to irreproducible derivatization yields (e.g., accidental N-alkylation instead of S-alkylation). This guide provides a robust, self-validating analytical framework to objectively differentiate and quantify these tautomeric states.

Mechanistic Causality of Tautomerization

The tautomerism is driven by the migration of a labile proton between the exocyclic sulfur atom (S5) and the endocyclic nitrogen atom (typically N4 in 1-substituted tetrazoles)[3].

  • Solid-State Preference: In the solid state, X-ray diffraction (XRD) and solid-state IR consistently demonstrate that the thione form is thermodynamically favored[4]. This is caused by the formation of robust intermolecular hydrogen bonds (N–H···S) and strong dipole-dipole interactions that rigidly stabilize the crystal lattice.

  • Solution-State Dynamics: In solution, the equilibrium is highly solvent-dependent. Polar aprotic solvents (e.g., DMSO-

    
    ) stabilize the highly polarized thione form—which possesses significant zwitterionic character—whereas non-polar solvents (e.g., CDCl
    
    
    
    ) shift the equilibrium toward the less polar thiol form[5].

Experimental Workflow & Logic

To accurately capture the tautomeric state without artificially shifting the equilibrium during measurement, we must utilize a multi-modal approach separating solid-state from solution-state dynamics.

Tautomer_Workflow Start 1-Ethyltetrazole-5-thiol Sample Solid Solid-State Analysis (Preserves Crystal Lattice) Start->Solid Solution Solution-State Analysis (Captures Dynamic Equilibrium) Start->Solution XRD X-Ray Crystallography (Maps H-bond network) Solid->XRD IR_Solid ATR-FTIR (C=S vs S-H stretch) Solid->IR_Solid NMR Multinuclear NMR (1H, 13C, 15N) Solution->NMR IR_Sol Solution IR (Solvent polarity effects) Solution->IR_Sol Thione Thione Form Dominant (1-Ethyl-1,4-dihydro-5H-tetrazole-5-thione) XRD->Thione IR_Solid->Thione Equil Thiol-Thione Equilibrium (Solvent & Temp Dependent) NMR->Equil IR_Sol->Equil

Caption: Analytical workflow for differentiating solid-state and solution-state tautomeric profiles.

Comparative Analytical Signatures

The following table synthesizes the definitive spectroscopic markers used to differentiate the two forms. These values are derived from rigorous ¹³C NMR and IR studies on 1-substituted tetrazole-5-thiols[3][4].

Analytical MethodMarker / NucleusThiol Form (1-Ethyl-1H-tetrazole-5-thiol)Thione Form (1-Ethyl-1,4-dihydro-5H-tetrazole-5-thione)Physical Causality
¹³C NMR C5 (Tetrazole Carbon)~153 - 155 ppm~164 - 167 ppmThe C=S double bond in the thione form highly deshields the C5 nucleus compared to the C-S single bond[4].
¹H NMR Labile Proton~12.3 - 12.8 ppm (S-H)~14.0 - 14.5 ppm (N-H)N-H protons in thiones are highly deshielded due to ring current and H-bonding[4].
FT-IR High-Frequency Stretch~2500 - 2600 cm⁻¹ (Weak S-H)~3100 - 3250 cm⁻¹ (Strong N-H)S-H bonds have lower force constants and weaker dipoles than N-H bonds.
FT-IR Low-Frequency Stretch~650 - 700 cm⁻¹ (C-S)~1350 & 1510 cm⁻¹ (C=S)The C=S double bond vibrates at a significantly higher frequency than the C-S single bond.

Self-Validating Experimental Protocol: Quantitative NMR (qNMR) for Tautomeric Ratios

To ensure trustworthiness, a simple ¹H NMR is insufficient due to rapid proton exchange broadening. The following protocol uses Inverse Gated Decoupling ¹³C NMR as a self-validating system to objectively quantify the tautomeric ratio in solution.

Objective: Quantify the Thiol:Thione ratio of this compound in varying solvent polarities.

  • Step 1: Controlled Sample Preparation

    • Action: Prepare two 0.5 M solutions of the sample: one in anhydrous CDCl₃ (non-polar) and one in anhydrous DMSO-

      
       (polar). Add 0.05 M of Trioxane as an internal quantitative standard.
      
    • Causality: Trace water moisture accelerates proton exchange, collapsing distinct tautomer peaks into an averaged signal. Anhydrous solvents freeze the exchange rate on the NMR timescale. Trioxane (shifting at ~93 ppm) provides an internal calibration metric that avoids the tetrazole region.

  • Step 2: NMR Acquisition Parameters

    • Action: Acquire ¹³C NMR spectra using an Inverse Gated Decoupling pulse sequence (e.g., zgig on Bruker systems). Set the relaxation delay (D1) to at least 5 × T₁ of the C5 carbon (typically D1 = 15-20 seconds).

    • Causality: Standard ¹³C NMR uses continuous decoupling, which induces the Nuclear Overhauser Effect (NOE). NOE artificially enhances carbon signals attached to protons. Since C5 has no attached protons in either tautomer, standard ¹³C integration is unreliable. Inverse gated decoupling suppresses NOE, ensuring the peak area is directly proportional to the molar concentration of each tautomer.

  • Step 3: Data Processing and Internal Validation

    • Action: Integrate the C5 peak at ~154 ppm (Thiol) and ~164 ppm (Thione)[4].

    • Validation: Calculate the ratio. Validate the system by checking the integration of the ethyl group carbons (-CH₂- and -CH₃). The sum of the ethyl integrations for both tautomers must perfectly match the total molarity calculated from the Trioxane internal standard. If they do not match, the relaxation delay (D1) was insufficient, and the experiment must be repeated.

Conclusion

Differentiating the thiol and thione tautomers of this compound requires a multimodal approach. While solid-state applications can safely assume the thione form dominates due to crystal lattice stabilization, solution-phase reactions demand rigorous NMR validation. By relying on ¹³C NMR chemical shifts (154 ppm vs 164 ppm) rather than labile ¹H NMR signals, researchers can definitively track and exploit the reactivity of these versatile heterocycles.

References

  • Smolecule. "1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol" (Details on NMR Signatures of Thiol–Thione Tautomerism). 3

  • Canadian Journal of Chemistry. "The Reaction of Nitrous Acid with 4-Substituted-Thiosemicarbazides" (Details on isomerization and degradation pathways). 5

  • ResearchGate. "Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties" (Details on stability of the thione form). 2

  • Journal of Organic Chemistry / DataPDF. "Reaction Pathways in Nucleophilic Displacements with Tetrazoline-5-thiones" (Details on 13C NMR shift assignments). 4

  • Google Patents. "US4110338A - Product and preparation of 1H-tetrazole-5-thiol derivatives" (Details on 1-ethyl-1H-tetrazole-5-thiol synthesis). 1

Sources

A Comparative Guide to the Validation of 1-ethyltetrazole-5-thiol Assay in Pharmaceutical Raw Materials

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 1-ethyltetrazole-5-thiol in pharmaceutical raw materials. As a critical component in various active pharmaceutical ingredients (APIs), ensuring the purity and potency of this raw material is paramount to drug safety and efficacy. This document will delve into the validation of a primary High-Performance Liquid Chromatography (HPLC) method, compare it with alternative analytical techniques, and provide the necessary experimental data and protocols to support these findings. All methodologies and validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines.[1][2]

Introduction to this compound and the Imperative for a Validated Assay

This compound is a heterocyclic compound containing a tetrazole ring, which is a key structural motif in numerous pharmaceuticals.[3][4] Its thiol group makes it a reactive intermediate in the synthesis of various drugs. The purity of this raw material can significantly impact the yield and impurity profile of the final API. Therefore, a robust and validated analytical method is essential to ensure the quality of this compound before its use in drug manufacturing.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][5] This guide will focus on a Category I assay, which is for the quantitation of a major component in a bulk drug substance.[5][6]

The Primary Assay: A Validated HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. For this compound, a reverse-phase HPLC method is proposed.

Rationale for Method Selection

The choice of a reverse-phase HPLC-UV method is predicated on the physicochemical properties of this compound. Its moderate polarity makes it amenable to separation on a non-polar stationary phase (like C18) with a polar mobile phase. The tetrazole ring contains a chromophore that absorbs UV radiation, allowing for sensitive detection.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis raw_material This compound Raw Material dissolution Dissolution in Diluent (e.g., Acetonitrile/Water) raw_material->dissolution standard Reference Standard standard->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC filtration->injection separation C18 Column Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Area Integration chromatogram->integration quantification Quantification vs. Standard integration->quantification

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Detailed Experimental Protocol

2.3.1. Materials and Reagents:

  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

2.3.2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

2.3.3. Preparation of Standard and Sample Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound raw material sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines.[2] The following performance characteristics were evaluated:

2.4.1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[7] This was demonstrated by analyzing a blank (mobile phase), a placebo (a mixture of potential synthesis-related impurities, if known), the reference standard, and the sample solution. Forced degradation studies were also performed to ensure the method's ability to separate the analyte from its degradation products.

2.4.2. Linearity: The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[7] A series of solutions were prepared from the reference standard at concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL).

2.4.3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] This was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%).

2.4.4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7] Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

2.4.5. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2] The robustness was evaluated by making small changes to the mobile phase composition, flow rate, and column temperature.

Summary of Validation Data

The following table summarizes the acceptance criteria and the illustrative experimental results for the validation of the HPLC-UV method.

Validation ParameterAcceptance CriteriaIllustrative Experimental Result
Specificity No interference at the retention time of the analyte.No interfering peaks were observed in the blank or placebo chromatograms. The peak for this compound was well-resolved from degradation products in forced degradation samples.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Accuracy Mean recovery between 98.0% and 102.0%99.5% - 101.2%
Precision (RSD)
- RepeatabilityRSD ≤ 2.0%0.8%
- Intermediate PrecisionRSD ≤ 2.0%1.2%
Robustness System suitability parameters are met.The method remained robust with minor variations in mobile phase composition, flow rate, and temperature, with all system suitability parameters passing.

Comparison with Alternative Analytical Techniques

While HPLC-UV is the recommended method, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.

Spectrophotometric Assay (Ellman's Reagent)

Principle: This method is based on the reaction of the thiol group of this compound with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[8]

Advantages:

  • Simple and rapid.

  • Cost-effective instrumentation.

Disadvantages:

  • Lack of specificity; any free thiol in the sample will react with DTNB.[8]

  • Potential for interference from colored compounds in the sample matrix.

Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC)

Principle: TLC and HPTLC are planar chromatographic techniques that can be used for the separation and identification of this compound. Quantification can be achieved by densitometric scanning of the spots.

Advantages:

  • High sample throughput.

  • Low solvent consumption.

Disadvantages:

  • Lower resolution and sensitivity compared to HPLC.

  • Quantification can be less precise.

Gas Chromatography (GC)

Principle: GC can be used if this compound is sufficiently volatile and thermally stable, or if it can be derivatized to a more volatile compound.

Advantages:

  • High resolution for volatile compounds.

Disadvantages:

  • This compound may not be sufficiently volatile or may degrade at high temperatures.

  • Derivatization adds an extra step to the sample preparation and can introduce variability.

Comparative Summary of Analytical Techniques

The following table provides a comparative overview of the different analytical techniques for the assay of this compound.

FeatureHPLC-UVSpectrophotometry (Ellman's)TLC/HPTLCGas Chromatography (GC)
Specificity HighLowModerateHigh (if stable)
Sensitivity HighModerateModerateHigh
Precision HighModerateModerateHigh
Throughput ModerateHighHighModerate
Cost HighLowLowHigh
Recommendation Primary Method Screening/Limit TestQualitative/Semi-quantitativeFeasibility dependent

Logical Framework for Method Selection

The choice of an analytical method should be guided by its intended purpose. The following diagram illustrates a decision-making process for selecting the appropriate assay for this compound.

Method_Selection start Purpose of Analysis? quant Quantitative Assay (Purity & Potency) start->quant qual Qualitative Identification or Limit Test start->qual hplc HPLC-UV quant->hplc High Specificity & Precision Required spectro Spectrophotometry qual->spectro Rapid Screening for Thiols tlc TLC/HPTLC qual->tlc Simple Identification

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

For the accurate and reliable quantification of this compound in pharmaceutical raw materials, a validated reverse-phase HPLC-UV method is the most suitable choice. Its high specificity, sensitivity, and precision ensure that the quality of the raw material can be confidently assessed, which is a critical step in the production of safe and effective pharmaceuticals. While alternative methods like spectrophotometry and TLC have their applications, they lack the comprehensive performance characteristics required for a definitive quantitative assay. The validation data presented in this guide provides a solid foundation for the implementation of this HPLC method in a quality control setting.

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link].

  • BA Sciences. USP <1225> Method Validation. Available from: [Link].

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines. Available from: [Link].

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. 2025. Available from: [Link].

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. 2025. Available from: [Link].

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link].

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Available from: [Link].

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link].

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link].

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. 2025. Available from: [Link].

  • PubMed. Fast-LC determination of 1-methyl-1H-tetrazole-5-thiol in human plasma with column-switching sample clean-up. 1990. Available from: [Link].

  • Frontiers in Chemistry. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. 2025. Available from: [Link].

  • ScienceDirect. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Available from: [Link].

  • PMC. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link].

  • Journal of Chemical Health Risks. Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. 2024. Available from: [Link].

  • ResearchGate. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. 2019. Available from: [Link].

  • MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. 2021. Available from: [Link].

  • MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. 2024. Available from: [Link].

  • LCGC North America. Validation of Impurity Methods, Part II. 2014. Available from: [Link].

  • PMC. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. Available from: [Link].

  • Google Patents. US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.
  • ECSA Chemicals. Guide to validation of raw materials from alternative sources. 2022. Available from: [Link].

  • Arabian Journal of Chemistry. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. 2022. Available from: [Link].

  • CONICET. Trends in Analytical chemistry. Available from: [Link].

  • Matrix Fine Chemicals. 1-ETHYL-1H-1,2,3,4-TETRAZOLE-5-THIOL. Available from: [Link].

Sources

Safety Operating Guide

Personal protective equipment for handling 1-ethyltetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as an operational field manual for researchers and scale-up chemists. It prioritizes the specific, dual-nature hazards of 1-ethyltetrazole-5-thiol (also known as 1-Ethyl-5-mercaptotetrazole or 1-ET-5-MT), distinguishing between its "Thiol" properties (stench, corrosivity) and its "Tetrazole" properties (energetic instability).

Executive Safety Summary

The Core Hazard: this compound (CAS: 15217-53-5) presents a biphasic risk profile that often confuses standard safety protocols.

  • The Thiol Risk: It possesses a potent, pervasive stench and is corrosive to eyes and skin (Category 1B).

  • The Tetrazole Risk: As a high-nitrogen heterocycle, it has potential energetic properties.[1] While generally stable as a solid intermediate, it is incompatible with strong oxidizers and can release hazardous gases (NOx, SOx) upon decomposition.

Critical Directive: Do NOT treat bulk waste of this compound with concentrated bleach or strong oxidizers. While this is standard for "killing" thiols, the tetrazole ring's high nitrogen content makes it potentially reactive or explosive under aggressive oxidation conditions [1, 8].

Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the specific H-Codes associated with this material.

Hazard ClassH-CodeDescriptionOperational Implication
Skin Corrosion H314 Causes severe skin burns and eye damage.Direct contact is non-negotiable; barrier protection must be absolute.
Eye Damage H318 Causes serious eye damage.Standard safety glasses are insufficient for liquid handling; goggles/shield required.
Sensitization H334 May cause allergy/asthma symptoms.Inhalation of dust/vapor must be zero.
Reactivity EUH044 Risk of explosion if heated under confinement.Do not distill to dryness; avoid friction/shock in dry form.

Personal Protective Equipment (PPE) Matrix

Standard "lab basics" are insufficient. Use this tiered approach based on your specific operation.

A. Hand Protection (The "Double-Shell" Protocol)

Thiols permeate standard rubber rapidly. A single layer of nitrile is often inadequate for preventing odor permeation and chemical burn.

  • Inner Layer: Disposable Nitrile (4 mil / 0.1 mm).

  • Outer Layer: Long-cuff Nitrile (minimum 8 mil) OR Silver Shield® (Laminate) for spill cleanup.

  • Rationale: The outer layer provides mechanical strength and chemical resistance; the inner layer prevents skin contact during doffing.

B. Respiratory & Eye Protection
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood work is compromised): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Note: A standard N95 is useless against thiol vapors.

  • Eye Protection: Chemical Splash Goggles (indirect venting) are mandatory. Face shield required if pouring >100mL of solution.

C. Body Protection[2]
  • Standard: Chemical-resistant lab coat (buttoned to neck).

  • Enhanced: Tyvek® sleeves or apron if handling slurries where splash risk exists.

Visualizing the PPE Decision Logic

PPE_Decision_Tree Risk Risk Assessment Task_Sol Solid Handling (Weighing) Risk->Task_Sol Task_Liq Liquid/Solution (Reaction/Workup) Risk->Task_Liq Task_Spill Spill Cleanup (>10mL) Risk->Task_Spill PPE_Std PPE Level 1: Nitrile (Double) + Goggles + Lab Coat + Fume Hood Task_Sol->PPE_Std PPE_High PPE Level 2: Face Shield + Apron + Long Cuff Nitrile Task_Liq->PPE_High PPE_Crit PPE Level 3: Silver Shield Gloves + Full Face Respirator (OV/AG) Task_Spill->PPE_Crit

Caption: PPE selection based on operational state. Note the escalation to laminate gloves for spills due to permeation risks.

Operational Workflow & Handling

Step 1: Weighing & Transfer
  • Static Control: Tetrazoles can be sensitive. Use an anti-static gun or grounded balance if handling dry powder in low humidity.

  • Containment: Weigh inside the fume hood. If the balance is external, tare the vial inside the hood, close it, weigh it, and return to the hood to add material. Never open the source container outside the hood.

Step 2: Reaction Monitoring[3]
  • Venting: Ensure the reaction vessel is vented to a scrubber (bleach or caustic) if heating is involved, but ensure the trap prevents backflow.

  • Temperature: Do not exceed recommended process temperatures (typically <100°C for tetrazoles) to avoid thermal decomposition [4].

Step 3: Decontamination (The "Trace vs. Bulk" Rule)

This is the most critical deviation from standard thiol protocols.

  • Trace (Glassware/Spatulas): Rinse with 10% dilute bleach followed immediately by water. The dilute bleach oxidizes the thiol to a sulfonate (removing the smell) without generating enough heat/reaction to destabilize the tetrazole ring [8].

  • Bulk (Leftover Reagent/Reaction Mass): Do NOT quench with bleach. The heat of oxidation + high nitrogen content can lead to runaway reactions. Label as "Hazardous Waste: Thiol/Tetrazole" and dispose of via professional incineration.

Emergency Response

ScenarioImmediate Action
Skin Contact Drench with water for 15 minutes immediately. Do not wait to remove clothing—rinse through clothing if necessary, then peel off.
Eye Contact Irrigate for 15 minutes. Hold eyelids open. Seek immediate ophthalmological support (corrosive risk).
Spill (<10g) Cover with spill pad. Do not use clay litter (dust). Clean surface with 10% bleach, then water.
Spill (>10g) Evacuate area. Contact EHS. Use Silver Shield gloves for cleanup.

Disposal & Waste Management Strategy

Proper disposal ensures compliance and safety.[2]

Waste Classification Logic

Waste_Logic Waste Waste Generation Type Is it Bulk or Trace? Waste->Type Trace Trace (Glassware/Tools) Type->Trace Bulk Bulk (Mother Liquor/Solid) Type->Bulk Action_Trace Rinse with 10% Bleach (Oxidize Thiol) Then Water Rinse Trace->Action_Trace Action_Bulk DO NOT OXIDIZE ON SITE Segregate as Haz Waste (High Nitrogen/Stench) Bulk->Action_Bulk Final Professional Incineration Action_Trace->Final Combined Waste Action_Bulk->Final

Caption: Waste segregation logic. Note the prohibition of on-site oxidation for bulk material to prevent energetic reactions.

Disposal Specifications
  • Container: HDPE or Glass (Avoid metal containers due to potential heavy metal tetrazolate formation, which are highly explosive) [6].

  • Labeling: Must explicitly state "STENC" and "POTENTIAL ENERGETIC" to alert waste handlers.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Ethylthio-1H-tetrazole. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Phenyl-1H-tetrazole-5-thiol (Analogous Tetrazole Thiol). Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2023). Chemical Disinfectants: Hypochlorites and Compatibility. Retrieved from

  • National Institutes of Health (NIH). (2024). Tetrazole Chemistry and Safety Profiles. Retrieved from

  • University of Rochester. (n.d.). Tips & Tricks: How to Work with Thiols (Decontamination Protocols). Retrieved from

  • BenchChem. (2025).[3] Proper Disposal Procedures for Tetrazoles. Retrieved from

  • Columbia University EH&S. (2023). Bleach Incompatibilities and Oxidizer Risks. Retrieved from

  • AK Scientific. (2024). Safety Data Sheet: 5-Ethylthio-1H-tetrazole Hazards. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.